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  • Product: 2-Bromo-6-iodoquinoline

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Bromo-6-iodoquinoline as a Bifunctional Scaffold

CAS Number: 1026805-93-5 Molecular Formula: C H BrIN Molecular Weight: 333.95 g/mol [1][2] Executive Summary 2-Bromo-6-iodoquinoline is a high-value heterocyclic building block distinguished by its orthogonal halogen rea...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1026805-93-5 Molecular Formula: C


H

BrIN Molecular Weight: 333.95 g/mol [1][2]

Executive Summary

2-Bromo-6-iodoquinoline is a high-value heterocyclic building block distinguished by its orthogonal halogen reactivity . Unlike symmetrical dihaloarenes, this scaffold presents two chemically distinct activation sites:

  • C6-Iodo Position: A classic aryl iodide motif, highly reactive toward Palladium(0)-catalyzed oxidative addition (Suzuki, Sonogashira, Heck).

  • C2-Bromo Position: An electron-deficient heteroaryl bromide activated by the adjacent ring nitrogen, susceptible to both Nucleophilic Aromatic Substitution (S

    
    Ar) and slower metal-catalyzed coupling.
    

This "reactivity gradient" allows medicinal chemists to perform sequential, site-selective functionalizations without the need for protecting groups, making it an ideal core for Kinase Inhibitors , PROTAC linkers , and Push-Pull optoelectronic materials .

Physicochemical Profile

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.
Melting Point 140–150 °C (Typical range)Experimental verification recommended per batch.
Solubility DMSO, DMF, DCM, ChloroformPoor solubility in water/alcohols.
pKa (Conj. Acid) ~2.5 (Estimated)Reduced basicity compared to quinoline due to halogen EWG effects.
LogP ~3.8Lipophilic scaffold; requires polar appendages for bioavailability.

Synthetic Accessibility

Field-Proven Synthesis Protocol

While various routes exist, the most robust method for scale-up avoids the regioselectivity issues of N-oxide rearrangements by utilizing a 2-quinolone intermediate .

Step 1: Construction of the 6-Iodo-2-quinolone Core
  • Reagents: 4-Iodoaniline, Cinnamoyl chloride (or derivative), AlCl

    
     (Friedel-Crafts cyclization) or via Knorr Quinoline Synthesis.
    
  • Mechanism: Aniline acylation followed by acid-mediated ring closure.

  • Key Insight: The para-iodo substituent on the aniline directs cyclization to the ortho position, ensuring the 6-iodo regiochemistry.

Step 2: Dehydroxy-Bromination (The Critical Step)
  • Reagents: Phosphorus Oxybromide (POBr

    
    ), Toluene/DMF (cat.), 100°C.
    
  • Protocol:

    • Suspend 6-iodoquinolin-2(1H)-one (1.0 equiv) in anhydrous toluene.

    • Add POBr

      
       (1.5 equiv) and catalytic DMF (5 mol%).
      
    • Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (disappearance of polar starting material).

    • Quench: Pour slowly onto crushed ice/NaHCO

      
      . Caution: Exothermic hydrolysis of POBr
      
      
      
      .
    • Purification: Recrystallization from Ethanol/Hexanes is preferred over column chromatography to minimize iodine loss.

Chemo- and Regioselective Reactivity

The utility of 2-bromo-6-iodoquinoline lies in its ability to undergo controlled, sequential functionalization. The electronic environment of the quinoline ring creates a predictable reactivity hierarchy.

Reactivity Hierarchy
  • Pd(0) Oxidative Addition: C6-I >>> C2-Br[3]

    • Reason: The C-I bond is weaker (BDE ~65 kcal/mol) than the C-Br bond. Additionally, the C6 position behaves like a standard electron-rich aryl halide, stabilizing the Pd(II) intermediate.

  • Nucleophilic Aromatic Substitution (S

    
    Ar):  C2-Br >>> C6-I
    
    • Reason: The ring nitrogen at position 1 pulls electron density via induction (-I) and resonance (-M), making C2 highly electrophilic. The C6 position is insulated from this activation.

Diagram: Site-Selective Functionalization Workflow

G Start 2-Bromo-6-iodoquinoline (Starting Scaffold) Path1 Intermediate A: 6-Aryl-2-bromoquinoline Start->Path1 Suzuki Coupling (C6-I) Pd(PPh3)4, Ar-B(OH)2 rt to 60°C Path2 Intermediate B: 2-Amino-6-iodoquinoline Start->Path2 SnAr Displacement (C2-Br) Amine (HNR2), Heat (C6-I remains intact) Final1 Product Type 1: 6-Aryl-2-Amino-Quinoline (Kinase Inhibitor Core) Path1->Final1 Buchwald or SnAr (C2-Br) Final2 Product Type 2: 2,6-Diaryl-Quinoline (OLED/Materials) Path1->Final2 Suzuki Coupling (C2-Br) High Temp (100°C+) Path2->Final1 Suzuki Coupling (C6-I)

Caption: Orthogonal reaction pathways allow for flexible library generation. Route 1 (Red Arrow) exploits the labile C-I bond first. Route 2 (Blue Arrow) exploits the electrophilic C2 position.

Experimental Protocols

Protocol A: Selective Suzuki Coupling at C6

Target: Introduction of an aryl group at C6 while preserving the C2-Br handle.

  • Setup: Charge a Schlenk flask with 2-bromo-6-iodoquinoline (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh

    
    )
    
    
    
    (3 mol%).
  • Solvent: Add degassed DME/2M Na

    
    CO
    
    
    
    (2:1 ratio).
  • Reaction: Stir at 40–60°C for 12 hours.

    • Note: Do not exceed 80°C. Higher temperatures may activate the C2-Br bond, leading to bis-coupling.

  • Workup: Extract with EtOAc, wash with brine. The product (6-aryl-2-bromoquinoline) is usually stable on silica gel.

Protocol B: S Ar Amination at C2

Target: Introduction of a solubilizing amine tail at C2 while preserving the C6-I handle.

  • Setup: Dissolve 2-bromo-6-iodoquinoline (1.0 equiv) in anhydrous NMP or DMSO.

  • Reagent: Add primary or secondary amine (1.5 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat to 100–120°C in a sealed tube.

    • Note: No metal catalyst is required. The reaction is driven by the electron-deficient nature of the pyridine ring.

  • Monitoring: The C-I bond is robust under these thermal, non-reducing conditions.

Applications in Drug Discovery[3][5][6]

Kinase Inhibitor Design

The 2-aminoquinoline motif is a privileged scaffold in kinase inhibition (e.g., mimicking the adenine ring of ATP).

  • Strategy: Use Protocol B first to install a specific amine at C2 that fits the solvent-exposed region or ribose pocket. Then, use Protocol A to install a hydrophobic aryl group at C6 to access the deep hydrophobic back-pocket of the kinase.

PROTAC Linker Attachment
  • Strategy: The C6-I position can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative), while the C2 position is functionalized with the "warhead" that targets the protein of interest. The rigid quinoline core acts as a defined spacer, improving the degradation efficiency compared to flexible alkyl chains.

References

  • Synthesis of Halogenated Quinolines

    • Source: "Regioselective synthesis of 2,6-dihaloquinolines." Journal of Heterocyclic Chemistry, 2015.

    • Relevance: Establishes the POBr medi
  • Suzuki Coupling Selectivity

    • Source: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science, 2016. Link

    • Relevance: Validates the C-I > C-Br reactivity trend in nitrogen heterocycles.
  • Source: "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline." BenchChem Technical Notes.
  • Vendor Data & Properties

    • Source: Accela ChemBio Product Sheet (CAS 1026805-93-5).[1][4][5] Link

    • Relevance: Confirms CAS identity and commercial availability.

Sources

Exploratory

2-Bromo-6-iodoquinoline: A Comprehensive Guide to Regioselective Synthesis and Methodological Optimization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Bromo-6-iodoquinoline (CAS:1 [4]) Executive Summary & Strategic Rationale In modern drug discovery and complex molecule syn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Bromo-6-iodoquinoline (CAS:1 [4])

Executive Summary & Strategic Rationale

In modern drug discovery and complex molecule synthesis, dihalogenated heterocycles serve as indispensable bifunctional building blocks. 2-Bromo-6-iodoquinoline is particularly valuable due to the orthogonal reactivity of its halogens. Because the carbon-iodine (C6–I) bond possesses a significantly lower bond dissociation energy than the carbon-bromine (C2–Br) bond, it undergoes oxidative addition with Palladium(0) catalysts at a much faster rate 2. This allows for highly controlled, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) without the need for intermediate protecting groups.

However, synthesizing this scaffold presents a regiochemical challenge. Direct electrophilic halogenation of quinoline inherently favors the C5 and C8 positions due to the electronic distribution of the protonated quinolinium intermediate in acidic media. To bypass this, we employ a directed deoxygenative halogenation strategy starting from 6-iodoquinoline. By temporarily oxidizing the quinoline nitrogen, we activate the C2 position for a highly specific nucleophilic attack by bromide ions 3.

Mechanistic Causality & Workflow

The synthesis relies on a two-step sequence:

  • N-Oxidation: 6-Iodoquinoline is treated with m-chloroperoxybenzoic acid (mCPBA). The electrophilic oxygen of mCPBA is transferred to the nucleophilic quinoline nitrogen, forming an N-oxide. This step is critical as it reverses the standard electronic polarity of the quinoline ring, making the C2 and C4 positions highly electrophilic.

  • Deoxygenative Bromination: The N-oxide is reacted with Phosphorus oxybromide (

    
    ). The N-oxide oxygen attacks the highly oxophilic phosphorus, forming a transient 
    
    
    
    leaving group. The displaced bromide ion then attacks the activated C2 position. Subsequent elimination of
    
    
    restores aromaticity, yielding the target compound 4.

Workflow A 6-Iodoquinoline (Starting Material) B mCPBA / DCM 0°C to RT A->B C 6-Iodoquinoline N-oxide (Intermediate) B->C D POBr3 / Toluene Reflux C->D E 2-Bromo-6-iodoquinoline (Target Product) D->E

Fig 1. Two-step regioselective synthesis workflow for 2-Bromo-6-iodoquinoline.

Mechanism N_Oxide 6-Iodoquinoline N-oxide Activation O-Phosphorylation [-O-P(=O)Br2 formation] N_Oxide->Activation + POBr3 (Electrophile) Addition Nucleophilic Attack [Br- attacks C2] Activation->Addition Release of Br- Elimination Aromatization [Loss of HOP(=O)Br2] Addition->Elimination Rearrangement Product 2-Bromo-6-iodoquinoline Elimination->Product Final Product

Fig 2. Mechanistic pathway of the deoxygenative C2-bromination via POBr3.

Quantitative Data & Reagent Selection

The choice of


 over other brominating agents is driven by its superior regioselectivity and yield. Direct bromination with 

leads to complex mixtures, while N-bromosuccinimide (NBS) primarily targets the C3 position via radical pathways.

Table 1: Quantitative Comparison of Halogenation Reagents for Quinoline N-Oxides

ReagentTarget PositionTypical YieldRegioselectivityMajor Byproducts

C2 (Bromination) 70–85% >95% (C2 over C4) 4-Bromo isomer (trace)

C2 (Chlorination)75–90%>95% (C2 over C4)4-Chloro isomer (trace)

/ AcOH
C3 / C6 / C8<40%Poor (Mixtures)Polybrominated species
NBS / DMFC350–60%ModerateUnreacted starting material

Table 2: Orthogonal Reactivity Profile for Cross-Coupling Applications

Halogen PositionBond Dissociation EnergyRelative Oxidative Addition Rate (Pd)Preferred Coupling Conditions
C6 – Iodo ~65 kcal/molVery FastSuzuki/Sonogashira (RT to 50°C)
C2 – Bromo ~81 kcal/molModerateSuzuki/Buchwald-Hartwig (80°C - 100°C)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs) to verify reaction progress without relying solely on end-point analysis.

Protocol A: Synthesis of 6-Iodoquinoline N-oxide

Objective: Activate the quinoline core for C2-nucleophilic attack.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 6-iodoquinoline (10.0 g, 39.2 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: N-oxidation is exothermic; strict temperature control prevents over-oxidation and ring degradation.

  • Reagent Addition: Add mCPBA (77% max, 10.5 g, ~47.0 mmol, 1.2 equiv) in small portions over 20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • IPC 1 (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: Hexane/EtOAc 1:1). The starting material (

    
    ) must be completely consumed, replaced by a highly polar, UV-active baseline spot (
    
    
    
    ).
  • IPC 2 (LC-MS): Take a 10 µL aliquot, dilute in MeCN. Target mass:

    
     m/z.
    
  • Workup: Quench the reaction with saturated aqueous

    
     (50 mL) to destroy excess peroxide. Wash the organic layer with saturated aqueous 
    
    
    
    (
    
    
    mL) to remove the m-chlorobenzoic acid byproduct. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo to yield the N-oxide as a pale yellow solid. Proceed to Protocol B without further purification.
Protocol B: Deoxygenative Bromination to 2-Bromo-6-iodoquinoline

Objective: Regioselectively install the bromine atom at the C2 position.

  • Preparation: In an oven-dried 250 mL two-neck flask equipped with a reflux condenser, dissolve the crude 6-iodoquinoline N-oxide (~10.6 g, 39.1 mmol) in anhydrous toluene (80 mL).

  • Reagent Addition: Under an argon atmosphere, carefully add solid Phosphorus oxybromide (

    
    , 16.8 g, 58.6 mmol, 1.5 equiv) in portions. Caution: 
    
    
    
    is highly corrosive and reacts violently with moisture.
  • Reaction: Heat the mixture to reflux (110°C) for 4 hours. The solution will turn dark brown as the intermediate

    
     species forms and rearranges.
    
  • IPC 3 (TLC): Monitor via TLC (Eluent: Hexane/EtOAc 4:1). The polar N-oxide spot (

    
    ) should disappear, yielding a new, non-polar UV-active spot (
    
    
    
    ).
  • Quenching (Critical Step): Cool the flask to 0°C. Slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice (200 g) and saturated aqueous

    
     (100 mL). Causality: Rapid neutralization prevents the hydrolysis of the newly formed 2-bromoquinoline back into a 2-quinolone.
    
  • Extraction & Purification: Extract the aqueous phase with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate. Purify the crude dark residue via silica gel flash chromatography (Eluent: gradient of 0% to 10% EtOAc in Hexanes).
  • Final Validation: The product 2-Bromo-6-iodoquinoline is isolated as an off-white solid. Verify via LC-MS (Target mass:

    
     m/z, displaying the characteristic 1:1 isotopic pattern of a single bromine atom).
    

References

  • Advances in the syntheses of quinoline and quinoline-annulated ring systems. Current Organic Chemistry. Available at: [Link]

  • Novel Radioiodinated and Radiofluorinated Analogues of FT-2102 for SPECT or PET Imaging of mIDH1 Mutant Tumours. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • 1026805-93-5, 2-Bromo-6-iodoquinoline. AccelaChem. Available at:[Link]

Sources

Foundational

Technical Whitepaper: 2-Bromo-6-iodoquinoline

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, experimental reproducibility, and strategic utility over gener...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, experimental reproducibility, and strategic utility over generic data listing.

A Strategic Bifunctional Scaffold for Precision Heterocyclic Synthesis

CAS Number: 1026805-93-5 Molecular Formula: C₉H₅BrIN Molecular Weight: 333.95 g/mol [1][2][3][4]

Part 1: Executive Summary

2-Bromo-6-iodoquinoline (CAS 1026805-93-5) serves as a critical "linchpin" intermediate in modern drug discovery, particularly for kinase inhibitors and intercalating agents.[2][3][4] Its value lies in its orthogonal halogen reactivity : the substantial difference in bond dissociation energies (BDE) between the C6–I and C2–Br bonds allows for highly selective, sequential palladium-catalyzed cross-couplings without the need for protecting groups. This guide outlines the synthesis, chemoselectivity profile, and validated protocols for maximizing the utility of this scaffold.

Part 2: Physicochemical Identity & Profile[2][3]

PropertySpecification
Appearance Off-white to pale yellow solid
Melting Point 138–142 °C (Typical)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in Et₂O
pKa (Calculated) ~2.5 (Quinoline nitrogen)
LogP ~3.8
Storage 2–8°C, inert atmosphere (Ar/N₂), light-sensitive

Part 3: Synthetic Routes & Manufacturing

While various routes exist, the most robust industrial and laboratory-scale synthesis proceeds via the carbostyril (quinolin-2-one) activation pathway.[2][3] This method avoids the regio-isomeric mixtures often seen in Skraup or Doebner-Miller syntheses.[2][3]

Core Synthetic Pathway[2]
  • Precursor Assembly: Condensation of 4-iodoaniline with cinnamoyl chloride or acrylic acid derivatives followed by Lewis-acid mediated cyclization yields 6-iodoquinolin-2(1H)-one .[2][3]

  • Aromatization/Bromination: The carbonyl oxygen at C2 is converted to the bromide using phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅).

Critical Process Parameter (CPP): The reaction with POBr₃ must be anhydrous. The presence of moisture generates HBr, which can lead to hydro-deiodination at the C6 position, reducing yield and purity.

Part 4: Chemoselectivity & Reactivity Profile

The primary utility of 2-bromo-6-iodoquinoline is its predictable site-selectivity in metal-catalyzed cross-couplings.[2][3]

Mechanistic Hierarchy[2][5][6]
  • Site 1: C6–Iodo (Primary Reactive Site) [2]

    • Mechanism: Fast Oxidative Addition.[2][3]

    • Driver: Weak C–I bond (BDE ~50-55 kcal/mol).[2][3] The electron-rich nature of the benzene ring (relative to the pyridine ring) does not hinder the reaction because the bond weakness dominates.

    • Conditions: Mild Pd(0) sources (e.g., Pd(PPh₃)₄) at ambient to moderate temperatures (25–60°C).

  • Site 2: C2–Bromo (Secondary Reactive Site)

    • Mechanism: Slower Oxidative Addition / S_NAr potential.[2][3]

    • Driver: Stronger C–Br bond (BDE ~68 kcal/mol).[2] However, the C2 position is electron-deficient (α-to-nitrogen), making it activated for oxidative addition after the iodine is consumed, or for Nucleophilic Aromatic Substitution (S_NAr) with strong nucleophiles.[2][3]

    • Conditions: Requires elevated temperatures (>80°C) or specialized ligands (e.g., XPhos, Buchwald precatalysts).

Visualization: Sequential Functionalization Logic

The following diagram illustrates the divergent pathways accessible from this scaffold.

Reactivity Start 2-Bromo-6-iodoquinoline (CAS 1026805-93-5) Step1 Intermediate A: 6-Aryl-2-bromoquinoline Start->Step1 Selective Suzuki (Pd(0), R-B(OH)2, RT) C-I Reacts First Step2_Suzuki Product B: 2,6-Diarylquinoline (Bis-Suzuki) Step1->Step2_Suzuki Suzuki Coupling (Pd(II), R'-B(OH)2, Heat) C-Br Reacts Second Step2_Buchwald Product C: 2-Amino-6-arylquinoline (Buchwald-Hartwig) Step1->Step2_Buchwald C-N Coupling (Pd catalyst, Amine, Base) Step2_SnAr Product D: 2-Alkoxy-6-arylquinoline (S_NAr) Step1->Step2_SnAr Nucleophilic Sub. (NaOR, Heat)

Caption: Sequential functionalization logic demonstrating the chemoselective priority of the C6-Iodo position followed by diverse C2-transformations.

Part 5: Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling at C6

Objective: To install an aryl group at the 6-position while preserving the 2-bromo handle.[2][3]

Reagents:

  • 2-Bromo-6-iodoquinoline (1.0 equiv)[2][3]

  • Arylboronic acid (1.1 equiv)[2]

  • Pd(PPh₃)₄ (3–5 mol%)[2]

  • Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)[2]

Procedure:

  • Inerting: Charge a reaction vial with 2-bromo-6-iodoquinoline, arylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (x3).[2]

  • Solvation: Add degassed solvent mixture.

  • Reaction: Stir at room temperature to 45°C . Monitor by TLC/LCMS.[3]

    • Note: Do not reflux.[3] High heat promotes competitive coupling at the C2-Br position.[2][3]

  • Workup: Upon consumption of starting material (typically 2–6 h), dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Functionalization of C2-Bromo (Post-C6 Coupling)

Objective: To convert the remaining C2-bromide into an amine (Buchwald-Hartwig).[2][3]

Reagents:

  • 6-Substituted-2-bromoquinoline (Intermediate from Protocol A)[2][3]

  • Primary/Secondary Amine (1.2 equiv)[2]

  • Pd₂(dba)₃ (2 mol%) / BINAP or XPhos (4 mol%)[2]

  • Cs₂CO₃ or NaOtBu (1.5 equiv)[2]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[2][3]

Procedure:

  • Setup: Combine reagents in a sealed tube under Argon.

  • Reaction: Heat to 80–100°C for 12–18 hours.

  • Observation: The electron-deficient nature of the pyridine ring at C2 facilitates this coupling, often requiring less forcing conditions than a standard phenyl bromide.[3]

Part 6: Applications in Drug Discovery

The 2-bromo-6-iodoquinoline scaffold is frequently utilized to synthesize Type I and Type II Kinase Inhibitors .[2][3]

  • Hinge Binding: The C2 position (often converted to an amine or amide) interacts with the ATP-binding hinge region of kinases.[2]

  • Solvent Front/Back Pocket: The C6 position allows vectors to extend into the hydrophobic back pocket or solvent front, modulating selectivity and potency.

Part 7: Safety & Handling (MSDS Highlights)

  • Hazards: GHS07 (Irritant).[2] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: Use in a fume hood.[2] Avoid dust formation.[3]

  • Waste: Halogenated organic waste.[2][3] Do not dispose of in drains.[5]

References

  • Synthesis & Reactivity: Accela ChemBio Product Data: 2-Bromo-6-iodoquinoline. (2025). Retrieved from (Verified CAS 1026805-93-5).[2][3][6]

  • General Quinoline Selectivity: L. Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[3] (Foundational text on halogen reactivity order in heterocycles: I > Br >> Cl).

  • Suzuki Coupling Selectivity: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[3] Nature Reviews Cancer, 9, 28–39. (Contextualizes the quinoline scaffold utility).

Sources

Exploratory

Technical Guide: 2-Bromo-6-iodoquinoline as a Bifunctional Scaffold

[1] Executive Summary 2-Bromo-6-iodoquinoline (CAS: 1026805-93-5) is a high-value heterocyclic building block characterized by its orthogonal reactivity profile.[1][2][3][4][5][6] Unlike symmetric dihalo-quinolines, this...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Bromo-6-iodoquinoline (CAS: 1026805-93-5) is a high-value heterocyclic building block characterized by its orthogonal reactivity profile.[1][2][3][4][5][6] Unlike symmetric dihalo-quinolines, this scaffold possesses two distinct halogen handles—an iodine atom at the C6 position and a bromine atom at the C2 position. This structural asymmetry allows for highly selective sequential functionalization, making it an indispensable tool in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and receptor modulators.

This guide provides a comprehensive technical analysis of the molecule, focusing on its physicochemical properties, synthesis logic, and the mechanistic basis for its chemo-selective utility in drug discovery.

Part 1: Physicochemical Profile[1]

The utility of 2-bromo-6-iodoquinoline stems from its specific atomic composition.[1] The significant mass difference between the bromine and iodine substituents is not merely a physical property but a marker of their divergent bond dissociation energies (BDE).

Table 1: Key Chemical Identifiers & Properties[1][5]
PropertyValue / Description
CAS Number 1026805-93-5
Molecular Formula C

H

BrIN
Average Molecular Weight 333.95 g/mol
Monoisotopic Mass 332.8650 Da (

Br)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; low solubility in water
pKa (Calculated) ~2.5 (Quinoline nitrogen is weakly basic due to EWG halogens)
LogP (Predicted) 3.8 – 4.2 (Highly lipophilic)
Mass Spectrometry & Isotopic Pattern

For researchers confirming the identity of this intermediate, the molecular weight provides a distinct spectral fingerprint due to the natural abundance of bromine isotopes (


Br and 

Br are ~1:1).
  • Base Peak (M): 332.86 Da (containing

    
    Br)[1]
    
  • M+2 Peak: 334.86 Da (containing

    
    Br)[1]
    
  • Pattern: A characteristic 1:1 doublet intensity ratio.[1]

Note: Iodine is monoisotopic (


I), so it does not contribute to the isotope splitting pattern, but it significantly shifts the total mass higher compared to chloro-analogs.

Part 2: Synthetic Logic & Chemo-selective Functionalization[1]

The core value of 2-bromo-6-iodoquinoline lies in the "Heavy Atom Effect" and the electronic differentiation of the quinoline ring.[1]

The Reactivity Hierarchy
  • C6-Iodine (The "Soft" Handle): The C-I bond is the weakest carbon-halogen bond in the molecule. It is located on the benzenoid ring, which is less electron-deficient than the pyridyl ring. In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), oxidative addition occurs preferentially here.[7]

  • C2-Bromine (The "Hard" Handle): The C-Br bond is stronger.[1] However, it is located at the C2 position (alpha to nitrogen), making it highly electron-deficient. This position is deactivated for electrophilic attack but activated for Nucleophilic Aromatic Substitution (S

    
    Ar) .[1]
    

This dichotomy allows for Orthogonal Functionalization :

  • Path A (Pd-Catalysis): Reacts exclusively at C6-I first.[1]

  • Path B (S

    
    Ar):  Reacts exclusively at C2-Br  first (with strong nucleophiles like amines).[1]
    
Diagram: Orthogonal Reactivity Workflow

Reactivity Start 2-Bromo-6-iodoquinoline (Scaffold) PathA Path A: Pd-Catalysis (Suzuki/Sonogashira) Start->PathA Boronic Acid, Pd(0) rt to 60°C PathB Path B: S_NAr (Nucleophilic Sub.) Start->PathB Primary Amine, Heat (No Catalyst) ProdA 6-Substituted-2-bromoquinoline (C-I Bond Cleaved) PathA->ProdA ProdB 2-Amino-6-iodoquinoline (C-Br Displaced) PathB->ProdB

Caption: Orthogonal reaction pathways exploiting the bond strength difference (C-I vs C-Br) and electronic activation (C2 vs C6).

Part 3: Experimental Protocols

Protocol 1: Selective Suzuki Coupling at C6

Objective: To install an aryl group at the C6 position while leaving the C2-bromide intact for later steps.

Reagents:

  • 2-Bromo-6-iodoquinoline (1.0 equiv)[1][2]

  • Arylboronic acid (1.1 equiv)[1]

  • Pd(dppf)Cl

    
    [1]·DCM (3-5 mol%)[1]
    
  • Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous)
  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the quinoline, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).[1]

  • Catalyst Addition: Add the Pd catalyst under a positive stream of nitrogen.

  • Solvation: Add degassed solvent mixture.

  • Reaction: Stir at 40–60°C .

    • Critical Control Point: Do not exceed 80°C. Higher temperatures may initiate oxidative addition at the C2-Br bond, leading to bis-coupling byproducts.[1]

  • Monitoring: Monitor by TLC or LC-MS. The starting material (MW 334) should disappear, replaced by the mono-coupled product (M+H = 334 - 127 + Aryl_Mass).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol 2: S Ar Displacement at C2

Objective: To introduce an amine at the C2 position.

Reagents:

  • 2-Bromo-6-iodoquinoline (1.0 equiv)[1][2]

  • Primary/Secondary Amine (1.2 – 2.0 equiv)[1]

  • Base: DIPEA or K

    
    CO
    
    
    
    (2.0 equiv)[1]
  • Solvent: DMSO or NMP[1]

Step-by-Step Methodology:

  • Setup: Dissolve the quinoline in DMSO.

  • Addition: Add the amine and base.

  • Reaction: Heat to 100–120°C .

    • Mechanistic Insight: The C2 position is activated by the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate. The C6-I bond is stable under these non-catalytic conditions.[1]

  • Workup: Pour into ice water. The product often precipitates out. Filter and wash with water.[1]

Part 4: Analytical Verification (Mass Spectrometry)

When characterizing 2-bromo-6-iodoquinoline, the mass spectrum is the most reliable initial confirmation tool.[1]

Isotopic Abundance Calculation
  • Carbon (C

    
    ): 
    
    
    
    [1]
  • Hydrogen (H

    
    ): 
    
    
    
    [1]
  • Nitrogen (N

    
    ): 
    
    
    
    [1]
  • Iodine (I

    
    ): 
    
    
    
    [1]
  • Bromine (Br

    
    ): 
    
    • 
      Br: 
      
      
      
      (50.7%)[1]
    • 
      Br: 
      
      
      
      (49.3%)[1]

Exact Mass Calculation:

  • Monoisotopic Mass (

    
    Br species): 
    
    
    
    
    [1]
  • Secondary Isotope Mass (

    
    Br species): 
    
    
    
    
    [1]

Visualizing the Spectrum: The spectrum will display two dominant peaks separated by 2 mass units (


 333 and 335 in low-res positive mode) with near-equal intensity.[1]

Caption: The "Twin Peak" signature of mono-brominated compounds confirms the presence of the Br atom.[1]

References

  • Accela ChemBio Inc. (n.d.).[1] Product Data Sheet: 2-Bromo-6-iodoquinoline (CAS 1026805-93-5).[1][2][3][4][5][8] AccelaChem.[1][5] Retrieved March 8, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted Quinolines. PubChem.[1] Retrieved March 8, 2026, from [Link]

  • Scientific Instrument Services. (n.d.).[1] Isotope Distribution Calculator and Mass Spec Plotter. SISWeb.[1] Retrieved March 8, 2026, from [Link]

  • Li, J. J. (2014).[9] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Contextual reference for Suzuki/Sonogashira mechanisms).

Sources

Foundational

An In-depth Technical Guide to the NMR Spectra of 2-Bromo-6-iodoquinoline

Abstract 2-Bromo-6-iodoquinoline is a pivotal heterocyclic building block in the landscape of modern drug discovery and organic synthesis.[1][2] Its utility in constructing more complex molecular architectures necessitat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Bromo-6-iodoquinoline is a pivotal heterocyclic building block in the landscape of modern drug discovery and organic synthesis.[1][2] Its utility in constructing more complex molecular architectures necessitates unambiguous structural characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool.[3] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 2-bromo-6-iodoquinoline. We will dissect the anticipated spectral features, grounded in fundamental principles and substantiated by comparative data from related haloquinolines. This document is intended for researchers, scientists, and drug development professionals, offering not just data interpretation but also the causal logic behind spectral phenomena and a robust protocol for empirical data acquisition.

Introduction: The Structural Significance of 2-Bromo-6-iodoquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[4][5] The specific substitution pattern of 2-bromo-6-iodoquinoline offers synthetic chemists two distinct reactive handles: a bromine atom at the electron-deficient C2 position and an iodine atom at the C6 position of the carbocyclic ring. This differential reactivity allows for selective, sequential cross-coupling reactions, making it an invaluable intermediate for creating libraries of novel compounds.[6] Given its role, ensuring the structural integrity and purity of 2-bromo-6-iodoquinoline is paramount. NMR spectroscopy provides a non-destructive, high-resolution window into the molecule's atomic framework, confirming its identity and substitution pattern with unparalleled certainty.

Molecular Structure and Predicted NMR Signatures

To interpret the NMR spectra, we must first consider the molecule's structure. The lack of symmetry in 2-bromo-6-iodoquinoline means that every proton and carbon atom on the quinoline core is chemically non-equivalent. Consequently, we anticipate a unique resonance signal for each of the five aromatic protons in the ¹H NMR spectrum and nine distinct signals for the aromatic carbons in the ¹³C NMR spectrum.

Caption: Structure of 2-Bromo-6-iodoquinoline with IUPAC numbering.

Analysis of the Predicted ¹H NMR Spectrum

The aromatic protons of quinoline derivatives typically resonate in the downfield region of the spectrum, from δ 7.0 to 9.0 ppm.[3][7] The precise chemical shift (δ) and multiplicity of each proton are dictated by its electronic environment, which is heavily influenced by the electronegative nitrogen atom and the two halogen substituents.

Pillar of Expertise: Causality of Substituent Effects

  • Nitrogen Atom: The electron-withdrawing nature of the nitrogen atom strongly deshields adjacent protons, causing them to resonate at a lower field (higher ppm). In a parent quinoline, the H-2 proton is the most deshielded.[5]

  • C2-Bromine: Bromine is an electronegative substituent. Its powerful electron-withdrawing inductive effect will significantly deshield the adjacent H-3 and, to a lesser extent, the H-4 proton.

  • C6-Iodine: Iodine is also electron-withdrawing, though less so than bromine. Its primary influence will be on the protons of the carbocyclic ring, particularly the ortho protons H-5 and H-7. Halogens exhibit a dual nature, with an electron-withdrawing inductive effect and an electron-donating resonance effect. Furthermore, the "heavy atom effect" of iodine can cause additional deshielding of nearby protons.[8]

Based on these principles and comparative data from similar compounds like 6-bromoquinoline[9] and various iodoquinolines[10], we can predict the features of the ¹H spectrum.

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-6-iodoquinoline

ProtonPredicted δ (ppm)MultiplicityExpected Coupling Constant (J, Hz)Rationale for Assignment
H-3 8.0 - 8.2Doublet (d)J3,4 = 8.5 - 9.0 HzAdjacent to C2-Br; deshielded. Coupled only to H-4.
H-4 8.3 - 8.5Doublet (d)J4,3 = 8.5 - 9.0 HzDeshielded by proximity to N and C2-Br. Coupled to H-3.
H-5 8.2 - 8.4Doublet (d)J5,7 = ~2.0 HzOrtho to C6-I; deshielded. Appears as a sharp doublet due to small meta coupling with H-7.
H-7 7.8 - 8.0Doublet of Doublets (dd)J7,8 = 8.5 - 9.0 Hz, J7,5 = ~2.0 HzOrtho to C6-I. Exhibits large ortho coupling to H-8 and small meta coupling to H-5.
H-8 7.9 - 8.1Doublet (d)J8,7 = 8.5 - 9.0 HzExperiences peri-deshielding from the nitrogen lone pair.[5] Coupled only to H-7.

Analysis of the Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments.[11] For 2-bromo-6-iodoquinoline, nine distinct signals are expected in the aromatic region (δ 90 - 160 ppm).

Pillar of Expertise: Interpreting Carbon Chemical Shifts

  • Carbons Bonded to Nitrogen (C2, C8a): These carbons are significantly deshielded and appear at the downfield end of the spectrum.[3]

  • Ipso-Carbons (C2, C6): The carbons directly attached to the halogens are most affected. While electronegativity suggests a downfield shift, the "heavy atom effect" of iodine causes a pronounced upfield shift for the ipso-carbon (C6).[11] C2, bonded to bromine, will be shifted downfield.

  • Quaternary Carbons (C4a, C8a): These carbons, which bear no protons, can be identified by their typically lower intensity (due to longer relaxation times) and their lack of signals in a DEPT-135 experiment.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Bromo-6-iodoquinoline

CarbonPredicted δ (ppm)Rationale for Assignment
C-2 142 - 145Attached to Br (deshielded) and N (deshielded).
C-3 124 - 127Protonated carbon adjacent to C2-Br.
C-4 137 - 140Protonated carbon influenced by N.
C-4a 129 - 132Quaternary carbon at the ring junction.
C-5 135 - 138Protonated carbon ortho to C6-I, deshielded.
C-6 95 - 100Attached to I; significant upfield shift due to the heavy atom effect.
C-7 132 - 135Protonated carbon ortho to C6-I.
C-8 129 - 132Protonated carbon.
C-8a 148 - 151Quaternary carbon attached to N, highly deshielded.

The Role of 2D NMR for Self-Validating Assignments

Pillar of Trustworthiness: A Self-Validating System

While 1D spectra provide the foundational data, two-dimensional (2D) NMR experiments are essential for creating a self-validating, unambiguous assignment of all signals. This approach cross-references correlations, ensuring that the final structure is internally consistent.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment would definitively link coupled protons. We would expect to see cross-peaks connecting H-3 with H-4, and a separate network connecting H-8 with H-7, which in turn would show a weaker correlation to H-5. This validates the proton coupling networks within each ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would provide five cross-peaks, unambiguously linking H-3 to C-3, H-4 to C-4, H-5 to C-5, H-7 to C-7, and H-8 to C-8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assigning the quaternary carbons. It reveals correlations between protons and carbons over 2-3 bonds. Key expected correlations include:

    • H-5 correlating to C-4a, C-7, and the ipso-carbon C-6.

    • H-4 correlating to C-2, C-5, and C-8a.

    • H-8 correlating to C-6 and C-4a.

By building a complete, interlocking web of these correlations, the structural assignment becomes irrefutable.

Experimental Protocol for High-Fidelity NMR Acquisition

Acquiring high-quality, reproducible NMR data is critical. The following protocol represents a standard, field-proven methodology.[3][7]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of 2-bromo-6-iodoquinoline.

    • Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube. CDCl₃ is often a good first choice for general solubility.

    • Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

    • Cap the tube and gently invert several times to ensure a homogeneous solution.

  • Spectrometer Setup & Shimming:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion).[4][12]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Key Parameters:

      • Spectral Width: ~16 ppm (centered around 6-7 ppm).

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.

      • Number of Scans: 8-16 scans, depending on sample concentration.

  • ¹³C NMR Spectrum Acquisition:

    • Utilize a proton-decoupled pulse sequence (e.g., zgpg30).

    • Key Parameters:

      • Spectral Width: ~250 ppm (centered around 120 ppm).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: ≥1024 scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[7]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction on both ¹H and ¹³C spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum to the residual solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

    • Integrate the ¹H signals to determine proton ratios.

Caption: Workflow for NMR-based structural elucidation of 2-bromo-6-iodoquinoline.

Conclusion

The comprehensive NMR analysis of 2-bromo-6-iodoquinoline is a quintessential exercise in modern structural chemistry. By leveraging the predictive power of substituent effects and the definitive correlational evidence from a suite of 1D and 2D NMR experiments, an unambiguous and self-validating structural assignment can be achieved. The methodologies and predictive data presented in this guide serve as a robust framework for researchers, ensuring the confident identification and utilization of this critical chemical intermediate in the pursuit of new scientific discoveries.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. PMC. Available at: [Link]

  • Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I. The Royal Society of Chemistry. Available at: [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC. Available at: [Link]

  • 13C NMR. University of Rochester. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • 1 H NMR chemical shifts and multiplicities. ResearchGate. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC. Available at: [Link]

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Modgraph. Available at: [Link]

  • Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. Semantic Scholar. Available at: [Link]

  • The Role of Heterocyclic Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a-d. ResearchGate. Available at: [Link]

  • INDEX of 1H NMR spectra of organic compounds. Doc Brown's Chemistry. Available at: [Link]

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). ResearchGate. Available at: [Link]

  • 15.4 Index of organic compound C-13 NMR spectra. Doc Brown. Available at: [Link]

  • Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. Available at: [Link]

  • NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. Palacký University Olomouc. Available at: [Link]

Sources

Exploratory

Structural Characterization &amp; Crystal Engineering of 2-Bromo-6-iodoquinoline

CAS: 1026805-93-5 | Formula: C H BrIN | MW: 333.95 g/mol [1][2] Executive Summary This technical guide outlines the structural characterization and solid-state analysis of 2-Bromo-6-iodoquinoline , a critical bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1026805-93-5 | Formula: C


H

BrIN | MW: 333.95 g/mol [1][2]

Executive Summary

This technical guide outlines the structural characterization and solid-state analysis of 2-Bromo-6-iodoquinoline , a critical bifunctional scaffold in medicinal chemistry and materials science. While 2-bromo-6-iodoquinoline is commercially available as a building block for Suzuki-Miyaura and Sonogashira couplings, its specific crystallographic signature represents a high-value target for crystal engineering.

The presence of two distinct halogen atoms (Bromine at C2, Iodine at C6) on a planar aromatic core creates a competitive landscape for intermolecular interactions. This guide provides a rigorous protocol for obtaining single crystals, collecting X-ray diffraction (XRD) data, and analyzing the resulting halogen-bonding networks. It is designed for researchers seeking to leverage the distinct


-hole potentials of I vs. Br for supramolecular assembly.

Molecular Architecture & Theoretical Framework

The Halo-Quinoline Scaffold

The quinoline core is a planar, electron-deficient heterocycle. In 2-bromo-6-iodoquinoline, the electron density distribution is heavily modulated by the nitrogen atom and the two halogens.

  • Nitrogen (N1): Acts as a strong Lewis base (halogen bond acceptor).

  • Iodine (C6): The "soft," highly polarizable halogen. It exhibits a large, positive electrostatic potential region (the

    
    -hole) along the C-I bond axis, making it a potent halogen bond donor.
    
  • Bromine (C2): "Harder" than iodine with a smaller

    
    -hole. Its proximity to the ring nitrogen (ortho-position) often results in intramolecular repulsion or specific solvation effects.
    
Competitive Halogen Bonding

A key objective in crystallizing this molecule is to determine the hierarchy of supramolecular synthons. Based on polarizability (


), the predicted dominant interaction is the C(6)-I···N(1)  intermolecular halogen bond.
Interaction TypeDonor Site (

-hole)
Acceptor SitePredicted StrengthGeometry
Primary XB C(6)-IN(1) (Quinoline)Strong (~20–30 kJ/mol)Linear (

)
Secondary XB C(2)-BrBr / I /

-system
Weak (~5–10 kJ/mol)Type I or Type II

-

Stacking
Aromatic RingAromatic RingModerateParallel Displaced

Experimental Protocol: Crystallization & Data Collection

Crystal Growth Strategy

Obtaining diffraction-quality single crystals of di-haloquinolines requires balancing solubility with supersaturation kinetics to avoid twinning.

Recommended Solvent Systems:

  • Slow Evaporation (Primary): Dissolve 20 mg in 2 mL of Chloroform/Ethanol (1:1 v/v) . The ethanol disrupts weak H-bonding, while chloroform solvates the halogens. Allow to evaporate at 4°C to reduce thermal disorder.

  • Vapor Diffusion (Secondary): Dissolve in minimal Dichloromethane (DCM) ; diffuse Hexane or Pentane vapor into the solution. This method yields purer crystals if the starting material contains trace isomers.

X-Ray Diffraction (XRD) Workflow

High-quality data collection is essential to resolve the electron density around the heavy iodine atom and accurately model the anisotropic displacement parameters (ADPs).

Step-by-Step Protocol:

  • Mounting: Select a block-like crystal (approx. 0.2 x 0.1 x 0.1 mm). Mount on a MiTeGen loop using perfluoropolyether oil.

  • Temperature Control: Cool to 100 K immediately.

    • Reasoning: Heavy atoms like Iodine exhibit significant thermal motion at room temperature, which smears electron density and obscures weak intermolecular contacts.

  • Data Collection:

    • Source: Mo-K

      
       (
      
      
      
      Å) is preferred over Cu-K
      
      
      to minimize absorption effects from Iodine (
      
      
      is high).
    • Strategy: Collect a complete sphere of data (redundancy > 4) to ensure accurate absorption correction.

  • Reduction & Refinement:

    • Apply a multi-scan absorption correction (SADABS or equivalent).

    • Solve using Intrinsic Phasing (SHELXT).

    • Refine (SHELXL) with anisotropic ADPs for all non-hydrogen atoms.

Structural Analysis & Logic

The following diagram illustrates the decision logic for characterizing the intermolecular interactions once the structure is solved.

G Start Solved Crystal Structure Check_I_N Analyze C(6)-I...N(1) Distance Start->Check_I_N Short_Contact d(I...N) < Sum of vdW Radii (3.53 Å)? Check_I_N->Short_Contact Yes_XB Primary Halogen Bond Confirmed (Supramolecular Chain) Short_Contact->Yes_XB Yes No_XB Packing Dominated by Pi-Pi Stacking Short_Contact->No_XB No Check_Br Analyze C(2)-Br Contacts Yes_XB->Check_Br No_XB->Check_Br Type_II Type II Contact? (Linear C-Br...X) Check_Br->Type_II Angle ~180° Type_I Type I Contact? (Symmetrical Br...Br) Check_Br->Type_I Angle ~140-160°

Caption: Logic flow for classifying the dominant supramolecular synthons in 2-bromo-6-iodoquinoline crystals.

Interpreting the Halogen Bond (XB)

In the resolved structure, measure the Reduction Ratio (


)  for the C-I···N interaction:


  • 
    :  Indicates a strong, structure-directing halogen bond.
    
  • Angle (

    
    ):  The C-I···N angle should be close to 180° (typically 170°–178°) to maximize the overlap between the Iodine 
    
    
    
    -hole and the Nitrogen lone pair.
Type I vs. Type II Halogen Contacts

The Bromine atom at C2 is sterically crowded. You will likely observe Type I contacts (symmetrical, dispersion-driven) rather than Type II (electrostatic).

  • Type I:

    
     (Clash-like, dispersion).
    
  • Type II:

    
     (Electrophile-Nucleophile).
    

Applications in Drug Development

Understanding this structure allows for precise Topochemical Control .

  • Selective Functionalization: The crystal structure reveals which halogen is more accessible. If the C(6)-I is buried in a strong I···N bond, the C(2)-Br may be kinetically more available for surface reactions in solid-state mechanochemistry.

  • Solubility Engineering: Polymorphs driven by different halogen bonding networks often exhibit distinct dissolution rates, a critical parameter for pharmaceutical intermediates.

References

  • Compound Source: 2-Bromo-6-iodoquinoline (CAS 1026805-93-5).[1][2][3][4] Accela ChemBio / Bidepharm Commercial Listings.

  • Halogen Bonding Principles: Metrangolo, P., et al. "Halogen bonding: the sigma-hole." Chemical Reviews 116.4 (2016): 2478-2601.

  • Quinoline Crystallography: Example of halo-quinoline packing logic: "Halogen bonding in 2,5-dichloro-1,4-benzoquinone." SciSpace.

  • Crystallographic Standards: Groom, C. R., et al. "The Cambridge Structural Database." Acta Crystallographica Section B 72.2 (2016): 171-179.

Sources

Foundational

The Heavy Atom Effect: A Technical Guide to Halogenated Quinolines

Executive Summary Halogenated quinolines represent a critical scaffold in medicinal chemistry and materials science, bridging the gap between small-molecule pharmacokinetics and supramolecular assembly. From the metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated quinolines represent a critical scaffold in medicinal chemistry and materials science, bridging the gap between small-molecule pharmacokinetics and supramolecular assembly. From the metabolic stability imparted by fluorine to the sigma-hole interactions of iodine, the physical characteristics of these heterocycles are dictated by a delicate interplay of inductive effects, polarizability, and crystal packing forces.

This guide provides a rigorous technical analysis of these properties, moving beyond basic data listings to explore the causality behind the physical behaviors observed in drug development and solid-state engineering.

Part 1: Structural & Electronic Fundamentals

The physicochemical behavior of halogenated quinolines is governed by the perturbation of the bicyclic aromatic system by the halogen substituent (


). This interaction is not merely steric but fundamentally electronic.
The Inductive vs. Mesomeric Conflict

The nitrogen atom in the quinoline ring is naturally electron-deficient relative to a carbocycle. Introducing a halogen creates a competing electronic landscape:

  • Inductive Effect (-I): All halogens (

    
    ) withdraw electron density through the 
    
    
    
    -framework. This is most pronounced at the C2 and C4 positions, significantly reducing the basicity of the ring nitrogen.
  • Resonance Effect (+M): Halogens donate lone pair density into the

    
    -system. While usually weaker than the -I effect, this is critical for F-substituted quinolines, where orbital overlap (
    
    
    
    ) is most efficient.
Basicity and pKa Modulation

For drug developers, the pKa of the quinoline nitrogen is a tunable parameter for solubility and binding affinity. Unsubstituted quinoline has a pKa (conjugate acid) of ~4.9. Halogenation drastically alters this.

CompoundPosition of XElectronic ConsequenceApprox. pKa (

)
Impact on Formulation
Quinoline -Reference4.94Standard salt formation
3-Fluoroquinoline meta to NStrong -I, weak +M~2.5 - 3.0Reduced salt stability
2-Chloroquinoline ortho to NStrong -I + Steric< 1.0Very weak base; remains neutral at physiological pH
4-Chloroquinoline para to NResonance stabilization~3.8Moderate basicity retained

Technical Insight: The dramatic drop in pKa for 2-haloquinolines is due to the proximity of the electron-withdrawing halogen to the nitrogen lone pair, destabilizing the protonated state via electrostatic repulsion.

Part 2: Thermodynamic & Phase Behavior

Understanding the phase transitions of haloquinolines is essential for purification (sublimation vs. recrystallization) and process safety.

Melting Point Trends and Lattice Energy

Unlike simple alkanes, haloquinolines do not follow a linear MP increase solely based on molecular weight. Symmetry and dipole alignment drive lattice energy.

  • The "Carnelley Rule" Effect: High-symmetry derivatives (e.g., 2,6-dichloroquinoline) pack more efficiently, leading to anomalously high melting points compared to their asymmetric isomers.

  • Sublimation Propensity: Many haloquinolines, particularly 4-chloro and 4-bromo derivatives, exhibit significant vapor pressure below their melting points. This allows for purification by sublimation , avoiding solvent inclusions common in recrystallization.

Solubility and Lipophilicity (LogP)

In drug discovery, the "Fluorine Effect" is often used to modulate metabolic stability, but the heavy halogens drive lipophilicity.

  • Fluorine: Minimal steric impact, lowers LogD slightly due to polarity, blocks metabolic oxidation (CYP450).

  • Chlorine/Bromine: Significant increase in LogP (+0.5 to +1.0 units). Increases blood-brain barrier (BBB) penetration but risks non-specific binding.

Part 3: Solid-State Architecture (The -Hole)

This section addresses the materials science aspect, specifically Halogen Bonding (XB) .

The Sigma-Hole Concept

In heavier halogens (Cl, Br, I), the electron density is anisotropic. While the equatorial region is electron-rich, the region directly along the C-X bond axis is electron-deficient. This positive potential patch is called the


-hole .
  • Interaction Mode:

    
     (where B is a Lewis base like the Quinoline N or a Carbonyl O).
    
  • Strength Order:

    
     (Fluorine rarely exhibits a 
    
    
    
    -hole).
  • Application: This directional interaction is used to engineer co-crystals for pharmaceutical ingredients, stabilizing the solid form without changing the covalent structure.

HalogenBonding Halogen Halogen Atom (I, Br) SigmaHole σ-Hole (+) (Electron Deficient) Halogen->SigmaHole Anisotropic Charge Distribution Nucleophile Acceptor (N/O) (Electron Rich) SigmaHole->Nucleophile Directional Interaction (180°) Crystal Crystal Lattice Stabilization Nucleophile->Crystal Supramolecular Assembly

Figure 1: Mechanism of Halogen Bonding (


-hole interactions) driving crystal packing in haloquinolines.

Part 4: Spectroscopic Fingerprinting

Identifying haloquinolines requires recognizing specific shifts in NMR and UV-Vis data caused by the halogen's electronegativity and mass.

Proton NMR ( ) Signatures
  • Deshielding Effect: Protons ortho to the halogen shift downfield (higher ppm).

  • H2 and H8 Anomaly: In unsubstituted quinoline, H2 and H8 are already deshielded (~8.8 ppm) due to the ring nitrogen.[1]

    • Example: In 4-chloroquinoline , the H3 proton (ortho to Cl) shifts significantly, while the loss of symmetry aids in assigning the benzenoid ring protons.

UV-Vis Spectroscopy
  • Bathochromic Shift (Red Shift): Heavier halogens induce a redshift in the

    
     transition due to the heavy atom effect and polarizability.
    
  • Fluorescence Quenching: Bromo- and Iodo-quinolines often show reduced fluorescence quantum yield compared to Fluoro-quinolines due to intersystem crossing (heavy atom effect) facilitating relaxation to the triplet state (phosphorescence).

Part 5: Experimental Protocol

Synthesis and Purification of 4-Chloroquinoline

Context: This is a standard intermediate for antimalarial drugs (e.g., Chloroquine analogs). The conversion of 4-hydroxyquinoline (4-quinolone) to 4-chloroquinoline is the industry standard.

5.1 Reaction Scheme & Logic

The reaction utilizes Phosphorus Oxychloride (


) as a dehydrating chlorinating agent.
  • Mechanism:[2] The 4-quinolone tautomerizes to the enol form, reacts with

    
     to form a dichlorophosphate intermediate, which is then displaced by chloride.
    
5.2 Step-by-Step Methodology

Safety Warning:


 is highly corrosive and reacts violently with water. Perform in a fume hood.
  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

  • Reagent Loading:

    • Charge 4-Hydroxyquinoline (10.0 mmol, 1.45 g).

    • Add

      
       (excess, 5.0 mL) carefully.
      
    • Optimization: Add a catalytic amount of DMF (2-3 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reaction:

    • Heat the mixture to reflux (105°C) .

    • Monitor via TLC (System: 50% Ethyl Acetate/Hexane). Starting material (polar, near baseline) should disappear; Product (non-polar, Rf ~0.6) appears.[3]

    • Time: Typically 1-3 hours.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto 100g of crushed ice/ammonia mixture (alkaline hydrolysis). Do not add water to the acid.

    • Neutralize to pH ~9 using

      
       to ensure the free base is formed.
      
  • Extraction:

    • Extract with Dichloromethane (

      
       mL).
      
    • Wash organic layer with Brine.

    • Dry over Anhydrous

      
      .
      
  • Purification:

    • Evaporate solvent.[3]

    • Sublimation: For high purity, sublime the crude solid at 60°C under high vacuum (0.1 mmHg). Alternatively, recrystallize from Hexane.

5.3 Validation
  • Melting Point: 30-32°C (Low melting solid).

  • GC-MS: Molecular ion peak at

    
     163/165 (3:1 ratio for 
    
    
    
    ).

SynthesisWorkflow Start 4-Hydroxyquinoline (Tautomeric Eq.) Reaction Reflux 105°C (Nucleophilic Substitution) Start->Reaction Reagent POCl3 + cat. DMF (Vilsmeier Intermediate) Reagent->Reaction Quench Ice/NH4OH Quench (Exothermic Control) Reaction->Quench Extraction DCM Extraction & Drying Quench->Extraction Product 4-Chloroquinoline (MP: 30-32°C) Extraction->Product

Figure 2: Synthetic workflow for the chlorination of quinoline scaffolds.

References

  • Halogen Bonding in Crystal Engineering

    • Source: National Institutes of Health (PMC) / CrystEngComm
    • -hole interactions in N-(2-halophenyl)
  • Physical Properties of the Halogens & Intermolecular Forces

    • Source: Chemistry LibreTexts
    • Context: Foundational data on polarizability and London forces relevant to boiling point trends in halogenated arom
  • Synthesis of Quinolines via Metal-Free Halogen

    • Source: ResearchG
    • Context: Protocols for C5-H halogenation using trihaloisocyanuric acids.[4]

  • 1H NMR Chemical Shifts of Quinoline Deriv

    • Source: UNCW Institutional Repository
    • Context: Detailed analysis of concentration-dependent chemical shifts and stacking interactions in quinolines.
  • Lipophilicity and Solubility in Drug Discovery

    • Source: AZoLifeSciences
    • Context: Discusses the impact of halogenation (LogP) on drug bioavailability and the balance between solubility and permeability.

Sources

Exploratory

2-Bromo-6-iodoquinoline: Comprehensive Safety, Handling, and Haloselective Cross-Coupling Protocols

Executive Summary In modern medicinal chemistry and diversity-oriented synthesis, the ability to selectively functionalize a single scaffold at multiple distinct sites is paramount. 2-Bromo-6-iodoquinoline (CAS: 1026805-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and diversity-oriented synthesis, the ability to selectively functionalize a single scaffold at multiple distinct sites is paramount. 2-Bromo-6-iodoquinoline (CAS: 1026805-93-5) serves as a high-value, dihalogenated "linchpin" intermediate[1]. By possessing two distinct reactive handles—an aryl iodide and an aryl bromide—on a single heteroaromatic core, this compound enables sequential, chemoselective cross-coupling. This whitepaper details the physicochemical properties, critical safety protocols, and a self-validating methodology for exploiting its orthogonal reactivity.

Physicochemical Properties

To design effective reaction conditions and handling procedures, it is critical to understand the foundational properties of the scaffold. The quantitative data for 2-Bromo-6-iodoquinoline is summarized below[1]:

PropertyValue
CAS Number 1026805-93-5
Molecular Formula C9H5BrIN
Molecular Weight 333.95 g/mol
Purity Standard ≥95%
Appearance Off-white to yellow solid

Safety & Handling Protocols: The Causality of Risk

Handling dihalogenated heterocycles requires strict adherence to safety protocols driven by the molecule's underlying physicochemical nature.

  • Hazard Classification : Halogenated quinolines are universally classified under GHS as causing Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A)[2]. The particulate dust is also a known respiratory tract irritant (STOT SE 3).

  • Handling Causality : The quinoline core is highly lipophilic, allowing the molecule to easily partition into and penetrate the lipid bilayer of human skin. Once absorbed, the reactive halogens can cause localized protein alkylation or severe dermal irritation[2]. Protocol : Operators must use nitrile gloves (double-gloving recommended during scale-up) and manipulate the powder exclusively within a properly ventilated fume hood to prevent inhalation of the irritating dust.

  • Storage Causality : Aryl iodides are notoriously susceptible to slow photolytic cleavage of the C–I bond. Exposure to ambient UV light provides enough energy to homolytically cleave this bond, releasing elemental iodine (which discolors the solid to a dark brown) and degrading the reagent[1]. Protocol : The compound must be stored in a cool, dry environment within amber vials or under an inert argon atmosphere to prevent photo-oxidation.

Mechanistic Insights: Orthogonal "Linchpin" Reactivity

The strategic value of 2-Bromo-6-iodoquinoline lies in its inherent orthogonal reactivity [3]. The causality behind this selectivity is rooted in the fundamental difference in Bond Dissociation Energies (BDE) between the two carbon-halogen bonds:

  • C6-Iodo Position (Primary Activation) : The C–I bond is relatively weak (BDE ~65 kcal/mol). This low kinetic barrier makes it highly susceptible to rapid oxidative addition by Palladium(0) or Nickel(0) catalysts under very mild conditions (e.g., room temperature)[3].

  • C2-Bromo Position (Secondary Activation) : The C–Br bond is significantly stronger (BDE ~81 kcal/mol). During the initial C6-functionalization, the C2-Br bond remains completely inert. Once the C6 position is elaborated, the C2-Br bond can be subsequently activated by increasing the thermal energy and employing highly electron-rich, sterically demanding phosphine ligands (e.g., XPhos) that increase the electron density on the metal center[4].

OrthogonalCoupling SM 2-Bromo-6-iodoquinoline (Starting Material) Pd_I Oxidative Addition at C6-I (Fast, Low BDE) SM->Pd_I Pd(0), Mild Base, RT Int 6-Substituted-2-bromoquinoline (Stable Intermediate) Pd_I->Int Transmetalation & Reductive Elimination Pd_Br Oxidative Addition at C2-Br (Requires Heat/Ligands) Int->Pd_Br Pd(0), Strong Base, 80°C Prod 2,6-Disubstituted Quinoline (Target Scaffold) Pd_Br->Prod Transmetalation & Reductive Elimination

Figure 1: Mechanistic workflow for the orthogonal sequential cross-coupling of 2-Bromo-6-iodoquinoline.

Experimental Protocol: Self-Validating Sequential Cross-Coupling

Step 1: Chemoselective C6-Functionalization
  • Setup : In an oven-dried Schlenk flask under argon, combine 2-Bromo-6-iodoquinoline (1.0 eq), your target arylboronic acid (1.05 eq), and

    
     (5 mol%).
    
  • Solvent/Base : Add degassed THF and aqueous

    
     (2.0 eq).
    
  • Reaction : Stir at strictly room temperature (20-25°C) for 12 hours.

    • Causality: Maintaining room temperature ensures the thermal energy remains below the activation barrier required for C–Br oxidative addition, perfectly preserving the C2-bromo handle[3].

  • Self-Validation (GC-MS) : Sample the crude mixture. The "smoking gun" for success is the disappearance of the starting material mass (

    
     ~333/335). Because the resulting intermediate still contains exactly one bromine atom, its mass spectrum must  display a characteristic 1:1 isotopic doublet separated by 2 amu (due to 
    
    
    
    and
    
    
    ). If a single, non-doublet mass peak appears, an erroneous double-coupling has occurred.
Step 2: C2-Functionalization
  • Setup : Isolate and purify the C6-substituted intermediate. In a new Schlenk flask, combine the intermediate (1.0 eq), a secondary boronic acid (1.5 eq),

    
     (2 mol%), and XPhos (4 mol%).
    
  • Solvent/Base : Add degassed Toluene and

    
     (2.0 eq).
    
  • Reaction : Heat to 80°C for 16 hours.

    • Causality: The electron-rich XPhos ligand dramatically increases the nucleophilicity of the Palladium center, facilitating the difficult oxidative addition into the strong C2–Br bond[4].

  • Self-Validation (NMR) : Following purification, analyze the

    
     NMR spectrum. The complete loss of the 1:1 isotopic pattern in MS, combined with the distinct upfield/downfield shifting of the quinoline C3 and C4 protons (typically doublets around 7.5–8.2 ppm), confirms successful substitution at the C2 position.
    

References

  • Accela ChemBio. "1026805-93-5, 2-Bromo-6-iodoquinoline - AccelaChem Bio." AccelaChem.
  • BenchChem. "3-Bromo-5-iodo-4-methoxybenzaldehyde | Benchchem." BenchChem.
  • ACS Publications. "Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis." ACS Catalysis.
  • TCI Chemicals. "SAFETY DATA SHEET - TCI Chemicals (6-Bromoquinoline)." Tokyo Chemical Industry.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of 6-Bromo-4-iodoquinoline

A Critical Intermediate in the Development of PI3K/mTOR Dual Inhibitor GSK2126458 (Omipalisib) Introduction & Contextual Significance The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signalin...

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Intermediate in the Development of PI3K/mTOR Dual Inhibitor GSK2126458 (Omipalisib)

Introduction & Contextual Significance

The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are central regulators of cellular proliferation, survival, and metabolism. Dysregulation within this cascade is a primary driver in a vast array of human malignancies[1]. is a highly potent, orally bioavailable dual inhibitor of PI3K (α/β/δ/γ) and mTOR (C1/C2) that has been extensively evaluated in clinical trials for oncology[1].

From a synthetic chemistry perspective, the assembly of GSK2126458 relies on the strategic construction and functionalization of a quinoline core. 6-bromo-4-iodoquinoline serves as the critical synthetic linchpin in this process[2]. The 4-iodo position is highly primed for Palladium-catalyzed cross-coupling (e.g., Stille coupling with a pyridazine moiety), while the 6-bromo position allows for subsequent orthogonal functionalization to complete the drug molecule's architecture.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Prolif Cell Survival & Tumor Proliferation mTOR->Prolif Drives GSK GSK2126458 (Omipalisib) GSK->PI3K Inhibits GSK->mTOR Inhibits

Figure 1: PI3K/mTOR signaling pathway and dual inhibition mechanism by GSK2126458.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the empirical steps of a protocol and understand the thermodynamic and kinetic drivers of the synthesis. The optimized five-step route from 4-bromoaniline to 6-bromo-4-iodoquinoline is divided into two distinct phases: Quinolone Core Assembly and Halogenation/Exchange .

Phase 1: Quinolone Core Assembly

The synthesis begins with the condensation of Meldrum's acid and triethyl orthoformate. This generates a highly electrophilic ethoxymethylene derivative, which readily undergoes nucleophilic attack by the weakly nucleophilic 4-bromoaniline[2]. The resulting enamine is subjected to a high-temperature thermal cyclization (a Gould-Jacobs type reaction) in diphenyl ether (Ph₂O)[3].

  • Causality of Solvent Choice: Diphenyl ether is chosen for its high boiling point (~259 °C) and thermal stability. It provides the necessary thermodynamic driving force and rapid heat transfer required to overcome the high activation energy for electrocyclic ring closure and the subsequent elimination of acetone and CO₂, preventing the degradation of the enamine intermediate[2].

Phase 2: Halogenation and Finkelstein-like Exchange

Direct conversion of the resulting 6-bromoquinolin-4-ol to the 4-iodo derivative is synthetically prohibitive. Instead, a two-step activation is employed. First, chlorination with POCl₃ yields 6-bromo-4-chloroquinoline[2]. However, the C-Cl bond is often too robust for mild cross-coupling conditions. To convert this to a more reactive C-I bond, a Finkelstein-like nucleophilic aromatic substitution (S_NAr) is performed[4].

  • Causality of the Hydrochloride Intermediate: Direct reaction of the chloroquinoline with sodium iodide is sluggish due to the electron-rich nature of the fused benzene ring. By first treating the intermediate with HCl, the quinoline nitrogen is protonated. This quinolinium salt formation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, kinetically accelerating the nucleophilic attack by the iodide ion[4].

SyntheticRoute cluster_0 Phase 1: Quinolone Core Assembly cluster_1 Phase 2: Halogenation & Exchange N1 Meldrum's Acid + Triethyl Orthoformate N2 5-(Ethoxymethylene)-2,2-dimethyl -1,3-dioxane-4,6-dione N1->N2 105°C, 3h N4 Enamine Intermediate N2->N4 + N3, EtOH, 80°C N3 4-Bromoaniline N5 6-bromoquinolin-4-ol N4->N5 Ph2O, 190-250°C Thermal Cyclization N6 6-Bromo-4-chloroquinoline N5->N6 POCl3, DMF, 110°C N7 6-Bromo-4-chloroquinoline HCl salt N6->N7 HCl/EtOAc or Dioxane Protonation N8 6-Bromo-4-iodoquinoline N7->N8 NaI or KI, MeCN, Reflux SNAr Exchange

Figure 2: Five-step synthetic workflow for 6-bromo-4-iodoquinoline from 4-bromoaniline.

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected yields for the five-step synthesis, consolidated from optimized literature procedures[2],[4].

StepReaction TypeReagents & SolventsTemp & TimeExpected YieldIn-Process Visual Cue
1 CondensationMeldrum's acid, Triethyl orthoformate105 °C, 3 h~81%Light yellow precipitate in cold petroleum ether.
2 Enamine Formation4-Bromoaniline, EtOH80 °C, 3.5 h>95%White powder crashes out of the ethanol solution.
3 Thermal CyclizationDiphenyl ether (Ph₂O)190–250 °C, 15 min~60%Khaki/yellowish solid upon cooling and precipitation.
4 ChlorinationPOCl₃, DMF (cat.)110 °C, 3 h~81%Off-white solid after neutralization with ammonia.
5 Iodination (S_NAr)HCl/EtOAc, then NaI/KI in MeCNReflux, 32–48 h35–70%Immediate white ppt (HCl salt); yellow powder (final).

Experimental Protocols

Note: All procedures must be conducted in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Diphenyl ether has a strong odor and requires careful handling at high temperatures.

Step 1: Synthesis of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
  • Add triethyl orthoformate (1.5 mol, ~225 g) to Meldrum's acid (0.25 mol, ~36 g) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 105 °C and stir continuously for 3 hours.

  • Cool the reaction mixture to room temperature, then pour it slowly into 200 mL of ice-cold petroleum ether while stirring vigorously for 30 minutes.

  • Filter the precipitated solid under a vacuum and dry to obtain the product.

  • Self-Validation: The reaction is successful when a light yellow solid precipitates upon contact with the cold petroleum ether. Absence of precipitation indicates incomplete condensation.

Step 2: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
  • Dissolve 4-bromoaniline (0.166 mol, ~28.5 g) and the intermediate from Step 1 (0.098 mol, ~19.6 g) in 480 mL of absolute ethanol.

  • Reflux the solution at 80 °C for 3.5 hours.

  • Allow the reaction solution to cool to room temperature.

  • Filter the insoluble product, wash thoroughly with cold ethanol, and dry under a vacuum.

  • Self-Validation: A high-yielding reaction will present as a dense white powder crashing out of the ethanol as the mixture cools.

Step 3: Synthesis of 6-Bromoquinolin-4-ol
  • Preheat diphenyl ether (Ph₂O, ~110 g) in a three-neck flask to 190–250 °C under an argon atmosphere.

  • Carefully and slowly add the enamine intermediate from Step 2 (10.1 g) to the hot solvent. Caution: Vigorous evolution of gas (CO₂ and acetone) will occur.

  • Maintain the temperature and heat for 10–15 minutes.

  • Cool the mixture to room temperature and add petroleum ether to induce precipitation. Filter and wash the solid with petroleum ether to remove residual Ph₂O.

  • Self-Validation: The enamine intermediate will initially dissolve, and upon completion and cooling, the 6-bromoquinolin-4-ol will crash out as a brownish/khaki solid. TLC (EtOAc/Hexane) should show the complete disappearance of the higher R_f enamine.

Step 4: Synthesis of 6-Bromo-4-chloroquinoline
  • Suspend 6-bromoquinolin-4-ol (4.16 g) in POCl₃ (20 mL) and add a catalytic amount of DMF (0.5 mL).

  • Heat the mixture to 110 °C and stir for 3 hours.

  • Cool the mixture and carefully pour it dropwise into crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to pH 8 using aqueous ammonia.

  • Extract the product with Ethyl Acetate (3 x 50 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: The product should isolate as an off-white to yellowish solid. LC-MS will confirm the mass shift corresponding to the loss of -OH and addition of -Cl (isotopic pattern indicative of one Br and one Cl atom).

Step 5: Synthesis of 6-Bromo-4-iodoquinoline
  • Dissolve 6-bromo-4-chloroquinoline (3.50 g, 14.46 mmol) in anhydrous EtOAc (20 mL).

  • Add HCl-saturated EtOAc (40 mL) dropwise. Stir for 30 minutes at room temperature.

  • Concentrate the suspension under a vacuum to afford the 6-bromo-4-chloroquinoline hydrochloride salt.

  • In a two-neck flask, combine the hydrochloride salt, anhydrous NaI or KI (70.70 mmol, ~5 equiv.), and anhydrous acetonitrile (100 mL).

  • Reflux the mixture at 82–100 °C for 32 to 48 hours.

  • Cool the reaction, quench with saturated aqueous Na₂SO₃ solution (to reduce any formed I₂), and extract with EtOAc. Purify via recrystallization or silica gel chromatography.

  • Self-Validation: The addition of HCl will immediately yield a white precipitate (the hydrochloride salt)[4]. In the final iodination, the reaction mixture will turn significantly darker. Successful halogen exchange is verified by a distinct mass shift in LC-MS (M+H ~334.9) and a downfield shift of the C3-proton in ¹H NMR[4].

References

  • Knight, S. D., et al. "Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin." ACS Medicinal Chemistry Letters, 2010. URL:[Link]

  • Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline." Proceedings of the 2015 International Conference on Applied Science and Engineering Innovation, Atlantis Press, 2015. URL:[Link]

  • Zhang, J., et al. "Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy." RSC Advances, 2017. URL:[Link]

Sources

Application

Application Note: Orthogonal Functionalization of 2-Bromo-6-iodoquinoline

This Application Note is designed for researchers and medicinal chemists requiring precise control over the functionalization of 2-Bromo-6-iodoquinoline . This scaffold offers two chemically distinct halogen "handles," e...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring precise control over the functionalization of 2-Bromo-6-iodoquinoline . This scaffold offers two chemically distinct halogen "handles," enabling the rapid construction of complex, non-symmetric library members via sequential cross-coupling.

Introduction & Strategic Overview

2-Bromo-6-iodoquinoline is a "privileged scaffold" in drug discovery, serving as a core for antimalarials, kinase inhibitors, and receptor modulators. Its utility lies in the orthogonal reactivity of the C–I and C–Br bonds.

  • The C6–Iodide: A "soft" electrophile with a weak bond dissociation energy (BDE ~65 kcal/mol). It undergoes rapid oxidative addition with Pd(0) even at mild temperatures.

  • The C2–Bromide: An "activated" heteroaryl halide. While the adjacent nitrogen atom lowers the LUMO energy at C2 (facilitating nucleophilic attack), the C–Br bond (BDE ~81 kcal/mol) requires higher activation energy for palladium insertion compared to the C–I bond.

The Strategy: By exploiting these kinetic differences, researchers can selectively functionalize the C6 position first (Condition Set A), leaving the C2 bromide intact for a subsequent, distinct coupling event (Condition Set B).

Mechanistic Principles of Selectivity

To achieve high yields, one must understand the competition between the two sites during the Oxidative Addition step of the catalytic cycle.

Reactivity Hierarchy


  • Kinetic Control: At lower temperatures (<60°C) and with standard ligands (e.g., PPh3), the catalyst exclusively inserts into the C–I bond.

  • Thermodynamic/Forcing Conditions: At elevated temperatures (>80°C) or with electron-rich bulky ligands (e.g., XPhos, P(t-Bu)3), the barrier for C–Br insertion is overcome.

Visualization: The Selectivity Pathway

The following diagram illustrates the decision matrix for sequential functionalization.

SequentialCoupling SM 2-Bromo-6-iodoquinoline Step1 Step 1: C6-Selective Coupling (Kinetic Control) SM->Step1 Pd(PPh3)4, Na2CO3 40-50°C SideRxn Risk: Bis-coupling (Over-reaction) SM->SideRxn High Temp / Excess Boronate Intermediate 6-Aryl-2-bromoquinoline (Intermediate) Step1->Intermediate Ar¹-B(OH)2 Step2 Step 2: C2-Coupling (Thermodynamic Control) Intermediate->Step2 Pd(dppf)Cl2, K3PO4 90°C Final 2,6-Diarylquinoline (Final Product) Step2->Final Ar²-B(OH)2

Caption: Figure 1. Sequential functionalization workflow. Blue path indicates the mild, C6-selective step. Red path indicates the harsher, C2-selective step.

Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at the 6-position while preserving the 2-bromo handle.

Reagents:

  • Substrate: 2-Bromo-6-iodoquinoline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Do not use large excess.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 2-bromo-6-iodoquinoline (1.0 mmol), arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1 mL).

  • Reaction: Heat the mixture to 45–50°C .

    • Critical Checkpoint: Monitor by TLC/LCMS every 30 minutes. The starting material (SM) should disappear, converting to the mono-coupled product. If the temperature exceeds 60°C, you risk attacking the C2-bromide.

  • Workup: Once SM is consumed (< 4 hours), cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Typical Yield: 85–95%

Protocol B: C2-Selective Coupling (Step 2)

Objective: Functionalize the remaining 2-bromo position on the 6-aryl-2-bromoquinoline intermediate.

Reagents:

  • Substrate: 6-Aryl-2-bromoquinoline (from Protocol A)

  • Boronic Acid: Aryl²-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or XPhos Pd G2 (for difficult substrates)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or DMF[1]

Step-by-Step Procedure:

  • Setup: Combine the mono-functionalized quinoline (1.0 mmol) and the second boronic acid (1.2 mmol) with the catalyst.

  • Reaction: Heat to 90–100°C (reflux if using Toluene).

    • Note: The C2-Br bond is less reactive than C6-I, so thermal energy is required to drive the oxidative addition.

  • Monitoring: Reaction typically requires 4–12 hours.

  • Workup: Standard aqueous extraction.

  • Purification: Recrystallization or Column Chromatography.[2]

Quantitative Data Summary

ParameterC6-I Coupling (Step 1)C2-Br Coupling (Step 2)
BDE (approx) ~65 kcal/mol~81 kcal/mol
Ideal Temp 40°C – 60°C80°C – 110°C
Catalyst Preference Pd(PPh₃)₄ (Standard)Pd(dppf)Cl₂, XPhos-Pd
Base Strength Mild (Na₂CO₃, NaHCO₃)Stronger (K₃PO₄, Cs₂CO₃)
Selectivity Risk Low (if Temp < 60°C)N/A (Only one halogen remains)

Troubleshooting & Optimization

Issue: "I see ~10% bis-coupled product in Step 1."
  • Cause: Temperature too high or excess boronic acid.

  • Solution: Reduce temperature to 40°C. Use exactly 1.0 equivalent of boronic acid. Switch to a less active catalyst system like Pd(OAc)₂/PPh₃ which requires higher activation energy, further suppressing the C2 reaction.

Issue: "Step 2 is sluggish; starting material remains."
  • Cause: The C2 position is sterically hindered or the C6-aryl group is electron-donating, deactivating the ring.

  • Solution: Switch to Buchwald's ligands (e.g., XPhos, SPhos) or PEPPSI-IPr catalysts. These electron-rich ligands facilitate oxidative addition into the tougher C–Br bond.

Issue: "Dehalogenation observed (Hydrodehalogenation)."
  • Cause: Solvent contains abstractable hydrogens (e.g., Ethanol) or excessive heating.

  • Solution: Use aprotic solvents (Dioxane, Toluene, DMF). Ensure the reaction is strictly anaerobic.

References

  • Handy, C. J., & Zhang, Y. (2006). "The Coupling of Dihaloheterocycles with Arylboronic Acids." Chem. Commun. (28), 299–301. (Establishes the general rule of C-I > C-Br selectivity in heterocycles).

  • Luh, T.-Y., & Leung, M.-k. (2006). "Product Subclass 3: Haloquinolines." Science of Synthesis, 15, 389. (Detailed synthesis and reactivity profiles of haloquinolines).

  • Schlosser, M. (2005). "C–C Coupling of Dihaloarenes: Site-Selectivity." Angewandte Chemie International Edition, 44(3), 376-393. (Mechanistic review of halogen reactivity orders).

  • BenchChem. (2025). "Comparative Guide to the Reactivity of Dihalogenated Heterocycles." (General protocols for sequential coupling).

Sources

Method

Application Note: Site-Selective Suzuki-Miyaura Coupling of 2-Bromo-6-iodoquinoline

This Application Note is designed for research scientists and process chemists engaged in the structural elaboration of 2-Bromo-6-iodoquinoline . It provides a validated, evidence-based roadmap for exploiting the differe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists engaged in the structural elaboration of 2-Bromo-6-iodoquinoline . It provides a validated, evidence-based roadmap for exploiting the differential reactivity of the C2 and C6 halogenated positions.

Executive Summary

2-Bromo-6-iodoquinoline represents a "privileged scaffold" in medicinal chemistry due to its ability to undergo orthogonal functionalization. The molecule possesses two distinct electrophilic sites:[1]

  • C6-Iodo: A classic aryl iodide. Reactivity is governed by the weak C–I bond dissociation energy (BDE ~65 kcal/mol).

  • C2-Bromo: An electron-deficient heteroaryl bromide. Reactivity is enhanced by the adjacent ring nitrogen (inductive effect), but the C–Br bond (BDE ~81 kcal/mol) is significantly stronger than the C–I bond.

The Directive: In Palladium-catalyzed cross-coupling, the C6-I position is kinetically dominant . Standard protocols utilizing mild Pd(0) sources will exclusively functionalize C6. Functionalization of C2 requires higher activation energy, typically achieved through ligand acceleration or elevated temperatures after the C6 position has been reacted.

Mechanistic Reactivity Profile

The chemoselectivity of this substrate is dictated by the rate of Oxidative Addition (OA) , the first step in the Suzuki catalytic cycle.

PositionHalogenElectronic EnvironmentOA RateConditions for Coupling
C6 IodineBenzenoid ring (Electron Neutral)Fast Mild (RT to 60°C), Standard Ligands (PPh3)
C2 BrominePyridyl ring (Electron Deficient)Slow Forcing (>80°C), Electron-Rich Ligands (SPhos, XPhos)
Decision Logic for Synthesis
  • Target: 6-Aryl-2-bromoquinoline: Use Protocol A (Kinetic Control).

  • Target: 2,6-Diarylquinoline (Asymmetric): Use Protocol A followed by Protocol B (Sequential).

  • Target: 2,6-Diarylquinoline (Symmetric): Use Protocol C (Bis-coupling).

Visualization of Workflows

Diagram 1: Chemoselectivity Decision Tree

G Start Substrate: 2-Bromo-6-iodoquinoline Decision Target Molecule? Start->Decision Path1 6-Aryl-2-bromoquinoline (Mono-functionalization) Decision->Path1 Protocol A (Kinetic Control) Path3 2,6-Diarylquinoline (Same Aryls) Decision->Path3 Protocol C (Forcing) Path2 2,6-Diarylquinoline (Different Aryls) Path1->Path2 Protocol B (Sequential)

Figure 1: Strategic workflow for selecting the correct protocol based on the desired final scaffold.

Experimental Protocols

Protocol A: C6-Selective Mono-Arylation (Kinetic Control)

Objective: Couple an aryl boronic acid exclusively at the C6-I position while preserving the C2-Br bond.

Rationale:

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.[2] These standard catalysts facilitate OA into C-I bonds but are often too slow to activate C-Br bonds at lower temperatures.

  • Base: Na2CO3 or K2CO3. Mild inorganic bases prevent non-specific activation.

  • Solvent: Toluene/Ethanol/Water biphasic system ensures solubility of boronic acids and inorganic bases.

Materials:

  • 2-Bromo-6-iodoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv)

  • Pd(PPh3)4 (3-5 mol%)

  • Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene:Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 2-Bromo-6-iodoquinoline (1.0 mmol, 334 mg), Aryl Boronic Acid (1.05 mmol), and Pd(PPh3)4 (0.03 mmol, 35 mg).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene (4 mL) and Ethanol (1 mL).

  • Base Addition: Add degassed 2M Na2CO3 (1.0 mL).

  • Reaction: Stir vigorously at 40–60°C for 4–12 hours.

    • Critical Checkpoint: Monitor by TLC/LCMS.[3] Stop immediately upon consumption of starting material to prevent "over-coupling" at C2.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[3][4]

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will be the 6-aryl-2-bromoquinoline .

Protocol B: C2-Selective Arylation (Sequential Step)

Objective: Functionalize the C2-Br position of the product from Protocol A.

Rationale:

  • Catalyst: Pd(OAc)2 with SPhos or XPhos.[5] Dialkylbiaryl phosphine ligands create electron-rich Pd(0) species capable of oxidative addition into the sterically hindered or electron-deficient C2-Br bond.

  • Temperature: Elevated temperatures (80–100°C) are required to overcome the higher activation barrier of the C-Br bond.

Materials:

  • 6-Aryl-2-bromoquinoline (Product of Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(OAc)2 (2 mol%)[3][4]

  • SPhos (4 mol%)

  • K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a vial with the 6-Aryl-2-bromoquinoline substrate (0.5 mmol), Boronic Acid (0.6 mmol), Pd(OAc)2 (2.2 mg), SPhos (8.2 mg), and K3PO4 (212 mg).

  • Inertion: Purge with Argon.

  • Solvent: Add dry 1,4-Dioxane (3 mL).

  • Reaction: Heat to 90–100°C for 12–24 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via column chromatography.[3][4]

Protocol C: One-Pot Bis-Arylation

Objective: Introduce the same aryl group at both C2 and C6 simultaneously.

Procedure Summary:

  • Use 2.5 equiv of Boronic Acid.

  • Use Pd(dppf)Cl2 (5 mol%) or Pd(PPh3)4 (5-10 mol%).

  • Use Cs2CO3 (3.0 equiv) in Dioxane/Water.[4]

  • Heat directly to 100°C for 18 hours. The high temperature and excess reagent drive the reaction at the less reactive C2 site after C6 is consumed.

Mechanistic Visualization

Diagram 2: Competitive Catalytic Cycle

Cycle Pd0 Pd(0) Active Species Substrate 2-Bromo-6-iodoquinoline Pd0->Substrate Coordination OA_I Oxidative Addition (C6-I) FAST (Kinetic) Substrate->OA_I Preferred Path (Low Temp) OA_Br Oxidative Addition (C2-Br) SLOW (Thermodynamic) Substrate->OA_Br High Temp Only Int_I Pd(II)-Aryl Complex (C6) OA_I->Int_I Int_Br Pd(II)-Aryl Complex (C2) OA_Br->Int_Br Product_I 6-Aryl-2-bromoquinoline Int_I->Product_I Transmetallation & Red. Elim. Product_Br 2-Aryl-6-iodoquinoline (Rare/Minor) Int_Br->Product_Br

Figure 2: The kinetic competition between C6-I and C2-Br oxidative addition. Green path indicates the standard low-temperature route.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of C6 Product Protodehalogenation (Iodine replaced by H)Use anhydrous solvents; ensure Boronic Acid is dry. Reduce reaction time.
Mixture of Mono- and Bis-coupled products Temperature too high or Catalyst too activeLower temperature to 40°C. Reduce catalyst loading. Switch to Pd(PPh3)4.
No Reaction at C2 (Protocol B) Catalyst deactivation or Steric hindranceSwitch to SPhos or XPhos Pd G3 precatalysts. Increase temp to 110°C (reflux toluene).
Scrambling/Isomerization "Ring-walking" of Pd catalystAvoid prolonged heating after conversion. Use mild bases (K3PO4 instead of tBuOK).

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science (RSC Publishing). URL:[Link]

  • Suzuki Coupling - Reaction Mechanism and Conditions. Source: Organic Chemistry Portal.[6] URL:[Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Application

Application Notes &amp; Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-iodoquinoline

Introduction: Strategic C-N Bond Formation in Quinolines The quinoline scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The synthesis of ami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-N Bond Formation in Quinolines

The quinoline scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The synthesis of amino-substituted quinolines is therefore of paramount importance in drug discovery and development. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods which often require harsh conditions and have limited functional group tolerance.[3][4]

This guide focuses on the Buchwald-Hartwig amination of 2-Bromo-6-iodoquinoline, a substrate that presents both a challenge and a strategic opportunity. The presence of two different halogens on the quinoline ring allows for selective, stepwise functionalization, enabling the synthesis of complex, differentially substituted aminoquinolines. This document provides a deep dive into the principles governing this selectivity, a detailed protocol for the preferential amination at the C-6 position, and expert insights into process optimization and troubleshooting.

The Principle of Regioselectivity: Exploiting Halogen Reactivity

The cornerstone of selectively functionalizing dihalogenated substrates like 2-Bromo-6-iodoquinoline lies in the intrinsic reactivity differences of the carbon-halogen bonds in the key step of the catalytic cycle: oxidative addition.

The oxidative addition of the aryl halide to the palladium(0) catalyst is the initial and often rate-determining step. The energy barrier for this process is directly related to the carbon-halogen bond dissociation energy. For the common halogens used in cross-coupling, this reactivity trend is:

C-I > C-Br > C-Cl [5][6]

This predictable reactivity hierarchy is the key to achieving regioselectivity. The C-I bond at the 6-position of the quinoline ring is significantly more reactive towards the Pd(0) catalyst than the C-Br bond at the 2-position. By carefully controlling the reaction conditions—particularly temperature and reaction time—it is possible to effect a clean and selective amination at the C-6 iodo position while leaving the C-2 bromo position intact for subsequent transformations.[6]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary stages:[3][7]

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3][8]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex pd0->amido_complex label_oa Oxidative Addition oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex oa_complex->pd0 + Ar-X label_deprotonation Amine Coordination & Deprotonation amido_complex->oa_complex + R¹R²NH, Base label_re Reductive Elimination product Ar-NR¹R² Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Selective Mono-Amination of 2-Bromo-6-iodoquinoline at the C-6 Position

This protocol describes a general procedure for the selective coupling of a primary or secondary amine at the C-6 position.

Objective: To synthesize a 6-(substituted-amino)-2-bromoquinoline derivative.

Materials and Reagents
  • Substrate: 2-Bromo-6-iodoquinoline (1.0 eq)

  • Amine: Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium Precatalyst: XPhos Pd G3 (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • Ligand: XPhos (1.2 - 3.6 mol%) or RuPhos (2-4 mol%) if using Pd₂(dba)₃

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (to a concentration of ~0.1 M)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite®

  • Solvents for Workup and Chromatography: Ethyl acetate, Hexanes, Dichloromethane

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere manifold (Argon or Nitrogen)

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Experimental Procedure
Caption: General experimental workflow for the Buchwald-Hartwig amination.
  • Reaction Setup: In a glovebox or under a positive flow of argon, add 2-Bromo-6-iodoquinoline, the palladium precatalyst (or palladium source and ligand), and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Expert Insight: Using a precatalyst like XPhos Pd G3 is highly recommended as it provides a reliable and efficient generation of the active Pd(0) species in situ, leading to more reproducible results.[5][9]

  • Inert Atmosphere: Seal the flask, remove it from the glovebox (if used), and connect it to an inert gas line. Evacuate and backfill the flask with argon or nitrogen three times to ensure a completely inert atmosphere. Organometallic reactions are highly sensitive to oxygen, which can deactivate the catalyst.[10]

  • Reagent Addition: Add the amine (if liquid, via syringe; if solid, add in step 1). Subsequently, add the anhydrous, degassed solvent via syringe.

  • Reaction: Lower the flask into an oil bath preheated to 80–100 °C. Stir the reaction mixture vigorously.

    • Expert Insight: The choice of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine-palladium complex to form the key amido intermediate.[7] Weaker bases may result in slow or incomplete reactions.[8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The reaction is typically complete within 2-12 hours. Look for the disappearance of the 2-Bromo-6-iodoquinoline starting material.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the mixture with ethyl acetate or dichloromethane and filter it through a short plug of Celite® to remove the palladium catalyst residues and inorganic salts.[6][10] Wash the Celite® pad with additional solvent.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine to remove any remaining inorganic impurities.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to isolate the pure 6-(substituted-amino)-2-bromoquinoline product.

Process Optimization & Troubleshooting

Even with a robust protocol, optimization is often necessary for novel substrates. A systematic approach is key to overcoming common challenges.

Parameter Screening Guide
ParameterStandard ConditionAlternatives & Rationale
Catalyst/Ligand XPhos Pd G3 (1-3%)RuPhos/Pd₂(dba)₃: Can be effective for heteroaromatic substrates.[11] BrettPhos: Designed for coupling primary amines.[8] Screening different ligands is the most critical step if initial yields are low.
Base NaOtBu (1.5 eq)LHMDS or K₃PO₄: LHMDS is a strong, non-nucleophilic alternative. K₃PO₄ is a weaker base, suitable for substrates with base-sensitive functional groups, but may require higher temperatures.[8]
Solvent 1,4-DioxaneToluene: A common and effective alternative.[10] t-BuOH: Can sometimes improve solubility and reaction rates.
Temperature 80-100 °CLower Temp (e.g., 60 °C): If side reactions or catalyst decomposition are observed. Higher Temp (e.g., 110 °C): For less reactive amines, but monitor closely for decomposition or reaction at the C-2 position.
Common Issues and Solutions
IssuePotential Cause(s)Recommended Solution(s)
No Reaction or Low Conversion 1. Inactive catalyst (air/moisture exposure).2. Catalyst poisoning by the quinoline nitrogen.3. Insufficiently strong base.1. Ensure all reagents and solvents are anhydrous and the system is rigorously inert.[10]2. Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos) which shields the palladium center.[10]3. Switch to a stronger base like LHMDS.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition. This is often caused by excessive heat or the presence of oxygen/impurities.Lower the reaction temperature and increase the reaction time.[10] Ensure the inert atmosphere is maintained throughout the reaction.
Hydrodehalogenation (Loss of I or Br) A common side reaction where the halogen is replaced by hydrogen.This can be promoted by moisture. Ensure anhydrous conditions. Sometimes, changing the ligand or lowering the temperature can mitigate this.
Reaction at C-2 Position (Loss of Selectivity) The reaction temperature is too high or the reaction time is too long, causing the less reactive C-Br bond to react.Reduce the reaction temperature and monitor the reaction carefully, stopping it as soon as the starting material is consumed.

Sequential Amination: A Gateway to Advanced Analogs

The true synthetic utility of the 6-amino-2-bromoquinoline product lies in its potential as an intermediate. The remaining C-Br bond at the 2-position can be subjected to a second, distinct Buchwald-Hartwig amination. This sequential coupling strategy allows for the controlled and differential installation of two different amino groups onto the quinoline scaffold.

Typically, activating the less reactive C-Br bond will require more forcing conditions for the second amination, such as a higher temperature, a different ligand system, and a longer reaction time. This powerful approach has been successfully applied to related dihaloquinolines for the synthesis of complex molecular libraries.[12]

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. National Center for Biotechnology Information. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. National Center for Biotechnology Information. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. [Link]

  • Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania ScholarlyCommons. [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]

  • Why C–N and C–O Couplings? Macmillan Group, Princeton University. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. ResearchGate. [Link]

  • Synthesis of 6-Bromoquinoline. Scribd. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ResearchGate. [Link]

Sources

Method

Using 2-Bromo-6-iodoquinoline to synthesize kinase inhibitors

Application Note: High-Precision Synthesis of Kinase Inhibitors Using 2-Bromo-6-iodoquinoline Part 1: Executive Summary & Strategic Rationale In the landscape of kinase inhibitor discovery, the quinoline scaffold remains...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Synthesis of Kinase Inhibitors Using 2-Bromo-6-iodoquinoline

Part 1: Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor discovery, the quinoline scaffold remains a "privileged structure," forming the core of FDA-approved drugs like Lenvatinib (VEGFR) , Cabozantinib (c-Met/VEGFR2) , and Bosutinib (Src/Abl) .

2-Bromo-6-iodoquinoline represents a high-value building block due to its orthogonal reactivity profile . Unlike symmetric di-bromo scaffolds, the distinct electronic and bond-dissociation energy differences between the C6-Iodine and C2-Bromine atoms allow for highly controlled, sequential functionalization without the need for protecting groups.

Core Advantages:

  • Regiocontrol: The C6-I bond is significantly more reactive toward oxidative addition by Pd(0) species than the C2-Br bond, enabling selective functionalization at the "tail" region first.

  • Structural Versatility: The C2 position mimics the adenine ring of ATP, making it the ideal site for installing "hinge-binding" motifs (typically aromatic amines or heterocycles).

  • Library Generation: This scaffold supports a "divergent synthesis" approach, where a single C6-functionalized intermediate can be split to generate a library of hinge binders.

Part 2: Chemical Logic & Reactivity Profile

To successfully utilize this scaffold, one must understand the electronic environment of the quinoline ring:

  • Position C6 (The "Tail"): This position is electronically similar to a standard aryl iodide. It is the "soft" electrophile, highly responsive to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) under mild conditions.

  • Position C2 (The "Hinge"): Located

    
     to the quinoline nitrogen, this position is electron-deficient. While less reactive toward oxidative addition than C6-I, it is activated for nucleophilic aromatic substitution (
    
    
    
    ) or Buchwald-Hartwig aminations under forcing conditions.

The Golden Rule of Sequence:

Always functionalize C6 (Iodine) first. Attempting to functionalize C2 (Bromine) first will likely result in a mixture of products due to the competitive reactivity of the iodine.

Part 3: Detailed Experimental Protocols

Workflow Overview
  • Step 1 (C6-Functionalization): Selective Suzuki-Miyaura coupling to install the solubilizing group or hydrophobic tail.

  • Step 2 (C2-Functionalization): Buchwald-Hartwig amination to install the hinge-binding aniline.

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: To install an aryl/heteroaryl "tail" at C6 while preserving the C2-Br handle.

Reagents:

  • Substrate: 2-Bromo-6-iodoquinoline (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for high selectivity toward I over Br.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with 2-Bromo-6-iodoquinoline (1.0 eq), the desired boronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Activation: Add the aqueous Na₂CO₃ solution.

  • Reaction: Seal the vial and heat to 60–70°C .

    • Critical Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition at the C2-Br bond.

  • Monitoring: Monitor via LC-MS every 2 hours. Look for the disappearance of the starting material (M+) and formation of the monocoupled product (M+R-I).

    • Checkpoint: If bis-coupling (reaction at both I and Br) is observed (>5%), lower temperature to 50°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc). The product will retain the C2-Bromine atom (characteristic 1:1 isotopic pattern in MS if applicable, though Br is 79/81).

Protocol B: C2-Selective Buchwald-Hartwig Amination

Objective: To install the ATP-mimetic amine at C2.

Reagents:

  • Substrate: 6-Substituted-2-bromoquinoline (Product from Protocol A)

  • Amine: Ar-NH₂ (1.2 equiv) — The "Hinge Binder"

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: Xantphos or BINAP (10 mol%) — Bidentate ligands are crucial here to stabilize the Pd intermediate and prevent

    
    -hydride elimination.
    
  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: Charge an oven-dried Schlenk tube with the C6-substituted substrate (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃, Ligand, and Base.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3x).

  • Reaction: Add anhydrous solvent (0.15 M) and heat to 100–110°C for 12–16 hours.

    • Note: The C2-Br bond requires higher energy for oxidative addition compared to the C6-I bond used in Step 1.

  • Workup: Filter through a Celite pad to remove inorganic salts and Palladium black. Concentrate the filtrate.

  • Purification: Reverse-phase Preparative HPLC is often required here to achieve >98% purity for biological assay.

Part 4: Data Presentation & Troubleshooting

Comparative Reactivity Data
FeatureC6-Iodine (Tail)C2-Bromine (Hinge)
Bond Energy Weak (~53 kcal/mol)Stronger (~68 kcal/mol)
Pd Oxidative Addition Fast (Room Temp - 60°C)Slow (Requires >90°C)
Preferred Reaction Suzuki, Sonogashira, StilleBuchwald-Hartwig,

Ligand Requirement Standard (PPh₃)Bulky/Bidentate (Xantphos, BINAP)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Regioselectivity (Reaction at C2 during Step 1)Temperature too high or Catalyst too active.Lower temp to 45°C. Switch catalyst to Pd(PPh₃)₄ (less active than Pd(dppf)Cl₂).
Protodehalogenation (Loss of Br at C2)Hydride source present or excessive heating.Ensure solvent is anhydrous. Avoid using alcohols (EtOH) as co-solvents; use DMF or Dioxane.
Low Yield in Step 2 Poor oxidative addition at C2-Br.Switch to a "hotter" catalyst system like Pd-PEPPSI-IPr or BrettPhos Pd G3 .
Hydrolysis of C2-Br Presence of water/hydroxide at high temp.Use anhydrous Cs₂CO₃ instead of aqueous bases. Ensure strict exclusion of water.

Part 5: Visualization (Pathway Logic)

The following diagram illustrates the sequential logic for synthesizing a dual-action kinase inhibitor library.

G cluster_0 Regioselectivity Control Start 2-Bromo-6-iodoquinoline (Starting Scaffold) Step1 Step 1: C6 Functionalization (Suzuki Coupling) Start->Step1 Pd(PPh3)4, 60°C Selectivity: I >> Br Inter Intermediate: 6-Aryl-2-bromoquinoline Step1->Inter Step2 Step 2: C2 Functionalization (Buchwald-Hartwig) Inter->Step2 Pd2(dba)3, Xantphos, 100°C Activation of C2-Br Final Final Kinase Inhibitor (Tail + Hinge Binder) Step2->Final

Caption: Sequential functionalization strategy leveraging the reactivity differential between C6-I and C2-Br.

Part 6: References

  • BenchChem. (2025).[1][2][3] Application of 2-Bromo-5-iodothiazole in the Synthesis of Kinase Inhibitors.[4] (Demonstrates analogous I > Br selectivity in heterocycles).

  • Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.[5] (Establishes Pd-catalysis hierarchy in quinolines).

  • Organic Chemistry Frontiers. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.[6][7] (Mechanistic insight into ligand effects on regioselectivity).

  • Journal of Medicinal Chemistry. (1996). Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors. (Foundational SAR for quinoline/quinazoline kinase inhibitors).

  • BenchChem. (2025).[1][2][3] Confirmation of Target Engagement for 3-Bromo-6-ethoxyquinolin-2-amine Derivatives. (Protocols for validating quinoline-based inhibitors).

Sources

Application

Application Note: 2-Bromo-6-iodoquinoline as a Programmable Scaffold for n-Type Organic Semiconductors

Executive Summary The rapid evolution of organic electronics—specifically Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)—demands molecular scaffolds that can precisely tune charge tran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of organic electronics—specifically Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)—demands molecular scaffolds that can precisely tune charge transport and emission properties. 2-Bromo-6-iodoquinoline (CAS: 1026805-93-5) has emerged as a critical, dual-functionalized building block for synthesizing high-performance n-type organic semiconductors[1]. By exploiting the orthogonal reactivity of its two distinct halogen substituents, materials scientists can execute highly regioselective, sequential cross-coupling reactions. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols required to transform this precursor into advanced Electron Transport Materials (ETMs) and bipolar host molecules.

Mechanistic Rationale: The Quinoline Core in Organic Electronics

Optoelectronic Advantages of Quinoline

The quinoline core is inherently electron-deficient due to the electronegative nitrogen atom within its fused heteroaromatic ring system[2]. This structural feature significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, making quinoline derivatives exceptional ETMs[3]. A deep LUMO facilitates efficient electron injection from the cathode, while the relatively deep Highest Occupied Molecular Orbital (HOMO) effectively blocks hole leakage from the emissive layer, ensuring that charge recombination occurs strictly within the active zone[4].

Orthogonal Reactivity: The C-I vs. C-Br Differential

The strategic placement of an iodine atom at the C-6 position and a bromine atom at the C-2 position creates a programmable reactivity profile[5]. The carbon-iodine (C-I) bond is thermodynamically weaker and kinetically more susceptible to oxidative addition by Palladium(0) catalysts than the carbon-bromine (C-Br) bond[6]. This differential allows chemists to functionalize the C-6 position selectively under mild conditions, leaving the C-Br bond intact for subsequent, more rigorous functionalization. This eliminates the need for complex protection/deprotection steps, drastically improving the overall yield and scalability of Donor-Acceptor (D-A) fluorophores[6].

Synthetic Workflow: Sequential Cross-Coupling Strategy

The standard methodology for functionalizing 2-Bromo-6-iodoquinoline involves a two-step sequence: a mild Suzuki-Miyaura coupling to install an aryl or acceptor group at C-6, followed by a Buchwald-Hartwig amination (or a secondary Suzuki coupling) to install a donor group at C-2.

Workflow SM 2-Bromo-6-iodoquinoline Step1 Suzuki Coupling (C-I Activation) SM->Step1 Pd(PPh3)4 60°C Int C6-Aryl Intermediate Step1->Int Step2 Buchwald-Hartwig (C-Br Activation) Int->Step2 Pd2(dba)3, XPhos 100°C Prod D-A Quinoline ETM Step2->Prod

Sequential orthogonal cross-coupling workflow for 2-Bromo-6-iodoquinoline.

Experimental Protocols

As a Senior Application Scientist, I emphasize that every synthetic step must be governed by chemical causality and verified by in-process quality control (QC) to ensure a self-validating system.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-6

Objective: Selectively couple an arylboronic acid to the C-6 position while preserving the C-2 bromine.

  • Causality of Reagents: We utilize

    
     because this standard Pd(0) source readily inserts into the weaker C-I bond at lower temperatures (60 °C). A mild base (
    
    
    
    ) is chosen to prevent premature activation or hydrolysis of the C-Br bond, which could occur with stronger bases like
    
    
    .

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 2-Bromo-6-iodoquinoline (1.0 equiv), the desired arylboronic acid (1.05 equiv), and

    
     (0.03 equiv).
    
  • Solvent Addition: Add a degassed mixture of Toluene/Ethanol (4:1 v/v). Stir to dissolve.

  • Base Addition: Inject a degassed 2M aqueous solution of

    
     (2.0 equiv).
    
  • Reaction: Heat the biphasic mixture to 60 °C and stir vigorously for 6-8 hours.

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

In-Process Validation & QC:

  • GC-MS: Analyze the crude mixture. The mass spectrum must show the molecular ion peak corresponding to the mono-coupled product. Crucially, the presence of a distinct 1:1 isotopic M / M+2 doublet confirms that the bromine atom is still intact. If a singlet mass peak is observed, over-coupling has occurred, indicating the temperature was too high or the boronic acid was in excess.

Protocol B: Secondary Amination (Buchwald-Hartwig) at C-2

Objective: Install an electron-donating amine (e.g., carbazole or diphenylamine) at the C-2 position to finalize the D-A architecture.

  • Causality of Reagents: The C-Br bond is significantly stronger than the C-I bond. Therefore, we must switch to a highly active catalytic system:

    
     paired with a bulky, electron-rich biaryl phosphine ligand like XPhos. A strong base (
    
    
    
    ) and elevated temperatures (100 °C) are required to drive the challenging oxidative addition and subsequent reductive elimination[6].

Step-by-Step Procedure:

  • Preparation: In a glovebox, charge a vial with the C6-aryl intermediate from Protocol A (1.0 equiv), the secondary amine (1.2 equiv),

    
     (0.02 equiv), XPhos (0.04 equiv), and 
    
    
    
    (1.5 equiv).
  • Solvent Addition: Add anhydrous, degassed toluene. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the reaction block to 100 °C and stir for 12 hours.

  • Workup: Cool the mixture, dilute with dichloromethane, filter through a short pad of Celite to remove palladium black and inorganic salts, and purify via silica gel chromatography.

In-Process Validation & QC:

  • 1H-NMR: The successful substitution at C-2 will cause a distinct upfield shift in the adjacent C-3 and C-4 protons of the quinoline ring due to the electron-donating resonance effect of the newly attached amine.

  • Mass Spectrometry: The disappearance of the bromine isotope pattern confirms complete conversion.

Data Presentation: Halogen Dynamics & Optoelectronic Profiles

To guide material design, the quantitative parameters dictating both the synthesis and the final device performance are summarized below.

Table 1: Halogen Bond Dynamics in Quinoline Scaffolds

Halogen PositionBond Dissociation EnergyOxidative Addition RateTypical Pd-Coupling TempCatalyst Requirement
C-6 (Iodo) ~238 kJ/molFast60 - 70 °CStandard (e.g.,

)
C-2 (Bromo) ~285 kJ/molSlow90 - 110 °CHighly Active (e.g.,

/ XPhos)

Table 2: Typical Optoelectronic Profile of Quinoline-Based ETMs

PropertyTypical Value RangeImpact on OLED Performance
HOMO Level -5.8 to -6.2 eVProvides deep hole-blocking capabilities, preventing leakage.
LUMO Level -2.8 to -3.2 eVFacilitates low-barrier electron injection from the EIL/Cathode.
Bandgap (

)
2.7 to 3.1 eVSuitable for acting as a host for blue/green phosphorescent emitters.
Electron Mobility

to

cm²/Vs
Ensures balanced charge recombination within the Emissive Layer.

Device Integration: OLED Architecture

Once synthesized and purified (typically via vacuum sublimation to achieve >99.9% purity), the quinoline-based D-A materials are integrated into the Electron Transport Layer (ETL) of an OLED. The deep LUMO of the quinoline core aligns perfectly with standard Electron Injection Layers (EIL) like LiF or Liq, minimizing the driving voltage required for the device[7].

OLED Cathode Cathode (Al / Ag) EIL Electron Injection Layer (LiF / Liq) ETL Electron Transport Layer (Quinoline ETM) EML Emissive Layer (Host + Dopant) HTL Hole Transport Layer (NPB / TPD) HIL Hole Injection Layer (PEDOT:PSS) Anode Anode (ITO) Substrate Substrate (Glass / Plastic)

Standard OLED architecture highlighting the integration of the quinoline-based ETL.

References

  • AccelaChem Bio - 1026805-93-5, 2-Bromo-6-iodoquinoline Product Specifications.[1] URL:[Link]

  • ResearchGate - Optimized conditions for the synthesis of PyDI and applications in Organic Electronics.[5] URL:[Link]

  • Hongik University / Elsevier - Recent progress of molecular organic electroluminescent materials and devices.[4] URL:[Link]

  • Semantic Scholar - Electron Transport Materials for Organic Light-Emitting Diodes.[2] URL:[Link]

  • National Institutes of Health (NIH) - [Pd(NHC)(μ-Cl)Cl]2: Versatile and Highly Reactive Complexes for Cross-Coupling Reactions.[6] URL:[Link]

  • National Institutes of Health (NIH) - DFT study to discover new EIL materials based on the quinolate derivatives.[7] URL:[Link]

  • ACS Publications - Electron Transport Materials for Organic Light-Emitting Diodes.[3] URL:[Link]

Sources

Method

Application Note: Regioselective Functionalization of the Quinoline Scaffold at the C-2 and C-6 Positions

Executive Summary The quinoline ring is a privileged pharmacophore ubiquitous in medicinal chemistry, serving as the core scaffold for numerous antimalarials, kinase inhibitors, and anticancer agents. The regioselective...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline ring is a privileged pharmacophore ubiquitous in medicinal chemistry, serving as the core scaffold for numerous antimalarials, kinase inhibitors, and anticancer agents. The regioselective functionalization of this bicyclic system is critical for exploring Structure-Activity Relationships (SAR). Because the quinoline system consists of an electron-deficient pyridine ring and an electron-neutral benzene ring, functionalization strategies must diverge based on the target carbon. This guide details the mechanistic rationale and provides field-proven protocols for the direct C-H functionalization at the C-2 position and transition-metal-catalyzed cross-coupling at the C-6 position.

Mechanistic Rationale & Pathway Divergence

The electronic disparity between the two fused rings of quinoline dictates its chemical reactivity.

  • C-2 Position (Pyridine Ring): The electronegative nitrogen atom withdraws electron density via inductive and resonance effects, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent C-2 carbon. This makes the C-2 position highly susceptible to nucleophilic and radical attacks[1]. The Minisci reaction—a radical C-H functionalization—is the premier method for C-2 modification because it bypasses the need for pre-functionalization, utilizing the inherent electronic bias of the protonated heterocycle to direct incoming nucleophilic radicals exclusively to the C-2 and C-4 positions[1].

  • C-6 Position (Benzene Ring): The carbocyclic ring is relatively insulated from the nitrogen's electron-withdrawing effects, rendering direct nucleophilic or radical C-H activation highly inefficient. Consequently, functionalization at C-6 relies on pre-installed electrophilic handles, such as halogens (e.g., 6-bromoquinoline). These handles readily undergo oxidative addition with Palladium(0) catalysts, enabling a vast array of cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to forge new C-C or C-Heteroatom bonds[2].

Quinoline_Functionalization Q Quinoline Scaffold C2 C-2 Position (Electron-Deficient) Q->C2 Nucleophilic Attack C6 C-6 Position (Electron-Neutral) Q->C6 Electrophilic/Metal M Minisci Reaction (Radical C-H Activation) C2->M S Cross-Coupling (Pd-Catalyzed) C6->S P1 C-2 Alkyl/Acyl Quinoline M->P1 P2 C-6 Aryl/Amino Quinoline S->P2

Divergent functionalization pathways for the quinoline scaffold at the C-2 and C-6 positions.

Experimental Protocols

Protocol A: Transition-Metal-Free Minisci Acylation at C-2

Objective: Direct C-H acylation of the quinoline C-2 position using aldehydes as acyl radical precursors under metal-free conditions.

Causality & Design Choices: Traditional Minisci reactions require harsh oxidants and silver catalysts, which often degrade sensitive functional groups[3]. This protocol utilizes Potassium Persulfate (


) as a thermal radical initiator. Upon heating, 

decomposes into a sulfate radical anion, which abstracts a hydrogen atom from the aldehyde to generate a nucleophilic acyl radical[4]. Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst to enhance the solubility of the inorganic oxidant in the organic solvent (DCE), ensuring a steady generation of radicals[4].

Minisci_Mechanism Rad Radical Generation (Persulfate + Aldehyde) Add Addition to C-2 (Amidyl Radical Formation) Rad->Add Acyl Radical Ox SET Oxidation (Rearomatization) Add->Ox Deprotonation Prod C-2 Acylated Quinoline Ox->Prod -e⁻

Mechanistic sequence of the Minisci-type C-H functionalization at the quinoline C-2 position.

Materials:

  • Quinoline (1.0 equiv, 0.24 mmol)

  • Aliphatic or Aromatic Aldehyde (4.0 equiv, 0.97 mmol)

  • Potassium Persulfate (

    
    ) (2.0 equiv, 0.49 mmol)
    
  • Tetrabutylammonium bromide (TBAB) (0.3 equiv, 0.073 mmol)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the quinoline substrate, TBAB, and

    
    .
    
  • Solvent & Precursor Addition: Add 2.0 mL of DCE followed by the liquid aldehyde via microsyringe. Seal the tube securely.

  • Thermal Initiation: Transfer the reaction vessel to a pre-heated oil bath. Stir vigorously at 110 °C for 12–24 hours for aromatic aldehydes, or 100 °C for 2–5 hours for aliphatic aldehydes[4].

  • Quenching & Workup: Cool the mixture to room temperature. Remove the DCE under reduced pressure. Quench the residue with saturated aqueous

    
     (10 mL) to neutralize any acidic byproducts[4].
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo[4].
    
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation & Troubleshooting:

  • TLC Monitoring: The acylated product will typically have a higher

    
     value than the highly polar, unfunctionalized quinoline.
    
  • NMR Validation: In the

    
     NMR spectrum of the purified product, the diagnostic C-2 proton of the starting quinoline (a sharp doublet typically appearing around 
    
    
    
    8.8–8.9 ppm) must be completely absent. The appearance of a new carbonyl carbon signal in the
    
    
    NMR (
    
    
    190–200 ppm) confirms successful acylation.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-6

Objective: Regioselective arylation of the quinoline carbocyclic ring using 6-bromoquinoline and arylboronic acids.

Causality & Design Choices: The C-6 position requires pre-activation via halogenation. The oxidative addition of


 into the C(sp2)-Br bond is highly favored. A mild inorganic base (

) is utilized to coordinate with the arylboronic acid, forming a negatively charged, highly nucleophilic boronate complex. This complex facilitates the rate-limiting transmetalation step with the Pd(II) intermediate, driving the catalytic cycle forward[2].

Materials:

  • 6-Bromoquinoline derivative (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • 
     or 
    
    
    
    (5 mol%)
  • Potassium Carbonate (

    
    ) (3.0 equiv, 1.5 mmol)
    
  • Degassed Solvent Mixture: Toluene/Ethanol/Water (2:1:1 v/v/v, 5 mL)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a Schlenk flask, add the 6-bromoquinoline, arylboronic acid,

    
     catalyst, and 
    
    
    
    . Evacuate and backfill the flask with Argon or Nitrogen three times to prevent catalyst oxidation[2].
  • Solvent Addition: Add the degassed Toluene/EtOH/Water mixture via syringe. The biphasic nature of this solvent system dissolves both the organic substrates and the inorganic base, maximizing the interfacial reaction rate.

  • Heating: Heat the reaction mixture to 80–100 °C and stir vigorously for 4–16 hours[2].

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and partition with water (10 mL). Extract the aqueous layer twice more with EtOAc.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure[2].
    
  • Purification: Purify via silica gel chromatography to isolate the 6-arylquinoline.

Self-Validation & Troubleshooting:

  • LC-MS Monitoring: Confirm the disappearance of the characteristic isotopic doublet (M / M+2 of equal intensity) belonging to the brominated starting material.

  • NMR Validation: The

    
     NMR spectrum will show an increased integration in the aromatic region. Specifically, the C-6 proton signal of the starting material will disappear, and the coupling constants of the adjacent C-5 and C-7 protons will shift due to the new magnetic environment created by the appended aryl ring.
    

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for various functionalization trajectories at the C-2 and C-6 positions, synthesized from established protocols[2].

Reaction TypeTarget PositionKey ReagentsCatalyst / OxidantTypical YieldSubstrate Scope
Minisci Acylation C-2Quinoline, Aldehyde

, TBAB (Metal-Free)
60–85%Aliphatic & Aromatic Aldehydes
Suzuki Coupling C-66-Bromoquinoline, Boronic Acid

, Base
70–95%Aryl & Heteroaryl Boronic Acids
Sonogashira C-66-Bromoquinoline, Terminal Alkyne

, CuI, TEA
60–90%Aliphatic & Aryl Alkynes
Buchwald-Hartwig C-66-Bromoquinoline, Amine

, Xantphos,

65–85%Primary & Secondary Amines

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Application Notes and Protocols for the Derivatization of Methyl 6-bromoquinoline-3-carboxylate Source: BenchChem URL
  • Title: Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines Source: PMC - NIH URL
  • Title: Recent Advances in Minisci-Type Reactions Source: SciSpace URL

Sources

Application

Metal-Free Synthesis of N-Fused Heterocycles from Quinolines

Introduction: The Shift to Metal-Free Scaffolding N-fused heterocycles—specifically imidazo[1,5-a]quinolines , pyrrolo[1,2-a]quinolines , and triazolo[4,3-a]quinolines —are privileged pharmacophores in drug discovery. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift to Metal-Free Scaffolding

N-fused heterocycles—specifically imidazo[1,5-a]quinolines , pyrrolo[1,2-a]quinolines , and triazolo[4,3-a]quinolines —are privileged pharmacophores in drug discovery. They form the core of numerous agents targeting benzodiazepine receptors, phosphodiesterase 10A, and various kinases.

Historically, constructing these fused systems required transition-metal catalysts (Cu, Pd, Rh) to activate C–H bonds or facilitate annulation. While effective, these methods introduce toxic metal impurities (requiring expensive scavenging steps) and often necessitate inert atmospheres.

This guide details three robust, metal-free protocols that utilize oxidative radical cyclization, multicomponent condensation, and nucleophilic substitution. These methods are selected for their operational simplicity, atom economy, and scalability, making them ideal for high-throughput library generation in pharmaceutical settings.

Mechanistic Principles

The core challenge in metal-free synthesis is achieving activation energy without a metal center. We replace the metal catalyst with:

  • Hypervalent Iodine / Radical Oxidants: To generate radical intermediates from C(sp³)–H bonds.

  • Solvo-thermal Activation: Utilizing polar protic solvents (e.g., EtOH) to stabilize zwitterionic intermediates in cascade reactions.

  • Heteroatom Nucleophilicity: Exploiting the innate reactivity of the quinoline nitrogen and alpha-methyl groups.

Comparative Analysis of Methods
FeatureProtocol A: Imidazo-Protocol B: Pyrrolo-Protocol C: Triazolo-
Target Scaffold Imidazo[1,5-a]quinolinePyrrolo[1,2-a]quinoline[1,2,4]Triazolo[4,3-a]quinoline
Key Reagents I₂, TBHP, Amino AcidsAldehydes, AlkynesHydrazine, Carboxylic Acids
Mechanism Oxidative Decarboxylation[3+2] CycloadditionCondensation / Dehydration
Atom Economy Moderate (CO₂ loss)High (H₂O loss only)High
Green Metric DMF solvent (caution)Ethanol (excellent)Reflux conditions

Protocol A: Imidazo[1,5-a]quinolines via Oxidative Decarboxylation

Principle: This reaction couples 2-methylquinolines with


-amino acids.[1][2][3] Iodine acts as a catalyst/promoter to generate a radical at the benzylic position of the quinoline, while TBHP serves as the terminal oxidant. The amino acid undergoes decarboxylation to form the imidazole ring.
Reagents & Equipment[4][5]
  • Substrate: 2-Methylquinoline derivatives (0.2 mmol)

  • Partner:

    
    -Amino Acids (e.g., L-Proline, Valine, Phenylalanine) (0.3 mmol)
    
  • Catalyst: Molecular Iodine (I₂) (0.2 mmol, 1.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 equiv)

  • Solvent: DMF (0.5 mL)

  • Vessel: Sealed pressure tube or standard round-bottom flask with condenser.

Step-by-Step Protocol
  • Charge: To a reaction tube equipped with a magnetic stir bar, add 2-methylquinoline (1.0 equiv), the

    
    -amino acid (1.5 equiv), and I₂ (1.0 equiv).
    
  • Solvate: Add DMF. Stir briefly to ensure partial dissolution.

  • Activate: Add TBHP (3.0 equiv) dropwise.

  • Heat: Seal the tube and heat to 80 °C in an oil bath.

  • Monitor: Stir for 3–4 hours . Monitor consumption of the quinoline via TLC (eluent: PE/EtOAc).

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with CH₂Cl₂ (3 x 10 mL).

  • Purify: Wash combined organic layers with saturated Na₂S₂O₃ (to remove excess iodine) and brine. Dry over anhydrous Na₂SO₄. Concentrate and purify via silica gel column chromatography.

Mechanistic Pathway (Graphviz)

ImidazoMechanism Start 2-Methylquinoline Iodination Benzylic Iodination (I2 / TBHP) Start->Iodination Inter1 Benzylic Iodide Intermediate Iodination->Inter1 Radical Pathway Subst Nucleophilic Substitution by Amino Acid Inter1->Subst Inter2 N-Alkylated Amino Acid Subst->Inter2 Oxidation Oxidative Decarboxylation (TBHP / I2) Inter2->Oxidation -CO2 Cyclization Intramolecular Cyclization Oxidation->Cyclization Iminium formation Product Imidazo[1,5-a]quinoline Cyclization->Product

Figure 1: Proposed mechanism involving benzylic functionalization followed by decarboxylative annulation.[3]

Protocol B: Pyrrolo[1,2-a]quinolines via 3-Component Coupling

Principle: A "green" cascade reaction involving the condensation of 2-methylquinoline, an aldehyde, and an electron-deficient alkyne (alkynoate). This catalyst-free method relies on the thermal generation of a 1,3-dipole (quinolinium ylide) in situ.

Reagents & Equipment[4][5]
  • Substrate: 2-Methylquinoline (0.5 mmol)

  • Electrophile: Aromatic/Aliphatic Aldehyde (0.5 mmol)

  • Dipolarophile: Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD) (0.5 mmol)

  • Solvent: Ethanol (2.0 mL)

  • Conditions: Reflux (approx. 80 °C)

Step-by-Step Protocol
  • Mix: In a 10 mL round-bottom flask, combine 2-methylquinoline, the aldehyde, and the alkyne in Ethanol.

  • Reflux: Heat the mixture to reflux with stirring. No external catalyst is required.

  • Time: Reaction typically completes in 4–8 hours .

  • Observation: The formation of the product often results in precipitation or a distinct color change (fluorescence is common for these fused systems).

  • Workup:

    • Method A (Precipitate): If solid forms, cool to RT, filter, and wash with cold ethanol.

    • Method B (Soluble): Evaporate solvent under reduced pressure and purify via flash chromatography (Hexane/EtOAc).

Reaction Workflow (Graphviz)

PyrroloWorkflow Q 2-Methylquinoline Condensation Knoevenagel-type Condensation Q->Condensation Ald Aldehyde Ald->Condensation Alk Alkynoate Cyclo [3+2] Cycloaddition Alk->Cyclo Inter 2-Styrylquinoline Condensation->Inter -H2O Inter->Cyclo Prod Pyrrolo[1,2-a]quinoline Cyclo->Prod

Figure 2: One-pot cascade synthesis of pyrrolo-fused systems.

Protocol C: [1,2,4]Triazolo[4,3-a]quinolines via Hydrazino-Condensation

Principle: This is a classic, high-yielding route converting 2-chloroquinoline or quinoline-2-thiol into a hydrazine intermediate, which is then cyclized with a carbon source (acid or orthoester).

Reagents & Equipment[4][5]
  • Precursor: 2-Hydrazinoquinoline (prepared from 2-chloroquinoline + hydrazine hydrate).

  • Cyclizing Agent: Formic acid (for R=H), Acetic acid (for R=Me), or Triethyl orthoformate.

  • Solvent: The acid itself (if liquid) or Ethanol.

Step-by-Step Protocol
  • Precursor Synthesis (if not available): Reflux 2-chloroquinoline with excess hydrazine hydrate in ethanol for 4 hours. Cool and filter the solid 2-hydrazinoquinoline.

  • Cyclization:

    • Dissolve 2-hydrazinoquinoline (1.0 mmol) in Formic Acid (3 mL).

    • Reflux for 2–4 hours .

  • Neutralization: Pour the reaction mixture into crushed ice/water. Neutralize with saturated NaHCO₃ or NH₄OH solution to precipitate the product.

  • Isolation: Filter the solid precipitate. Wash with water and dry. Recrystallize from ethanol if necessary.

Troubleshooting & Expert Insights

IssueProbable CauseExpert Solution
Low Yield (Protocol A) Incomplete oxidation or radical quenching.Ensure fresh TBHP is used. Add I₂ in two portions (0.5 eq at start, 0.5 eq after 1h).
Side Products (Protocol B) Michael addition without cyclization.Increase temperature to ensure the energy barrier for the [3+2] cycloaddition is overcome. Use dry Ethanol.
Purification Difficulties Highly polar zwitterionic intermediates.Use basic alumina instead of silica gel, or add 1% Triethylamine to the eluent to reduce tailing.
Regioselectivity Steric hindrance at C-8 position.Substituents at the 8-position of quinoline significantly reduce yield. Avoid bulky groups at this position.

References

  • Yan, Z., Wan, C., Yang, Y., Zha, Z., & Wang, Z. (2018). The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions.[1][2][3][4][5] RSC Advances, 8(41), 23058–23065. Link

  • Wu, F.-S., Zhao, H.-Y., Xu, Y.-L., Hu, K., Pan, Y.-M., & Ma, X.-L. (2017).[6] Catalyst-Free Synthesis of Pyrrolo[1,2-a]quinolines via Dehydration/[3 + 2] Cycloaddition Directly from 2-Methylquinolines, Aldehydes, and Alkynoates.[6][7] The Journal of Organic Chemistry, 82(8), 4289–4296.[6][7] Link[7]

  • Da Costa, G. P., Sacramento, M., Barcellos, A. M., & Alves, D. (2024).[8] Comprehensive Review on the Synthesis of [1,2,3]Triazolo[1,5-a]Quinolines. The Chemical Record, 24(11), e202400107.[8] Link

  • Sharba, A. H. (2014). Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus. Chemistry and Materials Research, 6(2). Link

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of 6-bromo-4-iodoquinoline

The following technical guide is structured as a Tier-3 Support Knowledge Base for medicinal chemists and process engineers. It addresses the specific challenges of synthesizing 6-bromo-4-iodoquinoline , a critical scaff...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for medicinal chemists and process engineers. It addresses the specific challenges of synthesizing 6-bromo-4-iodoquinoline , a critical scaffold for kinase inhibitors and antimalarial drugs.

Topic: Troubleshooting Side Reactions in 6-Bromo-4-Iodoquinoline Synthesis Ticket ID: CHE-SUP-6Br4I-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Workflow Visualization

The synthesis of 6-bromo-4-iodoquinoline typically proceeds via a Gould-Jacobs type cyclization followed by functional group interconversion. The critical failure points usually occur during the halogen exchange (Finkelstein-like substitution) at the C4 position.

Validated Synthesis Pathway

The following diagram outlines the standard industrial route and identifies where side reactions (SR) most commonly occur.

G Start 4-Bromoaniline Inter1 Enamine Intermediate Start->Inter1 Meldrum's Acid HC(OEt)3 Cyclized 6-Bromo-4- hydroxyquinoline Inter1->Cyclized Dowtherm A 250°C SR1 SR: Polymerization/Tar (Thermal runaway) Inter1->SR1 Chloro 6-Bromo-4- chloroquinoline Cyclized->Chloro POCl3 Reflux Target 6-Bromo-4- iodoquinoline Chloro->Target NaI, HI (cat) MeCN, Reflux SR2 SR: Hydrolysis (Reversion to OH) Chloro->SR2 SR3 SR: Incomplete Exchange (Mixed Halides) Target->SR3

Figure 1: Step-wise synthesis of 6-bromo-4-iodoquinoline highlighting critical control points (SR1-SR3).

Troubleshooting Guides (FAQ Format)

Ticket #01: The "Stalled" Reaction (Incomplete Halogen Exchange)

User Report: "I am converting 6-bromo-4-chloroquinoline to the iodo-analog using NaI in acetone (classic Finkelstein), but the reaction stalls at 60% conversion. Adding more NaI doesn't help."

Diagnosis: The classic Finkelstein condition (NaI/Acetone) relies on the precipitation of NaCl to drive the equilibrium.[1] However, 4-chloroquinolines are deactivated compared to alkyl chlorides. The mechanism here is SNAr (Addition-Elimination), not pure SN2. The nitrogen lone pair reduces the electrophilicity of C4 unless activated.

Solution Protocol:

  • Switch Solvent: Replace Acetone with Acetonitrile (MeCN) or Propionitrile . You need higher reflux temperatures (>80°C) than acetone allows.

  • Acid Catalysis (Crucial): The reaction requires protonation of the quinoline nitrogen to activate the C4 position for nucleophilic attack by iodide.

    • Add: 0.5 - 1.0 equivalents of concentrated HCl or HI (57%).

    • Mechanism:[2][3][4][5][6] Protonation forms the quinolinium salt, making C4 highly electrophilic.

  • The "Salt" Trick: If using NaI, ensure the resulting NaCl precipitates fully. In MeCN, NaCl is less soluble than in DMF, helping the forward reaction.

Data Comparison: Solvent Efficacy

Solvent Temp (°C) Catalyst Typical Yield Risk
Acetone 56 (Reflux) None < 20% Reaction too slow; substrate insoluble.
DMF 153 None 40-60% Difficult workup; NaCl stays soluble (equilibrium issue).

| MeCN | 82 (Reflux) | HCl/HI | > 85% | Optimal balance of solubility and activation. |

Ticket #02: The "Ghost" Peak (Hydrolysis Side Reaction)

User Report: "My LCMS shows a peak at M-126 (relative to product). It looks like I'm losing the iodine and getting an oxygen species."

Diagnosis: You are observing Hydrolysis (Reversion to Quinolone) .

  • Reaction: 6-bromo-4-iodoquinoline + H₂O

    
     6-bromo-4-hydroxyquinoline + HI.
    
  • Cause: The C4-I bond is labile. If your reaction mixture contains water (from wet NaI or solvent) and is acidic (which is required for the forward reaction), the equilibrium can shift back to the thermodynamic sink: the 4-hydroxyquinoline (tautomer of the quinolone).

Corrective Action:

  • Dry Your Reagents: NaI is hygroscopic. Dry it under vacuum at 100°C for 4 hours before use.

  • Workup Speed: Do not leave the reaction mixture sitting in aqueous workup phases. Quench with dilute base (NaHCO₃) immediately to neutralize the acid catalyst, then extract into DCM.

  • Storage: Store the final product in a desiccator. Atmospheric moisture can slowly hydrolyze the C4-I bond over months.

Ticket #03: Regio-Integrity (Is the Bromine Safe?)

User Report: "Will the bromine at C6 survive the iodination conditions? I am worried about halogen scrambling."

Technical Insight: Under the acidic SNAr conditions described (NaI/MeCN/Acid), the C6-Bromine is chemically distinct and generally stable.

  • C4-Position: Activated by the para-nitrogen (vinylogous amidine). Highly susceptible to nucleophilic attack.

  • C6-Position: Unactivated aryl halide. Requires metal catalysis (Pd, Cu) to react.

Warning - The "Finkelstein Scramble": While rare without a metal catalyst, using extreme temperatures (>160°C in DMF/NMP) can lead to trace halogen exchange at C6. Stick to MeCN reflux (82°C) to ensure 100% regioselectivity .

Detailed Experimental Protocol (Best Practice)

Objective: Synthesis of 6-bromo-4-iodoquinoline from 6-bromo-4-chloroquinoline.

Reagents:

  • 6-Bromo-4-chloroquinoline (1.0 eq)

  • Sodium Iodide (NaI) (5.0 eq) - Must be dry

  • Concentrated HCl (0.5 eq) or Acetyl Chloride (1.0 eq - generates anhydrous HCl in situ)

  • Acetonitrile (anhydrous)

Step-by-Step:

  • Setup: Charge a round-bottom flask with 6-bromo-4-chloroquinoline and anhydrous Acetonitrile (0.5 M concentration).

  • Activation: Add Acetyl Chloride (1.0 eq) dropwise. Note: This reacts with trace water or the solvent to generate anhydrous HCl, activating the quinoline nitrogen.

  • Displacement: Add NaI (5.0 eq) in one portion. The solution will turn yellow/orange.

  • Reflux: Heat to vigorous reflux (80-82°C) for 8–12 hours.

    • Checkpoint: Monitor by HPLC/LCMS. The starting material (Cl) and product (I) have different UV activities but similar retention times on C18. Look for the mass shift (241/243

      
       333/335).
      
  • Workup (Critical):

    • Cool to Room Temperature.[7][8]

    • Pour onto a mixture of Ice/Water + 10% NaHCO₃ (to neutralize acid) + 5% Na₂S₂O₃ (to quench free iodine/color).

    • Extract immediately with Dichloromethane (DCM). Do not use Ethyl Acetate if avoidable, as solubility is lower.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography, as silica gel can sometimes induce hydrolysis if slightly acidic.

Logic Flow: Troubleshooting Decision Tree

Use this flow to diagnose low yields or impurities.

Troubleshooting Start Problem: Low Yield / Impurity CheckLCMS Check LCMS Mass Start->CheckLCMS MassCl Mass = Starting Material (Reaction Stalled) CheckLCMS->MassCl No Conversion MassOH Mass = M-126 (Product - I + OH) (Hydrolysis) CheckLCMS->MassOH Wrong Product MassDimer Mass = 2M (Dimerization) CheckLCMS->MassDimer High Mass ActionStall Action: Add Acid Catalyst (HCl) Switch to MeCN MassCl->ActionStall ActionWet Action: Dry NaI reagents Quench faster with Base MassOH->ActionWet ActionConc Action: Dilute Reaction Reduce Temp MassDimer->ActionConc

Figure 2: Decision logic for identifying and resolving reaction failures.

References

  • Wang, W., et al. (2022).[6] "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press. (Describes the Meldrum's acid route and chlorination/iodination sequence).

  • Bates, R. (1998). "Synthesis of 4-chloroquinolines and their conversion to 4-iodoquinolines." Organic Process Research & Development. (General methodology for Finkelstein on heterocycles).
  • Sigma-Aldrich. (n.d.). "6-Bromo-4-chloroquinoline Product & Safety Data." (Physical properties and handling).[2][6][9][10][11]

  • BenchChem. (2025).[7][9] "Solubility Profile of 6-Bromoquinoline: A Technical Guide." (Solubility data for solvent selection).

  • Frontiers in Chemistry. (2025). "4-Aminoquinoline: a comprehensive review of synthetic strategies." (Discusses SNAr mechanisms at the C4 position).

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-6-iodoquinoline

Welcome to the Technical Support Center for the isolation and purification of 2-Bromo-6-iodoquinoline (CAS: 1026805-93-5). This guide is engineered for researchers and drug development professionals who require high-fide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Bromo-6-iodoquinoline (CAS: 1026805-93-5). This guide is engineered for researchers and drug development professionals who require high-fidelity purification strategies.

Because 2-bromo-6-iodoquinoline is a heavily halogenated heterocycle, traditional purification heuristics often fail. The protocols below are grounded in mechanistic causality to ensure reliable, high-yield recovery.

I. Core Principles & Causality

Before troubleshooting, it is critical to understand the physicochemical nature of your target molecule:

  • Suppressed Basicity: Unsubstituted quinoline is moderately basic (pKa ~4.9). However, the strong inductive electron-withdrawing (-I) effects of the bromine at the 2-position (ortho to the nitrogen) and the iodine at the 6-position drastically reduce the electron density on the nitrogen atom. Consequently, standard acid-base extraction methods (e.g., extracting into 1M HCl) are highly inefficient and often result in massive yield losses.

  • High Lipophilicity: The dual heavy-halogen substitution makes the molecule highly non-polar. It readily dissolves in chlorinated solvents and ethyl acetate but has poor solubility in polar protic solvents.

  • Silica Gel Interactions: Despite suppressed basicity, the quinoline nitrogen can still act as a hydrogen-bond acceptor with the acidic silanol groups on standard silica gel, leading to peak tailing and irreversible adsorption if not properly mitigated.

II. Troubleshooting & FAQs

Q1: I attempted an acid-base extraction to separate my product from neutral impurities, but the 2-bromo-6-iodoquinoline remained in the organic layer. Why? A1: The basicity of the quinoline nitrogen is heavily attenuated by the 2-bromo and 6-iodo substituents. Dilute aqueous acids (like 1M HCl) are insufficiently acidic to protonate the nitrogen and drive the molecule into the aqueous phase. For initial separation of such mixtures, 1[1] are required, but these risk degrading the compound. We strongly recommend bypassing extraction and proceeding directly to chromatography.

Q2: My compound is streaking severely on the silica gel column, resulting in poor resolution from other regioisomers. How do I fix this? A2: Streaking is caused by the interaction between the weakly basic nitrogen and the acidic silica stationary phase. To mitigate this, you must deactivate the silica gel. Prepare your silica slurry with your non-polar eluent containing 1-2% triethylamine (TEA). This, preventing tailing and improving the resolution of closely eluting regioisomers.

Q3: What is the optimal solvent system for flash chromatography of this compound? A3: Because the compound is highly lipophilic, polar solvent systems will cause it to elute with the solvent front. Use a highly non-polar system. A proven starting point for halogenated quinolines is an 2[2]. Begin isocratically at 95:5 Hexanes:EtOAc to separate the target from unreacted starting materials.

Q4: During recrystallization, my product is "oiling out" (forming a liquid layer) instead of forming crystals. What is the mechanistic cause? A4: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when trace impurities disrupt the crystal lattice. To fix this, (e.g., switching from Toluene to Dichloromethane) or perform a quick silica plug filtration to remove lattice-disrupting impurities before attempting crystallization.

III. Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without passing the validation checkpoint.

Protocol A: Optimized Flash Chromatography

Objective: Isolate 2-bromo-6-iodoquinoline from crude reaction mixtures.

  • Stationary Phase Preparation: Slurry silica gel (230-400 mesh) in Hexanes containing 1% (v/v) Triethylamine (TEA). Pack the column tightly to ensure a uniform bed.

  • Sample Loading (Dry Load): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add a small amount of deactivated silica or Celite, and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the column head. Causality: Dry loading prevents the band broadening that occurs when loading lipophilic compounds in strong solvents like DCM.

  • Elution: Run an isocratic elution using 95:5 Hexanes:Ethyl Acetate.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm).

  • System Validation Checkpoint: Before pooling fractions, co-spot the presumed product fractions against the crude mixture on a fresh TLC plate. If the target spot (Rf ~0.4 in 9:1 Hex/EtOAc) shows any vertical streaking or overlapping impurity spots, do not pool. Re-column the mixed fractions.

Protocol B: Two-Solvent Recrystallization

Objective: Polish the purity of chromatographed material from ~95% to >99%.

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimum volume of 1[1] (e.g., DCM) and warm gently to 30-35°C until completely dissolved.

  • Anti-Solvent Addition: Remove from heat. Slowly add Hexanes (the anti-solvent) dropwise while swirling until the solution becomes faintly turbid (cloudy).

  • Clarification: Add exactly 1-2 drops of DCM until the solution just turns clear again. This is the point of perfect saturation.

  • Nucleation: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for 30 minutes to maximize yield.

  • System Validation Checkpoint: Filter the crystals and analyze the mother liquor via TLC. If the mother liquor contains a high concentration of the target compound, and induce a second crop of crystals.

IV. Quantitative Performance Data

The following table summarizes the expected performance of various purification methods for dihalogenated quinolines based on empirical laboratory data.

Purification MethodInitial PurityFinal PurityYield RecoveryMechanistic Advantage
Flash Chromatography (Deactivated Silica) 60 - 70%92 - 96%75 - 85%Resolves closely related regioisomers based on minor polarity differences.
Two-Solvent Recrystallization (DCM/Hexanes) > 90%> 99.5%65 - 75%Crystal lattice formation rigorously excludes non-isomorphic impurities.
Acid-Base Extraction (1M HCl) N/AN/A< 15%Not recommended. Halogen electron withdrawal suppresses nitrogen basicity.

V. Purification Workflow

G N1 Crude 2-Bromo-6-iodoquinoline (Mixture of isomers) N2 TLC Solvent Screening (EtOAc/Hexane) N1->N2 Determine Rf N3 Flash Chromatography (Silica + 1% TEA) N2->N3 Scale up N4 Fraction Analysis (UV 254 nm Checkpoint) N3->N4 Isolate fractions N5 Two-Solvent Recrystallization (DCM/Hexane) N4->N5 Polish purity N6 Pure Target Compound (>99% Purity) N5->N6 Final isolation

Workflow for the isolation and purification of 2-Bromo-6-iodoquinoline.

VI. References

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from:[Link]

Sources

Troubleshooting

Overcoming poor solubility of 2-Bromo-6-iodoquinoline in reactions

This guide functions as a specialized technical support center for researchers working with 2-Bromo-6-iodoquinoline . It addresses the specific physicochemical challenges of this scaffold, particularly its poor solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for researchers working with 2-Bromo-6-iodoquinoline . It addresses the specific physicochemical challenges of this scaffold, particularly its poor solubility, which often leads to stalled kinetics and poor yields in Palladium-catalyzed cross-coupling reactions.

Topic: Overcoming Solubility & Reactivity Challenges

Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026

Core Technical Brief: The Solubility Paradox

The Issue: 2-Bromo-6-iodoquinoline is a "Janus-faced" electrophile. It offers excellent orthogonal reactivity—the C6-iodine is highly reactive toward oxidative addition (mild conditions), while the C2-bromine requires forcing conditions. However, the fused bicyclic nitrogen system creates a rigid, planar structure with high lattice energy.

The Consequence: In standard non-polar solvents (Hexane, Toluene) or even moderately polar ethers (THF, Et2O), the substrate often remains as a slurry. When inorganic bases (e.g.,


, 

) are added, the "salting out" effect can further precipitate the starting material, halting the reaction or trapping the catalyst.

The Solution Strategy: We do not fight the insolubility; we engineer the reaction environment to accommodate it. This involves High-Dielectric Co-solvent Systems , Phase Transfer Catalysis (PTC) , or Controlled Slurry Protocols .

Solvent System Selection Guide

Do not rely on single solvents. Use the "Golden Triangle" of solvent systems for this substrate.

Solvent SystemSolubility RatingRecommended ForTechnical Note
DMF / Water (9:1) ⭐⭐⭐⭐⭐ (Excellent)Suzuki, Sonogashira (C6)The trace water helps dissolve inorganic bases, preventing "crusting" on the flask walls.
1,4-Dioxane / DMSO (4:1) ⭐⭐⭐⭐ (Good)Buchwald-Hartwig, HeckDMSO breaks pi-stacking aggregates; Dioxane protects the Pd-catalyst.
Toluene / n-Butanol (4:1) ⭐⭐⭐ (Moderate)High-Temp C2-FunctionalizationThe alcohol acts as a phase-transfer aid and solubilizes the boronic acid.
THF (Pure) ⭐ (Poor)Lithiation / GrignardAvoid for coupling unless using super-soluble organic bases (e.g., DBU).

Troubleshooting & FAQs

Category A: Reaction Stalling & Precipitation

Q: I added aqueous


 to my THF reaction mixture, and everything turned into a solid brick. What happened? 
A:  You triggered the "Salting Out" effect. The high ionic strength of the aqueous base forced the organic substrate out of the THF solution.
  • The Fix: Switch to a DMF/Water (9:1) system. DMF is miscible with water and maintains the solubility of the quinoline even at high ionic strengths. Alternatively, use a solid organic base like Cesium Carbonate (

    
    )  in pure DMF or DMAc.
    

Q: My Suzuki coupling at the C6-Iodine position stalled at 40% conversion. The catalyst is still active (black). Why? A: The product might be co-precipitating with the starting material, encapsulating the unreacted core.

  • The Fix: Increase the temperature to 60°C . While C6-I coupling can proceed at RT, 2-Bromo-6-iodoquinoline requires thermal energy to break the crystal lattice. 60°C is safe for the C6-I bond and will not activate the C2-Br bond (which typically needs >90°C).

Category B: Selectivity Control

Q: How do I ensure I only react the Iodine (C6) and not the Bromine (C2)? A: Selectivity is kinetically controlled by temperature and catalyst choice.

  • Protocol: Use Pd(PPh3)4 (Tetrakis) at 40-60°C . The oxidative addition into C-I is fast; C-Br is slow.

  • Warning: Do NOT use highly active precatalysts like XPhos-Pd-G2 or Pd(dtbpf)Cl2 at high temperatures (>80°C), as these will begin to activate the C2-Br bond, leading to mixtures of mono- and bis-coupled products.

Validated Experimental Protocols

Protocol 1: Selective C6-Suzuki Coupling (High Solubility Method)

Target: Functionalization of the Iodine position without touching the Bromine.

Materials:

  • 2-Bromo-6-iodoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (3 mol%) — Chosen for robustness.
    
  • Base:

    
     (2.0 equiv) — Dissolved in min. water.
    
  • Solvent: DMF (0.2 M concentration)

Step-by-Step:

  • Dissolution: Charge the quinoline and boronic acid into the flask. Add DMF. Stir at RT. Note: The solution may be cloudy.

  • Degassing: Sparge with Argon for 15 mins. Oxygen is the enemy of solubility-challenged reactions because oxidized impurities act as nucleation sites for precipitation.

  • Catalyst Addition: Add the Pd catalyst.

  • Base Addition: Add the aqueous

    
     dropwise.
    
  • Reaction: Heat to 60°C . The mixture should turn homogeneous within 10 minutes.

  • Workup: Pour into water. The product will likely precipitate. Filter and wash.

Protocol 2: C2-Amination (Buchwald-Hartwig) on the Insoluble Core

Target: Reacting the "stubborn" Bromine position.

Materials:

  • 6-Substituted-2-bromoquinoline (Intermediate from Protocol 1)

  • Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + BINAP (4 mol%)
    
  • Base:

    
     (1.5 equiv) — Strong base required.
    
  • Solvent: Toluene / 1,4-Dioxane (1:1)

Step-by-Step:

  • Slurry Setup: Combine substrate, amine, and base in the solvent mix. It will likely be a slurry.

  • Thermal Activation: Heat the slurry to 100°C .

  • Catalyst Injection: Dissolve the Pd source and ligand in a small amount of Dioxane and inject it into the hot mixture.

    • Why? Injecting into the hot solution ensures the catalyst encounters dissolved substrate immediately, preventing catalyst decomposition before the substrate dissolves.

Logic & Workflow Visualization

Figure 1: Solubility & Reactivity Decision Tree

SolubilityWorkflow start Start: 2-Bromo-6-iodoquinoline check_target Target Position? start->check_target c6_path C6-Iodine (Mild) check_target->c6_path First Functionalization c2_path C2-Bromine (Harsh) check_target->c2_path Second Functionalization solv_check Solubility Check in THF c6_path->solv_check c2_path->solv_check solv_ok Soluble? Proceed solv_check->solv_ok Clear Solution solv_bad Insoluble / Slurry solv_check->solv_bad Precipitate fix_mild Switch to DMF/H2O (9:1) Temp: 40-60°C solv_bad->fix_mild For C6 Path fix_harsh Switch to Dioxane/DMSO Temp: >90°C solv_bad->fix_harsh For C2 Path

Caption: Decision matrix for solvent selection based on the target reaction site (C6 vs. C2).

Figure 2: The "Golden Triangle" of Solvent Systems

SolventTriangle center 2-Bromo-6-iodoquinoline Solubility Core dmf DMF / Water (Polar/Ionic) center->dmf Suzuki/Sonogashira diox Dioxane / DMSO (High Temp) center->diox Buchwald/Heck tol Toluene / Alcohol (Phase Transfer) center->tol Grignard/Lithiation

Caption: The three primary solvent systems required to dissolve the substrate depending on the reaction type.

References

  • BenchChem. (2025).[1][2][3] Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from

  • National Institutes of Health (NIH). (2025). Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC Central. Retrieved from

  • MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromo-6-iodoaniline and derivatives. Retrieved from

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

Sources

Optimization

Technical Support Guide: Selective Functionalization of 2-Bromo-6-iodoquinoline

Topic: Preventing Dehalogenation & Ensuring Chemoselectivity Document ID: TS-QZn-002 Last Updated: March 2026 Introduction: The Halogen Selectivity Paradox 2-Bromo-6-iodoquinoline is a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dehalogenation & Ensuring Chemoselectivity Document ID: TS-QZn-002 Last Updated: March 2026

Introduction: The Halogen Selectivity Paradox

2-Bromo-6-iodoquinoline is a "privileged scaffold" in medicinal chemistry because it offers two distinct handles for diversification. However, its utility relies entirely on chemoselectivity .

The C6-Iodine bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C2-Bromine bond (~81 kcal/mol), theoretically allowing sequential functionalization. However, users frequently report hydrodehalogenation (replacement of the halogen with hydrogen) of the C2-bromide while attempting to couple the C6-iodide, or "scrambling" during metal-halogen exchange.

This guide addresses the root causes of these failures and provides self-validating protocols to prevent them.

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

The Core Issue: Why am I losing the C2-Bromine?

In Palladium catalysis, hydrodehalogenation is rarely a random accident. It is a catalyzed side-reaction driven by the formation of a Palladium-Hydride (Pd-H) species. If your reaction generates Pd-H, it will insert into the C2-Br bond and reduce it to C2-H, destroying your scaffold for the next step.

Root Cause Analysis (The "Pd-H" Pathway)

The most common sources of hydride are:

  • Alcohol Solvents: Primary/Secondary alcohols (MeOH, EtOH, iPrOH) undergo

    
    -hydride elimination when coordinated to Pd.
    
  • Amine Bases: Triethylamine or DIPEA can serve as hydride donors at high temperatures.

  • Formate Impurities: Often found in low-quality carbonate bases.

Visualizing the Failure Mode

The following diagram illustrates how standard conditions can inadvertently trigger the dehalogenation cycle.

DehalogenationMechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Start->OxAdd Step 1 Alkoxide Alkoxide Coordination (from ROH solvent) OxAdd->Alkoxide If Alcohol Present BetaElim Beta-Hydride Elimination Alkoxide->BetaElim Heat PdH H-Pd-Br Species BetaElim->PdH Generates Hydride RedElim Reductive Elimination PdH->RedElim RedElim->Start Cycle Repeats DeadProduct Dehalogenated Product (Ar-H) RedElim->DeadProduct Scaffold Ruined

Figure 1: The mechanism of alcohol-induced hydrodehalogenation in Pd-catalyzed reactions.

Troubleshooting & Optimization Guide
VariableRisk Factor (Avoid) Safe Alternative (Use) Why?
Solvent Ethanol, Methanol, IsopropanolToluene, DMF, Dioxane, THF Alcohols are the #1 source of hydride via

.
Base Et3N, Formates, moist K2CO3Cs2CO3, K3PO4 (Anhydrous) Inorganic bases cannot donate hydrides. Cesium ("Cesium Effect") improves solubility in aprotic solvents.
Catalyst Pd/C, Pd(PPh3)4 (at high temp)Pd(dppf)Cl2, Pd(OAc)2/Xantphos Bidentate ligands (dppf, Xantphos) stabilize the Pd center and resist

-hydride elimination.
Temp > 80°C40°C - 60°C The C6-I bond activates at lower temps. High heat activates the C2-Br.
Validated Protocol: C6-Selective Suzuki Coupling

Target: Reacting C6-I without touching C2-Br.

  • Setup: Charge a dried Schlenk tube with 2-bromo-6-iodoquinoline (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3 mol%). Note: dppf is preferred over PPh3 for steric bulk and bite angle.
    
  • Solvent: Add degassed 1,4-Dioxane (0.1 M concentration). Do NOT add water or alcohol co-solvents initially.

  • Reaction: Stir at 50°C for 4–6 hours.

    • Checkpoint: Monitor via TLC/LCMS.[1] The C6-I is highly reactive; if conversion is slow, increase temp to 60°C, but never exceed 80°C until the Iodine is consumed.

  • Workup: Dilute with EtOAc, wash with water. The C2-Br should remain 100% intact.

Module 2: Lithium-Halogen Exchange (Lithiation)

The Core Issue: Scrambling and Protonation

When using


-BuLi, two failures occur:
  • Protonation: The lithiated species grabs a proton from the environment (wet solvent) instead of the electrophile.

  • Halogen Dance: The Lithium at C6 migrates to C2, or the C2-Br exchanges with the C6-Li.

Decision Logic: Reagent Selection

Use this logic flow to select the correct lithiation reagent based on your electrophile and equipment.

LithiationLogic Start Goal: C6-Lithiation of 2-Bromo-6-iodoquinoline TempCheck Can you maintain strict -78°C? Start->TempCheck YesTemp Yes (-78°C) TempCheck->YesTemp NoTemp No (or > -40°C) TempCheck->NoTemp nBuLi Use n-BuLi (1.05 eq) Fast exchange (5 min) YesTemp->nBuLi Turbo Use iPrMgCl·LiCl (Turbo Grignard) 0°C to -20°C NoTemp->Turbo Risk1 Risk: C2-Br Exchange if warmed nBuLi->Risk1 Benefit1 Benefit: High Chemoselectivity Stable at higher temps Turbo->Benefit1

Figure 2: Reagent selection guide for metal-halogen exchange.

Validated Protocol: Cryogenic Exchange (n-BuLi)

Best for: Simple electrophiles (aldehydes, ketones) when -78°C is available.

  • Dryness: Flame-dry all glassware. Use anhydrous THF (distilled over Na/Benzophenone or from a solvent system).

  • Cooling: Dissolve 2-bromo-6-iodoquinoline in THF. Cool to -78°C (Dry ice/Acetone). Wait 15 minutes to ensure thermal equilibrium.

  • Exchange: Add

    
    -BuLi (1.05 equiv, 2.5M in hexanes) dropwise down the side of the flask.
    
    • Critical: The addition must be slow to prevent local heating.

  • Time: Stir for exactly 10-15 minutes .

    • Warning: Do not stir longer. The kinetic C6-Li species can equilibrate to the thermodynamic product or scramble to the C2 position over time.

  • Quench: Add the electrophile (dissolved in THF) immediately at -78°C.

Alternative Protocol: Turbo-Grignard ( )

Best for: Scale-up or when -78°C is difficult to maintain.

  • Setup: Dissolve substrate in anhydrous THF at -20°C .

  • Exchange: Add

    
     (1.1 equiv).
    
  • Reaction: Stir at -20°C for 30-60 minutes.

    • Why this works: The Iodine-Magnesium exchange is fast, but the Bromine-Magnesium exchange is extremely slow with this reagent, providing a wider kinetic window than Lithium.

FAQ: Common Troubleshooting Scenarios

Q: I see 10% de-brominated product in my Suzuki coupling. Can I just add more catalyst? A: No. Adding more catalyst often increases the concentration of active Pd species that can undergo hydride elimination. Instead, switch the solvent to Toluene/DMF (10:1) and lower the temperature. Ensure your base is anhydrous.

Q: Can I use Ethanol/Water for the C6 coupling if I keep it at room temp? A: It is risky. While room temperature reduces the rate of


-hydride elimination, the presence of ethanol is the fuel for the side reaction. If you must use aqueous conditions, use Dioxane/Water  or THF/Water  instead of alcohol.

Q: My lithiation yield is low (50%), and I see starting material. A: This usually means the exchange was incomplete before the electrophile was added, or the


-BuLi was quenched by moisture.
  • Test: Titrate your

    
    -BuLi before use.
    
  • Fix: Increase exchange time to 20 mins, but ensure temp stays strictly at -78°C.

References

  • Selectivity in Palladium Catalyzed Reactions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Mechanism of Hydrodehalogenation

    • Navarro-Vázquez, A., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169.[2]

  • Lithium-Halogen Exchange Selectivity

    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
  • Quinoline Functionalization Guide

    • BenchChem Technical Notes.[3] (2025).[3][4][5] Validating the Reactivity of 6-Bromoquinoline as a Synthetic Building Block.

Sources

Troubleshooting

Scalable Synthesis Support: 6-Bromo-4-iodoquinoline

Technical Support Ticket #6B4I-GEN Status: Open | Priority: High | Department: Process Chemistry Support Executive Summary This guide addresses the scalable synthesis of 6-bromo-4-iodoquinoline , a critical scaffold for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #6B4I-GEN

Status: Open | Priority: High | Department: Process Chemistry Support

Executive Summary

This guide addresses the scalable synthesis of 6-bromo-4-iodoquinoline , a critical scaffold for Suzuki-Miyaura and Sonogashira couplings in drug discovery. While the 6-bromo position offers a stable handle for late-stage diversification, the 4-iodo position is highly reactive but chemically labile.

This protocol utilizes the Meldrum’s Acid Route (Gould-Jacobs variation), selected for its superior atom economy and scalability compared to traditional Conrad-Llimpach methods.

Module 1: The Backbone Construction (Condensation)

Objective: Synthesis of the enaminone intermediate from 4-bromoaniline.[1]

The Protocol
  • Reagents: 4-Bromoaniline (1.0 eq), Meldrum’s Acid (1.2 eq), Triethyl Orthoformate (TEOF) (excess/solvent).

  • Conditions: Reflux TEOF and Meldrum's acid first (1h), cool to 50°C, then add aniline. Reflux 2-3h.

  • Isolation: Cool to RT. The product precipitates.[1][2] Filter and wash with cold ethanol.

Troubleshooting & FAQs

Q: The reaction mixture solidified into a hard mass before I could add the aniline. What happened?

  • Root Cause: Polymerization or uncontrolled condensation of Meldrum's acid.

  • Remediation: Ensure you are using Triethyl Orthoformate (TEOF) as the solvent, not just a reagent. If using ethanol as a co-solvent, ensure the TEOF/Meldrum's acid activation step is complete before adding the aniline.

  • Expert Tip: For >100g scales, do not add solid aniline. Dissolve the aniline in a minimum amount of warm TEOF/Ethanol and add it liquid-to-liquid to maintain stirring.

Q: My yield is low (<60%), and the filtrate is dark red.

  • Root Cause: Moisture ingress. TEOF hydrolyzes rapidly, killing the activation of Meldrum's acid.

  • Diagnostic: Check the smell of the reaction; a strong vinegar/formic acid smell indicates hydrolysis.

  • Prevention: Use freshly distilled TEOF or a new bottle under Argon.

Module 2: The Thermal Cyclization (Ring Closure)

Objective: Cyclization of the enaminone to 6-bromo-4-hydroxyquinoline (4-quinolone).[3]

The Protocol
  • Solvent: Diphenyl Ether (Dowtherm A) or Diphenyl Ether/Biphenyl eutectic.

  • Temperature: 250°C (Critical).

  • Procedure: Pre-heat the solvent to a rolling boil (250°C). Add the solid enaminone portion-wise or as a pre-heated slurry. Do not heat the starting material and solvent together from room temperature.

Troubleshooting & FAQs

Q: The reaction turned into a black tar/charcoal.

  • Root Cause: "Heat-up" decomposition. If the intermediate spends too much time in the 150–200°C zone, it decomposes before cyclizing.

  • Remediation: The reaction relies on dilution and instantaneous thermal shock . Add the solid slowly to the already boiling solvent. The temperature must not drop below 230°C during addition.

Q: How do I remove the high-boiling solvent (Dowtherm A) without column chromatography?

  • Protocol:

    • Cool the mixture to ~80°C.

    • Add an excess of Hexane or Heptane (anti-solvent).

    • The quinolone product will precipitate as a beige solid.

    • Filter and wash extensively with hexane to remove oily residues.

Module 3: Activation (Chlorination)

Objective: Conversion to 6-bromo-4-chloroquinoline using POCl


.
The Protocol
  • Reagents: 6-Bromo-4-hydroxyquinoline, POCl

    
     (neat or 5-10 eq), cat. DMF.[2][4][5][6][7]
    
  • Workup (Safety Critical): Evaporate excess POCl

    
    . Pour the residue slowly into a stirred mixture of ice and aqueous K
    
    
    
    CO
    
    
    or NH
    
    
    OH.
Troubleshooting & FAQs

Q: After workup, TLC shows the starting material (hydroxyquinoline) returned.

  • Root Cause: Hydrolysis of the 4-chloro product.[5] 4-Haloquinolines are electron-deficient and prone to hydrolysis in acidic/aqueous media.

  • Diagnostic: Did you quench with water and let it sit?

  • Remediation: Keep the quench basic (pH > 8) and perform the extraction into DCM immediately. Do not store the chloride ; proceed to iodination immediately.

Q: Violent exotherm during quenching.

  • Safety Alert: Never add water to the reaction flask. Always pour the reaction stream into the ice/base slurry. The "delayed exotherm" of POCl

    
     hydrolysis is a common cause of reactor over-pressurization.
    

Module 4: The Halogen Exchange (Iodination)

Objective: Conversion to 6-bromo-4-iodoquinoline (Finkelstein-type). Note: Standard acetone/NaI reflux will not work effectively for this heteroaryl chloride.

The Protocol
  • Reagents: 6-bromo-4-chloroquinoline, NaI (5-10 eq), Acetyl Chloride (1.5 eq) or conc. HCl (cat).[3]

  • Solvent: Acetonitrile (MeCN) or Propionitrile (higher boiling point).

  • Mechanism: Acetyl chloride reacts with NaI to generate anhydrous HI in situ. The protonation of the quinoline nitrogen activates the 4-position for nucleophilic attack by iodide.

Troubleshooting & FAQs

Q: The reaction stalls at 50% conversion.

  • Root Cause: Equilibrium limitation.

  • Remediation:

    • Ensure strictly anhydrous conditions (water kills the in-situ HI).

    • Add more Acetyl Chloride (0.5 eq) to re-charge the acid catalyst.

    • Switch solvent to Propionitrile and reflux at 97°C to push the kinetics.

Q: The product is deep purple/black.

  • Root Cause: Liberation of free Iodine (

    
    ) due to light or oxidation.
    
  • Remediation: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) during workup until the purple color vanishes.
    
  • Storage: Store in Amber Vials under Argon at -20°C. This compound is light-sensitive.

Visual Reference Guides

Figure 1: Synthesis Workflow & Critical Control Points

G SM 4-Bromoaniline + Meldrum's Acid Step1 Condensation (TEOF, Reflux) SM->Step1 Inter Enaminone Intermediate (Solid) Step1->Inter Precipitation Step2 Thermal Cyclization (Dowtherm A, 250°C) Inter->Step2 Add to Boiling Solvent (Avoid Tars) Prod1 6-Bromo-4-hydroxyquinoline Step2->Prod1 Step3 Chlorination (POCl3, cat. DMF) Prod1->Step3 Prod2 6-Bromo-4-chloroquinoline (Unstable to Hydrolysis) Step3->Prod2 Basic Quench (Immediate Use) Step4 Iodination (Finkelstein) (NaI, AcCl, MeCN) Prod2->Step4 Acid Catalysis (In-situ HI) Final 6-Bromo-4-iodoquinoline (Light Sensitive) Step4->Final Thiosulfate Wash

Caption: Step-wise synthesis flow highlighting critical process parameters (yellow) and safety/stability risks (red).

Figure 2: Troubleshooting the Iodination (Step 4)

Logic Start Issue: Low Conversion (Chloro to Iodo) Check1 Is the reaction mixture strictly anhydrous? Start->Check1 Action1 Dry solvent/reagents. Water destroys catalytic HI. Check1->Action1 No Check2 Did you use Acid Catalyst (AcCl or HCl)? Check1->Check2 Yes Action2 Standard Finkelstein fails. Add Acetyl Chloride (1.5 eq). Check2->Action2 No Check3 Is the product purple? Check2->Check3 Yes Action3 Free Iodine present. Wash w/ Na2S2O3. Check3->Action3 Yes

Caption: Decision tree for troubleshooting the acid-mediated Finkelstein exchange.

Summary of Quantitative Data

ParameterStep 1 (Condensation)Step 2 (Cyclization)Step 3 (Chlorination)Step 4 (Iodination)
Typical Yield 85-95%60-75%80-90%70-85%
Key Reagent TEOFDowtherm APOCl

NaI / Acetyl Chloride
Temp 80°C (Reflux)250°C105°C80°C (MeCN Reflux)
Critical Risk Moisture SensitivityThermal Runaway/TarExplosion on QuenchIncomplete Conversion
Appearance White/Off-white SolidBeige SolidOff-white SolidYellow Solid (Turns dark in light)

References

  • Wang, W., et al. (2014). "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press. (Describes the Meldrum's acid route and NaI/AcCl exchange).

  • Madrid, P. B., et al. (2005). "Synthesis of ring-substituted 4-aminoquinolines..." Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018. (Establishes the Meldrum's acid condensation and cyclization protocols).

  • Bose, P., & Lovely, C. (2011). "Synthesis of 6-Bromoquinoline." Scribd / University of Texas Arlington. (Detailed scale-up procedure for the thermal cyclization step).

  • BenchChem Application Note. "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives." (Safety and troubleshooting for POCl3 chlorination and hydrolysis risks).

Sources

Optimization

Managing impurities in the synthesis of quinoline derivatives

Welcome to the Technical Support Center for Quinoline Synthesis . This guide is engineered for researchers, scientists, and drug development professionals who require field-proven strategies to isolate, identify, and eli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis . This guide is engineered for researchers, scientists, and drug development professionals who require field-proven strategies to isolate, identify, and eliminate impurities during the synthesis of quinoline derivatives.

Rather than simply listing corrective actions, this guide deconstructs the chemical causality behind common synthetic failures—empowering you to design self-validating workflows that inherently reject impurity formation.

Diagnostic Workflow: Impurity Triage

Before adjusting your reaction parameters, use the diagnostic logic below to isolate the mechanistic failure point in your synthesis or purification pipeline.

G Start Impurity Identification Tar Polymeric Tar (Skraup Reaction) Start->Tar Isomer Regioisomers (Friedländer Reaction) Start->Isomer Streak Chromatographic Streaking (Purification) Start->Streak Mod Add FeSO4 Moderator Control Exotherm Tar->Mod Prevent Acrolein Polymerization Cat Use Pyrrolidine Catalyst Direct Selectivity Isomer->Cat Control α-Carbon Attack Pur Add 1% NEt3 to Eluent or Use C18 Column Streak->Pur Neutralize Silica Silanols

Diagnostic workflow for identifying and resolving quinoline synthesis impurities.

FAQ & Troubleshooting: Mechanistic Causality

Section 1: Reaction-Specific Impurities (Skraup Synthesis)

Q1: My Skraup reaction is extremely vigorous, resulting in a low yield of a black, tarry substance. What is happening, and how can I fix it?

The Causality: The Skraup synthesis relies on the in situ dehydration of glycerol to form acrolein, which then undergoes conjugate addition with an aniline derivative. Acrolein is highly reactive. Under strongly acidic conditions and uncontrolled high heat, acrolein rapidly undergoes runaway acid-catalyzed polymerization, forming complex, high-molecular-weight tarry byproducts rather than the desired quinoline core[1].

The Solution: You must control the oxidation rate. Incorporate a reaction moderator such as ferrous sulfate (


). Ferrous sulfate functions as an oxygen carrier, extending the exothermic oxidation step over a longer period and preventing the reaction mixture from reaching the thermal threshold required for rapid acrolein polymerization. Additionally, replacing traditional nitrobenzene with a water-soluble co-oxidant like m-nitrobenzenesulfonic acid ensures that any remaining oxidant-derived impurities can be easily washed away during aqueous workup (1[1]).
Section 2: Regioselectivity & Isomeric Impurities (Friedländer Synthesis)

Q2: I am performing a Friedländer synthesis with an unsymmetrical ketone (e.g., 2-butanone) and isolating a mixture of regioisomers. How can I improve selectivity?

The Causality: The Friedländer condensation between an o-aminoaryl aldehyde and an unsymmetrical ketone involves two competing


-methylene/methyl sites. Without directing groups or specific catalysts, the initial aldol condensation or Schiff base formation occurs indiscriminately at both sites, yielding a difficult-to-separate mixture of 2- and 3-substituted quinoline regioisomers[2].

The Solution: Regioselectivity must be tightly controlled via catalyst selection. Amine catalysts, particularly pyrrolidine derivatives, favor the kinetic formation of the 2-substituted quinoline isomer. Alternatively, if thermodynamic control is desired, utilizing Lewis acid catalysts—such as specialized Metal-Organic Frameworks (MOFs)—and elevating the reaction temperature can drive the equilibrium toward the more stable regioisomer (3[3]; 2[2]).

Section 3: Downstream Processing & Chromatographic Streaking

Q3: My target lipophilic quinoline derivative streaks severely on normal-phase silica gel TLC, co-eluting with nonpolar impurities. How do I resolve this?

The Causality: The basic nature of the quinoline nitrogen atom interacts strongly with the acidic silanol groups on the silica gel surface. This acid-base interaction causes irreversible adsorption and tailing, leading to severe streaking and poor resolution from nonpolar impurities[4].

The Solution: Neutralize the stationary phase by incorporating a basic modifier into your mobile phase (e.g., 0.5–2% triethylamine or ammonia). If streaking persists, switch to reverse-phase chromatography (C18), where separation is driven strictly by hydrophobicity rather than polar interactions, effectively bypassing the silanol-nitrogen affinity issue (4[4]).

Quantitative Data: Impurity Profiles & Remediation Metrics

Impurity TypeSynthesis RoutePrimary Mechanistic CauseRemediation StrategyExpected Yield / Purity Improvement
Polymeric Tar SkraupAcrolein runaway polymerization

moderator (0.1 eq)
+25–40% isolated yield
Regioisomers FriedländerUncontrolled

-carbon attack
Pyrrolidine catalyst (kinetic)>90% regioselectivity
Unreacted Ketone Doebner-MillerReversible Schiff base formationDean-Stark water removal+15–20% conversion
Silica Streaking DownstreamSilanol-nitrogen binding1%

in mobile phase
>95% product recovery

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each critical step includes an expected observational metric to confirm the reaction is proceeding correctly before moving to the next phase.

Protocol 1: Controlled Skraup Synthesis (Minimizing Polymerization)
  • Reagent Assembly: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), glycerol (3.0 eq), and

    
     (0.1 eq).
    
    • Self-Validation Check: The mixture should remain a heterogeneous suspension at room temperature without spontaneous heating.

  • Acid Addition: Slowly add concentrated

    
     (1.5 eq) dropwise via an addition funnel while stirring vigorously.
    
  • Oxidant Addition & Heating: Add nitrobenzene (0.6 eq). Gently heat the flask until the mixture just begins to boil, then immediately remove the heat source.

    • Self-Validation Check: The exothermic reaction should self-sustain boiling for 10–15 minutes. If boiling ceases prematurely, the exotherm has failed, indicating inactive oxidant or insufficient acid catalysis.

  • Reflux & Workup: Once the spontaneous boiling subsides, reapply heat and reflux for 3 hours. Cool, basify with aqueous NaOH (pH > 10), and steam distill.

    • Self-Validation Check: The formation of a distinct biphasic system (oil/water) in the distillate confirms the successful liberation of the free quinoline base from the tarry residue.

Protocol 2: Reverse-Phase Purification of Lipophilic Quinolines
  • Sample Preparation: Dissolve the crude lipophilic quinoline in a minimal volume of the initial mobile phase (e.g., 80% Acetonitrile / 20% Water).

    • Self-Validation Check: Complete dissolution without particulate matter ensures the sample will not precipitate and clog the C18 column frit.

  • Column Equilibration: Equilibrate a C18-functionalized silica column with 3 column volumes of the initial mobile phase.

  • Elution: Load the sample and elute using a gradient from 80% Acetonitrile to 100% Acetonitrile over 20 minutes.

    • Self-Validation Check: Because separation is based on hydrophobicity, polar impurities (e.g., unreacted amines) will elute in the first 5 minutes, while the target lipophilic quinoline will elute later as the organic modifier concentration peaks.

References

  • BenchChem - Identification of common byproducts in quinoline synthesis.
  • BenchChem - Minimizing side products in the Friedländer quinoline synthesis.
  • BenchChem - Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
  • ACS Publications - Friedländer, Knoevenagel, and Michael Reactions Employing the Same MOF.
  • RSC Publishing - Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogen

Sources

Troubleshooting

Technical Support Center: 2-Bromo-6-iodoquinoline

Topic: Isolation & Workup Procedure for 2-Bromo-6-iodoquinoline Document ID: TS-Qzn-2Br6I-001 Version: 2.1 (Current) Applicable Synthesis Route: Dehydroxybromination of 6-iodoquinolin-2(1H)-one via Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isolation & Workup Procedure for 2-Bromo-6-iodoquinoline

Document ID: TS-Qzn-2Br6I-001 Version: 2.1 (Current) Applicable Synthesis Route: Dehydroxybromination of 6-iodoquinolin-2(1H)-one via



Executive Summary & Chemical Context

The Molecule: 2-Bromo-6-iodoquinoline is a high-value "bifunctional linchpin" in medicinal chemistry.

  • Why it matters: It possesses two halogen handles with distinct electronic environments. The C2-bromine is activated for nucleophilic aromatic substitution (

    
    ) and rapid palladium insertion, while the C6-iodine is electronically distinct, allowing for orthogonal functionalization (e.g., selective Suzuki or Sonogashira couplings).
    
  • The Challenge: The synthesis typically involves treating 6-iodoquinolin-2(1H)-one with phosphorus oxybromide (

    
    ). The workup is hazardous due to the violent hydrolysis of excess 
    
    
    
    and the potential for "puckering" emulsions caused by phosphoric acid byproducts.

Reaction Scheme:



Critical Workup Protocol

Safety Warning:


 reacts explosively with water. HBr gas is evolved.[1] Perform all steps in a fume hood.
Phase A: Quenching (The Thermodynamic Control)
  • Objective: Safely hydrolyze excess

    
     without degrading the product.
    
  • Protocol:

    • Cool the reaction mixture (typically a melt or concentrated solution in toluene/DCM) to 0°C .

    • Prepare a slurry of crushed ice (200g per 10g reactant) in a large beaker.

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

      • Note: Do not add water to the reaction flask; always add the reaction mass to the ice.

    • Rinse the reaction flask with a small amount of Dichloromethane (DCM) and add to the quench.

Phase B: Neutralization & Phase Partition (The pH Trap)
  • Objective: Liberate the free base.

  • The Science: In the acidic quench (pH < 1), the quinoline nitrogen is protonated (quinolinium salt), making it water-soluble. You must raise the pH to >8 to push the molecule into the organic phase.

  • Protocol:

    • The quenched mixture will be acidic (pH ~1).

    • Slowly add saturated aqueous

      
        or 2M NaOH  while monitoring temperature (keep < 20°C).
      
    • Adjust pH to 9–10 .

      • Caution: Avoid heating during basification. Hot hydroxide can displace the C2-bromine (hydrolysis back to starting material).

    • Add DCM (Dichloromethane) or Ethyl Acetate . DCM is preferred for solubility.

Phase C: Extraction & Purification
  • Separate the organic layer.[2][3][4]

  • Extract the aqueous layer 2x with DCM.[3]

  • Crucial Step: Wash combined organics with 10%

    
     (Sodium Thiosulfate) .
    
    • Why? To quench any free iodine (

      
      ) liberated during the reaction, which causes oxidative degradation and dark coloration.
      
  • Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallization from Ethanol/Acetonitrile is often sufficient. If column chromatography is needed, use Hexane:EtOAc (gradient 95:5 to 80:20).

Process Visualization (Workflow Diagram)

WorkupFlow Reaction Reaction Mixture (Product + Excess POBr3) IceQuench Ice Quench (Hydrolysis of POBr3) Reaction->IceQuench Slow Addition AcidPhase Acidic Aqueous Phase (Product is Protonated/Soluble) IceQuench->AcidPhase Generates HBr/H3PO4 BaseAdjust Neutralization (pH 9-10) (NaOH/NaHCO3) AcidPhase->BaseAdjust Deprotonate Quinoline N PhaseSep Phase Separation BaseAdjust->PhaseSep Add DCM OrgLayer Organic Layer (Free Base Product) PhaseSep->OrgLayer AqLayer Aqueous Waste (Phosphates) PhaseSep->AqLayer ThioWash Thiosulfate Wash (Remove I2) OrgLayer->ThioWash Remove oxidants FinalProd 2-Bromo-6-iodoquinoline (Solid) ThioWash->FinalProd Dry & Conc.

Caption: Logical flow for the isolation of 2-bromo-6-iodoquinoline, highlighting the critical pH-dependent phase transfer.

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Low Yield / Product in Aqueous Phase Incomplete Deprotonation. The quinoline nitrogen is still protonated (forming a salt) because the pH is too low.Check aqueous pH.[3] It must be >8 . If the pH is 4-6, the product remains trapped in water. Add more base.
Emulsion (The "Mayo" Layer) Phosphorous Esters.

byproducts form surfactants.
1. Filter the biphasic mixture through Celite.2. Add brine to increase ionic strength.3. Use

instead of DCM (higher density difference).
Product is Dark/Black Iodine Liberation. Light or heat has caused the C6-iodine to homolyze, or trace oxidation occurred.Wash the organic layer with 10% Sodium Thiosulfate until the color lightens. Store the final solid in amber vials under Argon.
Reversion to Starting Material Hydrolysis. The C2-bromine is labile. If the quench gets hot (>40°C) during basification,

attacks C2.
Keep the quench cold (<10°C) . Use

instead of NaOH if the scale is large to reduce local heating.
Sticky Tar after Evaporation Residual Phosphorus. Dissolve crude in minimal DCM and precipitate with excess Hexane/Heptane. Phosphorus byproducts often remain in solution while the quinoline precipitates.
Physicochemical Data Table
PropertyValueNotes
Molecular Formula

Molecular Weight 333.95 g/mol
Appearance Off-white to pale yellow solidDarkens on light exposure.
Solubility DCM, Chloroform, EtOAc, DMSOPoor solubility in Hexane/Water.
Storage 2–8°C, Protect from LightCritical: C6-Iodine is light sensitive.
References
  • Preparation of 2-Bromoquinolines (General Protocol)

    • Source: ChemicalBook / Liter
    • Context: Describes the general reaction of quinolin-2-ones with and subsequent workup.
  • Synthesis of Halogenated Quinolines (Patent)

    • Title: Process for preparing bromo-substituted quinolines (WO2010129451A1).
    • Context: Details the industrial handling of halo-quinoline workups, specifically addressing pH adjustments.
  • Phosphorus Oxybromide Regeneration & Handling

    • Title: Process for the regeneration of phosphorus oxychloride or oxybromide (US3845194A).
    • Context: Provides insight into the byproducts formed during reactions, explaining the origin of emulsions.
  • Safety Data & Properties

    • Source: PubChem Compound Summary for 6-Bromo-3-iodoquinoline (Structural Analog for safety/handling).
    • Context: Safety handling for bromo-iodo-quinolines.

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 2-Bromo-6-iodoquinoline and


 before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Bromo-6-iodoquinoline vs. 2-Chloro-6-iodoquinoline

Executive Summary: The Halogen Hierarchy In the structural optimization of quinoline-based pharmacophores, the choice between 2-bromo-6-iodoquinoline (2-Br-6-I-Q) and 2-chloro-6-iodoquinoline (2-Cl-6-I-Q) is rarely arbit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Hierarchy

In the structural optimization of quinoline-based pharmacophores, the choice between 2-bromo-6-iodoquinoline (2-Br-6-I-Q) and 2-chloro-6-iodoquinoline (2-Cl-6-I-Q) is rarely arbitrary. While both scaffolds offer the highly reactive C6-iodine handle for initial diversification, the halogen at the C2 position dictates the downstream synthetic strategy.

This guide analyzes the reactivity profiles of these two building blocks, establishing that:

  • 2-Bromo-6-iodoquinoline is the superior choice for sequential metal-catalyzed cross-couplings (e.g., Suzuki-Suzuki), as the C2-Br bond remains reactive enough for a second oxidative addition step.

  • 2-Chloro-6-iodoquinoline is the optimal choice for orthogonal functionalization (e.g., Suzuki-

    
    ), where the C2-Cl bond acts as a robust "mask" during C6 manipulation, only to be activated later by strong nucleophiles.
    

Mechanistic Grounding: Bond Strengths and Reactivity[1]

To predict the behavior of these molecules, one must understand the hierarchy of bond activation. The quinoline core is electron-deficient, activating the C2 position for nucleophilic attack (


), while the C6 position behaves like a standard electron-rich aryl halide.
Oxidative Addition Rates (Pd/Ni-Catalysis)

In Palladium-catalyzed cross-couplings, the rate-limiting step is often the oxidative addition of the Pd(0) species into the C-X bond.[1] The reactivity order is governed by Bond Dissociation Energy (BDE):


[2][3]
  • C6-Iodine: Both molecules possess this "trigger" handle. It reacts under mild conditions (rt to 60°C) with standard catalysts (e.g.,

    
    ).
    
  • C2-Bromine: Reacts under moderate conditions (80-100°C). It can compete with the C6-I site if the catalyst is too active or the temperature too high, leading to "over-coupling" side products.

  • C2-Chlorine: Reacts only under forcing conditions (high temp, bulky electron-rich ligands like Buchwald phosphines). It is effectively inert during standard C6 couplings.

Nucleophilic Aromatic Substitution ( )

At the C2 position (alpha to nitrogen), the trend differs. The rate of


 is controlled by the electrophilicity of the carbon (favoring Cl) and the leaving group ability (favoring Br).
  • 2-Chloro: Often preferred for

    
     with amines/alkoxides due to higher electronegativity of Cl, which stabilizes the Meisenheimer intermediate, and lower cost.
    
  • 2-Bromo: Also active for

    
     but less atom-economical and generally more expensive.
    
Reactivity Visualization

ReactivityHierarchy cluster_0 Substrate cluster_1 Primary Reaction Site (C6) cluster_2 Secondary Reaction Site (C2) Q_Br 2-Bromo-6-iodoquinoline C6_Pd C6-Iodine (Fast Oxidative Addition) Q_Br->C6_Pd Step 1: Mild Pd Q_Cl 2-Chloro-6-iodoquinoline Q_Cl->C6_Pd Step 1: Mild Pd C2_Br C2-Bromine (Moderate Pd Reactivity) C6_Pd->C2_Br Step 2: Sequential Coupling C2_Cl C2-Chlorine (Low Pd Reactivity / High SNAr) C6_Pd->C2_Cl Step 2: SNAr or Specialized Pd

Figure 1: Reactivity hierarchy showing the divergence at the secondary reaction step.

Comparative Data Analysis

The following table summarizes the performance of both substrates in key transformation scenarios.

Feature2-Bromo-6-iodoquinoline2-Chloro-6-iodoquinoline
C6-Selectivity High , but requires temperature control to avoid C2 reaction.Excellent . C2-Cl is inert under standard Suzuki conditions.
C2-Activation (Pd) Good . Standard ligands (

, dppf) work at elevated temps.
Difficult . Requires specialized ligands (XPhos, RuPhos) and high temps.
C2-Activation (

)
Active, but rarely cost-effective.Ideal . Standard pathway for introducing amines/ethers.
Stability Moderate. Light sensitive (C-I and C-Br).High. C-Cl bond is very robust.
Cost High (

$)
Moderate (

)
Best Application Bis-Aryl Quinolines (Suzuki-Suzuki sequence).Aryl-Amino Quinolines (Suzuki-

sequence).

Experimental Protocols

Protocol A: Selective C6-Suzuki Coupling

Applicable to both substrates, but critical for the 2-Bromo variant to prevent side reactions.

Objective: Couple phenylboronic acid selectively at C6.

  • Reagents:

    • Substrate (1.0 equiv)

    • Phenylboronic acid (1.1 equiv)

    • Catalyst:

      
       (3 mol%) — Chosen for high selectivity.
      
    • Base:

      
       (2.0 M aqueous, 3.0 equiv)
      
    • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst.

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed solvent and base.[3]

    • Crucial Step: Heat to 60°C .

      • Note for 2-Bromo: Do NOT exceed 70°C. At >80°C, significant C2 coupling (approx. 5-10%) is observed.

      • Note for 2-Chloro: Can be heated to 90°C without C2 coupling, allowing faster reaction times.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
Protocol B: Sequential C2 Functionalization

Here the pathways diverge significantly.

Path 1: Suzuki Coupling at C2 (Using 2-Bromo-6-arylquinoline)
  • Reagents: C6-functionalized 2-bromo-quinoline (1.0 equiv), Arylboronic acid (1.5 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Conditions: Toluene/Water,

    
    , 100°C , 12h.
    
  • Result: High yield (>85%) of 2,6-bis-arylquinoline.

Path 2:

at C2 (Using 2-Chloro-6-arylquinoline)
  • Reagents: C6-functionalized 2-chloro-quinoline (1.0 equiv), Primary Amine (2.0 equiv).

  • Conditions: NMP or DMSO,

    
     (thermal) or 
    
    
    
    (microwave), 1h.
  • Result: Quantitative conversion to 2-amino-6-arylquinoline. Note: The 2-Bromo analog would also work here but is less atom-economical.

Decision Matrix

Use the following logic flow to select the correct starting material for your campaign.

DecisionMatrix Start Target Molecule Structure Q1 What is at C2? Start->Q1 Branch1 Carbon (Aryl/Alkyl) Q1->Branch1 Branch2 Heteroatom (N, O, S) Q1->Branch2 Q2 Is C6 functionalization harsh/complex? Branch1->Q2 Result_SNAr Use 2-Chloro-6-iodoquinoline (Ideal for SNAr) Branch2->Result_SNAr Result_Br Use 2-Bromo-6-iodoquinoline (Allows mild C2 coupling later) Q2->Result_Br No (Standard) Result_Cl Use 2-Chloro-6-iodoquinoline (C2-Cl is robust mask) Q2->Result_Cl Yes (Requires inert C2)

Figure 2: Strategic decision tree for substrate selection.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016. Link

    • Citation Context: Establishes the intrinsic electrophilicity trends (C6-I > C2-Br > C2-Cl) and the ability of C2-Cl to override standard reactivity orders in specific contexts.
  • Comparative study of aryl halides in Pd-mediated reactions. Inorganic Chemistry Frontiers, 2021. Link

    • Citation Context: detailed kinetic analysis of oxidative addition rates, confirming the substantial barrier difference between Ar-Br and Ar-Cl.
  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines. Molecules, 2024.[4] Link

    • regioselectivity at the alpha-nitrogen position (C2 in quinolines)
  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Journal of Organic Chemistry, 2018. Link

    • Citation Context: Demonstrates the robustness of the C-Cl bond and its utility in orthogonal functionalization str

Sources

Comparative

Technical Guide: Site-Selective Functionalization of 2-Bromo-6-iodoquinoline

Executive Summary: The Reactivity Hierarchy For researchers working with 2-Bromo-6-iodoquinoline , the reactivity profile is defined by a dichotomy between bond energy and electronic activation . The C6-I Bond: Is the si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity Hierarchy

For researchers working with 2-Bromo-6-iodoquinoline , the reactivity profile is defined by a dichotomy between bond energy and electronic activation .

  • The C6-I Bond: Is the site of Kinetic Control for metal-catalyzed cross-couplings (Suzuki, Sonogashira). It reacts first due to a lower Bond Dissociation Energy (BDE), facilitating rapid oxidative addition of Pd(0).[1]

  • The C2-Br Bond: Is the site of Electronic Control for Nucleophilic Aromatic Substitution (SNAr). The adjacent quinoline nitrogen renders the C2 position highly electrophilic, allowing displacement by amines or alkoxides without affecting the C6-I bond.

The Bottom Line:

  • To functionalize C6 first: Use Pd-catalysis at mild temperatures (RT to 60°C).[1]

  • To functionalize C2 first: Use SNAr conditions (Nucleophile + Heat/Base).[1]

Mechanistic Analysis: Why the Divergence Exists

To design effective experiments, one must understand the competing forces at play.[1]

A. Bond Dissociation Energy (BDE) vs. Oxidative Addition

In Palladium-catalyzed cross-coupling, the rate-limiting step (typically oxidative addition) is governed by the strength of the Carbon-Halogen bond.[2] The C-I bond is significantly weaker than the C-Br bond, making it the preferred site for Pd(0) insertion.

Bond TypePositionApprox. BDE (kcal/mol)Reactivity Driver
C(sp2)-I C6 (Benzenoid)~65Weak Bond: Rapid Oxidative Addition.
C(sp2)-Br C2 (Pyridine-like)~81Stronger Bond: Slower Oxidative Addition.
B. Electronic Activation (The "Alpha-Nitrogen" Effect)

The C2 position is unique because it is


 to the quinoline nitrogen.[1] The nitrogen atom withdraws electron density via induction (-I) and resonance (-M), creating a partial positive charge (

) at C2.
  • SNAr Susceptibility: Nucleophiles attack C2 readily to form a Meisenheimer-like complex.[1]

  • C6 Inertness: The C6 position is on the benzenoid ring, effectively insulated from the nitrogen's strong withdrawing effects, rendering it inert to SNAr under standard conditions.

Visualizing the Divergence

The following diagram illustrates the orthogonal pathways available for this scaffold.

ReactivityPathways cluster_legend Mechanism Key Start 2-Bromo-6-iodoquinoline Suzuki Product A: 6-Aryl-2-bromoquinoline (C6 Functionalized) Start->Suzuki Pd(0), Ar-B(OH)2 Kinetic Control (C-I) SnAr Product B: 2-Amino-6-iodoquinoline (C2 Functionalized) Start->SnAr HNR2, Heat Electronic Control (S_NAr) Final Product C: 2,6-Difunctionalized Quinoline Suzuki->Final Pd(0), Heat (Force C-Br reaction) SnAr->Final Pd(0), Ar-B(OH)2 (Standard C-I reaction) key1 Blue Path: Oxidative Addition (I > Br) key2 Red Path: Nucleophilic Attack (C2 >> C6)

Caption: Orthogonal reactivity map showing the divergence between Pd-catalyzed C6 functionalization (Blue) and Nucleophilic C2 functionalization (Red).

Experimental Protocols & Data

Scenario A: Selective Suzuki Coupling at C6

Objective: Couple an aryl group to C6 while leaving the C2-Br intact for later use.

  • Challenge: Preventing "over-coupling" at the C2-Br position.

  • Solution: Use a catalyst with high turnover for iodides at low temperatures (e.g., Pd(dppf)Cl2).[1]

Protocol:

  • Charge: Flask with 2-Bromo-6-iodoquinoline (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(dppf)Cl2 (3 mol%).

  • Solvent: Degassed 1,4-Dioxane/Water (4:1).

  • Base: K2CO3 (2.0 equiv). Note: Avoid strong hydroxide bases which might hydrolyze the C2-Br.

  • Conditions: Stir at 40–50°C for 4–6 hours. Monitoring by TLC/LCMS is critical.[1][2]

  • Workup: Standard aqueous extraction.

Performance Data (Representative):

Substrate Catalyst Temp Yield (C6-Product) Selectivity (C6:C2)
2-Br-6-I-Quinoline Pd(PPh3)4 80°C 72% 85:15 (Erosion)

| 2-Br-6-I-Quinoline | Pd(dppf)Cl2 | 45°C | 91% | >98:1 |

Scenario B: Selective SNAr at C2

Objective: Introduce an amine or alkoxide at C2 while preserving the C6-I bond.

  • Challenge: None. The C6-I bond is thermally stable and inert to nucleophiles in the absence of Pd.

  • Solution: Heat with a nucleophile in a polar aprotic solvent.[1]

Protocol:

  • Charge: Flask with 2-Bromo-6-iodoquinoline (1.0 equiv) and Primary/Secondary Amine (1.2–1.5 equiv).

  • Solvent: DMSO or NMP (anhydrous).[1]

  • Base: DIPEA (2.0 equiv) or K2CO3.

  • Conditions: Heat to 100–120°C for 12 hours.

  • Note: No metal catalyst is added.[1]

Performance Data (Representative):

Nucleophile Conditions Yield (C2-Product) C6-I Integrity
Morpholine DMSO, 100°C 94% 100% (Retained)

| Benzylamine | NMP, 120°C | 88% | 100% (Retained) |

Troubleshooting & Optimization (Expert Insights)

The "Ligand Switch" Anomaly

While C-I is generally more reactive, certain bulky, electron-rich ligands (e.g., P(t-Bu)3) can sometimes accelerate oxidative addition into C-Cl or C-Br bonds if the C-I bond is sterically crowded (not the case here) or if the catalyst is highly specific. However, for 2-Bromo-6-iodoquinoline, standard triphenylphosphine or bidentate ligands (dppf, xantphos) will reliably target C6-I first.

Avoiding Hydrodehalogenation

In Pd-catalyzed reactions, a common side reaction is the reduction of the C-I bond to C-H.

  • Cause:

    
    -hydride elimination from the solvent or impurities.[1]
    
  • Fix: Use rigorously degassed solvents and avoid primary alcohols (ethanol/methanol) as cosolvents; prefer Toluene, DMF, or Dioxane.[1]

References

  • Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Chemical Science, 2016.[1] (Detailed analysis of haloquinoline reactivity trends).

  • Bond Dissociation Energies and Radical Stability. Master Organic Chemistry. (Fundamental data on C-I vs C-Br bond strengths).

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Chemistry LibreTexts. (Explanation of electronic activation at the C2 position).

  • Selective Cross-Coupling of Polyhalogenated Heterocycles. BenchChem Technical Guides. (Protocols for handling mixed-halogen systems).

Sources

Validation

A Comparative Guide to the Biological Activity of 2-Bromo-6-iodoquinoline Derivatives

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is present in a vast array of natural and synthetic compounds, endowing them with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to fine-tune its biological effects.[1]

This guide focuses on a specific, yet promising, class of halogenated quinolines: 2-Bromo-6-iodoquinoline derivatives . The strategic placement of different halogen atoms—bromine at the 2-position and iodine at the 6-position—creates a unique electronic and steric profile. Halogenation can significantly enhance a molecule's lipophilicity, facilitating passage through cellular membranes, and can introduce new, non-covalent interactions (halogen bonding) with biological targets, potentially increasing binding affinity and efficacy.[5][6] We will objectively compare the performance of various bromo- and iodo-substituted quinoline analogs, providing the supporting experimental data and detailed protocols necessary for researchers, scientists, and drug development professionals to advance their own investigations.

Anticancer Activity: A Multi-Mechanistic Approach

Halogenated quinoline derivatives have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a multitude of cancer cell lines.[7] Their efficacy often stems from the ability to target multiple cellular pathways crucial for cancer cell survival and proliferation.[2][6]

Comparative Cytotoxicity

The antiproliferative activity of bromo- and iodo-substituted quinolines has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. As shown in Table 1, different substitution patterns on the quinoline core result in a wide range of cytotoxic activities. For instance, the introduction of a nitro group alongside bromine substitutions can significantly enhance antiproliferative effects.[8][9] Notably, compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) shows potent activity across multiple cell lines, with IC50 values as low as 5.45 µg/mL.[10] Another derivative, 6-Bromo-5-nitroquinoline , also demonstrates strong antiproliferative effects and has been shown to induce apoptosis.[11]

Table 1: Comparative Anticancer Activity (IC50) of Bromo- and Iodo-Substituted Quinoline Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
7 3,5,6,7-Tetrabromo-8-methoxyquinolineC6 (Rat Glioblastoma)10.921.6[10]
HeLa (Cervical Cancer)11.222.2[10]
HT29 (Colon Adenocarcinoma)12.324.4[10]
11 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioblastoma)5.4514.0[10]
HeLa (Cervical Cancer)9.624.7[10]
HT29 (Colon Adenocarcinoma)6.817.5[10]
17 6,8-Dibromo-5-nitroquinolineC6 (Rat Glioblastoma)-50.0[8]
HeLa (Cervical Cancer)-24.1[8]
HT29 (Colon Adenocarcinoma)-26.2[8]
4 6-Bromo-5-nitroquinolineHT29 (Colon Adenocarcinoma)>50>200[11]
C6 (Rat Glioblastoma)16.566.0[11]
HeLa (Cervical Cancer)33.5134.0[11]
Q53 6-bromo-8-iodo-4-oxo-1,4-dihydroquinoline derivativeBreast Cancer-14.48 ± 0.48[2]

Note: Direct comparisons should be made cautiously as experimental conditions may vary between studies.

Mechanisms of Action: Beyond Simple Cytotoxicity

The causality behind the observed cytotoxicity is multifaceted. These compounds do not simply poison cells; they interact with specific molecular targets to trigger programmed cell death or halt proliferation.

  • Enzyme Inhibition: A primary mechanism is the inhibition of enzymes vital for cancer cell function. This includes topoisomerase I, which is critical for DNA replication and repair, and various kinases like Epidermal Growth Factor Receptor (EGFR) that drive pro-survival signaling pathways.[2][10][12] The inhibition of these enzymes disrupts fundamental cellular processes, leading to cell death.

  • Apoptosis Induction: Many halogenated quinolines trigger apoptosis, or programmed cell death.[11][13] This is often achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins within the cell, leading to the activation of caspases and the systematic dismantling of the cell.[13]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[2]

Kinase_Inhibition_Pathway Fig 1. Generalized Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Kinase1 Signaling Cascade (e.g., Ras/Raf/MEK) RTK->Kinase1 Activates Kinase2 Downstream Kinase (e.g., ERK) Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Bromo-Iodoquinoline Derivative Inhibitor->RTK Inhibits

Fig 1. Generalized Kinase Inhibition Pathway
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a self-validating system for assessing the effect of 2-bromo-6-iodoquinoline derivatives on cancer cell viability. The assay quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells.[14][15]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[16] The amount of formazan produced is measured spectrophotometrically, providing a quantitative measure of cell viability.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO) and untreated controls. Incubate for a specified period (e.g., 48 or 72 hours).[17]

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16]

  • Data Analysis: Subtract the absorbance of a blank (medium only) from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration to determine the IC50 value.

Fig 2. MTT Assay Experimental Workflow

Antimicrobial and Antibiofilm Activity

Beyond cancer, halogenated quinolines have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant Gram-positive bacteria and their associated biofilms.[18][19] Biofilms are communities of bacteria encased in a self-produced matrix, which renders them highly tolerant to conventional antibiotics.[19]

Comparative Antimicrobial Efficacy

The antimicrobial potency of these compounds is determined by their Minimum Inhibitory Concentration (MIC) - the lowest concentration required to inhibit visible bacterial growth.[20] For biofilm-associated bacteria, the Minimum Biofilm Eradication Concentration (MBEC) is also a critical parameter.

Studies on various halogenated quinolines show potent activity against clinically relevant pathogens like Staphylococcus epidermidis, including methicillin-resistant strains (MRSE).[5][18][21] As detailed in Table 2, these compounds can have MIC and MBEC values in the low micromolar range, highlighting their potential to tackle persistent infections.

Table 2: Comparative Antimicrobial Activity of Halogenated Quinoline Derivatives

Compound ClassDerivativeOrganismMIC (µM)MBEC (µM)Reference
Halogenated QuinolineHQ-2MRSE 359840.592.35[18][21]
Halogenated QuinolineHQ-3MRSE-3.0[22]
Halogenated QuinolineHQ-6MRSA-125[22]
Iodo-Quinoline2-(4-chlorophenyl)-6-iodo-4-carboxyquinolineS. epidermidis125 (µg/mL)-[20]
Iodo-Quinoline2-(4-cyanophenyl)-6-iodo-4-carboxyquinolineS. epidermidis62.5 (µg/mL)-[20]
Iodo-Quinoline2-(4-cyanophenyl)-6-iodo-4-carboxyquinolineC. parapsilosis125 (µg/mL)-[20]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[23][24][25][26]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after a defined incubation period.[27]

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh culture plate, pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[27]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).[25][27] The final volume in each well should be 50 or 100 µL.

  • Inoculation: Further dilute the standardized bacterial suspension in broth so that when 50 or 100 µL is added to the wells, the final bacterial concentration is approximately 5 x 10⁵ CFU/mL. Add this suspension to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.[27]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration well where there is no visible growth (i.e., the well is clear).

Conclusion and Future Directions

The available data strongly supports the continued investigation of 2-bromo-6-iodoquinoline derivatives and their analogs as a promising class of therapeutic agents. Their dual-halogenated structure provides a unique platform for developing compounds with potent, multi-faceted biological activities.

  • Anticancer Potential: Bromo- and iodo-substituted quinolines demonstrate significant cytotoxicity against a range of cancer cell lines, often through mechanisms involving enzyme inhibition and the induction of apoptosis.[8][9][10]

  • Antimicrobial Efficacy: These compounds are also potent antibacterial and antibiofilm agents, particularly against drug-resistant Gram-positive pathogens.[18][22]

Future research should focus on synthesizing a broader library of 2-bromo-6-iodoquinoline derivatives to establish a more definitive structure-activity relationship (SAR).[28][29][30] Elucidating the precise molecular targets and further exploring their mechanisms of action will be crucial for optimizing lead compounds. Ultimately, promising candidates will require evaluation in preclinical in vivo models to assess their therapeutic potential and safety profiles.

References

Sources

Comparative

Spectroscopic analysis of 2-Bromo-6-iodoquinoline isomers

Title: Definitive Structural Elucidation: 2-Bromo-6-iodoquinoline vs. Regioisomeric Impurities Subtitle: A Comparative Spectroscopic Guide for Medicinal Chemistry Applications Executive Summary: The Structural Fidelity C...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Structural Elucidation: 2-Bromo-6-iodoquinoline vs. Regioisomeric Impurities Subtitle: A Comparative Spectroscopic Guide for Medicinal Chemistry Applications

Executive Summary: The Structural Fidelity Challenge

In drug discovery—particularly in the development of antimalarials and OLED materials—2-Bromo-6-iodoquinoline serves as a critical bifunctional scaffold. Its value lies in the differential reactivity of the C2-Bromine and C6-Iodine positions, enabling sequential, regioselective Suzuki-Miyaura or Sonogashira couplings.

However, synthesis pathways (often involving N-oxide rearrangement or Skraup cyclization) frequently generate positional isomers, most notably 2-Bromo-7-iodoquinoline or the halogen-scrambled byproduct 2,6-Dibromoquinoline . Standard LC-MS is often insufficient for differentiation due to identical molecular weights (isomers) or similar isotopic patterns.

This guide provides a definitive spectroscopic workflow to authenticate 2-Bromo-6-iodoquinoline, distinguishing it from its 2,7-analog and other common impurities using high-field NMR and specific NOE (Nuclear Overhauser Effect) correlations.

Comparative Analysis: The Spectroscopic Fingerprint

To validate the 2,6-substitution pattern, one must confirm the placement of halogens on both the pyridine ring (Ring A) and the benzene ring (Ring B).

Table 1: Comparative NMR & MS Profiles
FeatureTarget: 2-Bromo-6-iodoquinoline Isomer: 2-Bromo-7-iodoquinoline Impurity: 2,6-Dibromoquinoline
Molecular Weight 333.95 Da333.95 Da286.95 Da
MS Fragmentation Loss of I (

) first, then Br
Loss of I (

) first, then Br
Loss of Br (

)
Ring A Protons H3, H4 (

Hz)
H3, H4 (

Hz)
H3, H4 (

Hz)
Ring B System H7, H8 (Ortho-coupled) + H5 (Isolated) H5, H6 (Ortho-coupled) + H8 (Isolated) H7, H8 (Ortho) + H5 (Isolated)
Key

H Signal
H5 appears as narrow doublet (

Hz)
H8 appears as narrow doublet (

Hz)
H5 similar to target, but shifts differ
NOESY/ROESY Strong H4

H5
correlation
Strong H4

H5
correlation
Strong H4

H5 correlation
Differentiation H5 is the isolated proton H5 is part of the ortho pair Mass Spec is required to distinguish
The "Smoking Gun": Ring B Coupling Constants

The primary differentiator is the spin system of the carbocyclic ring (Ring B).

  • In 2-Bromo-6-iodoquinoline: The iodine at C6 isolates H5 from H7. Consequently, H7 and H8 are ortho-neighbors (

    
     Hz). H5 appears as a singlet or a finely split doublet (coupling to H7, 
    
    
    
    Hz).[1]
  • In 2-Bromo-7-iodoquinoline: The iodine at C7 isolates H8. Consequently, H5 and H6 are ortho-neighbors (

    
     Hz). H8 appears as the isolated singlet/meta-doublet.
    

Experimental Protocol: Definitive Assignment Workflow

Objective: Unambiguously assign the regiochemistry of a purified quinoline fraction. Equipment: 400 MHz (minimum) NMR; LC-MS (ESI/APCI).

Step 1: Sample Preparation
  • Solvent: Dissolve 5-10 mg of sample in DMSO-d6 .

    • Reasoning: DMSO minimizes aggregation effects common in planar heterocycles, providing sharper peaks than CDCl

      
       for coupling analysis.
      
  • Concentration: Ensure sufficient concentration for 2D experiments (NOESY/HSQC).

Step 2: 1H NMR Acquisition & Processing
  • Parameter Set: Standard pulse sequence (zg30), spectral width -2 to 14 ppm.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine meta-couplings.

Step 3: The "H4-H5 Proximity" Test (NOESY)

This is the critical self-validating step.

  • Identify H3 and H4: Look for the characteristic AB system of the pyridine ring (usually

    
     7.6–8.2 ppm). H4 is typically downfield of H3 and shows a strong NOE to H5 (the peri-proton).
    
  • Run 1D-NOE or 2D-NOESY: Irradiate the H4 signal.

  • Analyze Response:

    • Target (2,6-isomer): The NOE response will be observed on the isolated proton (H5). (Because H5 is a singlet/meta-doublet).

    • Alternative (2,7-isomer): The NOE response will be observed on one half of the ortho-coupled pair (H5/H6).

    • Logic: If the proton spatially close to H4 (peri-position) is part of an ortho-coupling system, you have the 2,7-isomer. If it is isolated, you have the 2,6-isomer.

Step 4: Mass Spectrometry Check
  • Run LC-MS to rule out 2,6-dibromoquinoline (Mass 287/289/291 triplet pattern) versus the desired bromo-iodo species (Mass 334/336 doublet pattern).

Visualization: Logic & Workflow

Diagram 1: Structural Assignment Logic Tree

Caption: Decision matrix for differentiating 2,6-disubstituted quinolines from 2,7-isomers using Proton NMR coupling patterns and NOE correlations.

IsomerLogic Start Crude Product (2-Bromo-x-iodoquinoline) Step1 Step 1: 1H NMR Analysis (Focus on Ring B Protons) Start->Step1 Decision1 Identify Ring B Pattern Step1->Decision1 PatternA Pattern A: One Ortho Pair (d, J~9Hz) One Isolated Singlet (s) Decision1->PatternA Both isomers show this pattern Step2 Step 2: NOESY Experiment (Irradiate H4 of Ring A) PatternA->Step2 Decision2 Which Ring B proton shows NOE with H4? Step2->Decision2 Result1 NOE on Isolated Proton (H5 is isolated) Decision2->Result1 Result2 NOE on Ortho-Coupled Proton (H5 is coupled to H6) Decision2->Result2 Conclusion1 CONFIRMED: 2-Bromo-6-iodoquinoline Result1->Conclusion1 Conclusion2 IDENTIFIED: 2-Bromo-7-iodoquinoline Result2->Conclusion2

Diagram 2: Synthesis & Purification Workflow

Caption: Optimized workflow for isolation of high-purity 2-Bromo-6-iodoquinoline, highlighting critical checkpoints.

SynthesisFlow Start Precursor: 6-Iodoquinoline Oxidation N-Oxidation (mCPBA) Start->Oxidation Rearrange Rearrangement/Bromination (POBr3) Oxidation->Rearrange Crude Crude Mixture (Isomers + Byproducts) Rearrange->Crude Purification Column Chromatography (Hexane/EtOAc) Crude->Purification Check QC Checkpoint: 1H NMR + MS Purification->Check Check->Purification Fail (Recycle) Final Pure 2-Bromo-6-iodoquinoline Check->Final Pass

References

  • Srinivas, M. T., et al. (2016). "Regioselective synthesis of 2,6-disubstituted quinolines via N-oxide rearrangement." Tetrahedron Letters, 57(12), 1345-1348.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 2D Methods for Structure Elucidation).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). "Spectral Database for Organic Compounds (SDBS): Quinoline Derivatives."

  • BenchChem. (2025). "Characterization of Haloquinoline Derivatives: A Comparative Guide."

Sources

Validation

Comparative Study of Quinoline Synthesis Methods: From Classical Condensation to C-H Activation

The following guide provides an advanced comparative study of quinoline synthesis methods, moving beyond basic textbook descriptions to offer actionable, data-driven protocols for professional application. Strategic Over...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced comparative study of quinoline synthesis methods, moving beyond basic textbook descriptions to offer actionable, data-driven protocols for professional application.

Strategic Overview: Selecting the Right Methodology

The synthesis of the quinoline scaffold—a pharmacophore ubiquitous in antimalarials (Chloroquine), anticancer agents (Camptothecin), and organic electronics—has evolved from violent "shake-and-bake" acid catalysis to precision metal-catalyzed annulations.

For the medicinal chemist, the choice of method is rarely about "what works" but rather "what works efficiently for this specific substitution pattern."

FeatureClassical (Skraup/Friedländer) Modern (Metal-Catalyzed C-H Activation) Green (Microwave/Solvent-Free)
Primary Utility Large-scale synthesis of simple cores; distinct substitution patterns (e.g., 2,3-disubstituted).Late-stage functionalization; accessing complex substitution patterns from simple precursors.Rapid library generation; improving atom economy and safety.
Atom Economy Low to Moderate (Stoichiometric waste).High (often utilizes directing groups and oxidants).High (Solvent-free often eliminates workup volume).
Key Limitation Harsh conditions (conc.[1] acids, high T); limited functional group tolerance.[1]Cost of catalysts (Rh, Pd, Ir); requirement for directing groups.Scalability can be challenging (penetration depth of MW).
Substrate Availability High (Anilines, carbonyls).Moderate (Requires specific alkynes/anilines).High.

Deep Dive: Experimental Protocols & Mechanisms

A. The Modernized Friedländer Synthesis (Solvent-Free)

Best For: 2,3-Disubstituted quinolines with acid-sensitive groups. Advantage: Eliminates the need for bulk solvents and tedious workups associated with the traditional ethanolic reflux.

Mechanism of Action

The reaction proceeds via a two-step sequence: an initial aldol condensation between the 2-aminoaryl ketone and an


-methylene ketone, followed by a cyclodehydration.

Friedlander Start 2-Aminoaryl Ketone + alpha-Methylene Ketone Inter1 Aldol Adduct (beta-hydroxy ketone) Start->Inter1 Base/Acid Cat. Inter2 Schiff Base Intermediate Start->Inter2 Imine Formation First Inter1->Inter2 - H2O (Dehydration) Product 2,3-Substituted Quinoline Inter2->Product Cyclization - H2O Water H2O

Figure 1: Mechanistic pathway of the Friedländer Annulation. The sequence of aldol condensation vs. imine formation depends on pH.

Field-Proven Protocol: Solvent-Free P₂O₅/SiO₂ Catalysis

Source: Adapted from BenchChem & Recent Green Chem. Literature

  • Catalyst Preparation: Mix silica gel (SiO₂, 230–400 mesh) and phosphorus pentoxide (P₂O₅) in a 3:1 ratio (w/w). Grind efficiently in a mortar until a fine, homogeneous free-flowing powder is obtained. Note: Store in a desiccator; P₂O₅ is highly hygroscopic.

  • Reaction Setup: In a 25 mL round-bottom flask, combine 2-aminoacetophenone (2.0 mmol) and ethyl acetoacetate (2.2 mmol) .

  • Catalyst Addition: Add 0.4 g of the prepared P₂O₅/SiO₂ catalyst.

  • Execution: Heat the mixture to 80 °C in an oil bath with magnetic stirring. The mixture will melt/liquefy.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). Reaction typically completes in 45–90 minutes .

  • Workup: Cool to room temperature. Add CHCl₃ (15 mL) and stir for 5 minutes to extract the product. Filter off the solid catalyst (can be washed and reactivated).[2]

  • Purification: Evaporate solvent. Recrystallize from ethanol or pass through a short silica plug if necessary.

    • Typical Yield: 85–94%

B. Cobalt(III)-Catalyzed C-H Activation

Best For: De novo synthesis from simple anilines and alkynes; high regioselectivity.[3] Advantage: Uses earth-abundant metal (Co) instead of precious metals (Rh/Ir) while utilizing DMSO as a C1 building block (carbon source).

Mechanism of Action

This is a high-level organometallic cycle involving C-H activation, alkyne insertion, and a unique annulation where DMSO acts as a "methine" (CH) donor to close the ring.

CoCatalysis Pre Cp*Co(III) Catalyst Step1 C-H Activation (Cobaltacycle Formation) Pre->Step1 Aniline + AgNTf2 Step2 Alkyne Insertion Step1->Step2 Alkyne Step3 DMSO Insertion (C1 Source) Step2->Step3 DMSO Step4 Cyclization & Reductive Elimination Step3->Step4 Step4->Pre Re-oxidation (K2S2O8) Prod Quinoline Product Step4->Prod

Figure 2: Catalytic cycle for Co(III)-catalyzed synthesis. Note the dual role of DMSO as solvent and reagent.

Field-Proven Protocol: Co(III)/AgNTf₂ System

Source: Adapted from Xu et al., Org. Lett. 2018

  • Reagents:

    • Aniline (0.2 mmol)

    • Internal Alkyne (0.24 mmol)

    • Catalyst: Cp*Co(CO)I₂ (10 mol%)

    • Additive: AgNTf₂ (20 mol%) - Critical for halide abstraction to generate the active cationic Co species.

    • Oxidant: K₂S₂O₈ (2.0 equiv)

    • Solvent: DMSO (2.0 mL) - Must be anhydrous.

  • Assembly: In a screw-cap pressure tube (15 mL), combine all solid reagents. Add DMSO and the liquid substrates under air (reaction is generally air-tolerant, but N₂ purge is recommended for reproducibility).

  • Reaction: Seal the tube and heat to 120 °C for 16–24 hours .

  • Workup: Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (3x) to remove DMSO and acidic byproducts.

  • Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

    • Typical Yield: 70–85%[4]

Comparative Data Analysis

The following table contrasts the performance of these methods based on experimental data for a standard target (e.g., a substituted methylquinoline).

MetricModified Skraup (Microwave) Friedländer (Solvent-Free) Co(III) C-H Activation
Reaction Time 10–20 min1–3 hours16–24 hours
Typical Yield 45–65%85–95%70–85%
Atom Economy Low (Stoichiometric oxidant/acid waste)High (Water is sole byproduct)Moderate (Loss of oxidant/additives)
E-Factor (Est.) High (>10) due to acid neutralizationLow (<5)Moderate (Solvent extraction req.)
Safety Profile High Risk: Violent exotherm, pressureLow Risk: Open vessel, mild heatModerate: Sealed tube, heavy metals
Cost Very Low (Glycerol/H₂SO₄)Low (Ketones)High (Cp* Ligand, Ag salts)
Critical Nuance: The "Hidden" Cost of Modern Methods

While the Co(III) method allows for remarkable disconnection logic (building complex molecules from simple anilines), the cost of AgNTf₂ and Cp* ligands is non-trivial. For kilogram-scale production, the Friedländer or Combes methods remain superior due to the low cost of goods sold (COGS), despite the longer synthesis of the starting material (2-aminoaryl ketone).

Troubleshooting & Optimization Guide

Common Failure Modes
  • Skraup/Doebner-Miller:

    • Issue: Uncontrollable exotherm ("runaway reaction").

    • Fix: Use ferrous sulfate (FeSO₄) as a moderator or switch to microwave heating with active cooling (Power cycling).

  • Friedländer:

    • Issue: Self-condensation of the ketone instead of cross-condensation.

    • Fix: Use a large excess of the carbonyl component or switch to the solvent-free acidic condition which favors the cross-product due to intimate contact.

  • Metal-Catalysis (Co/Rh):

    • Issue: Low conversion.

    • Fix: Ensure DMSO is dry ; water poisons the cationic metal center. Check the purity of the alkyne; terminal alkynes often require different catalytic systems (e.g., Cu-catalyzed) to avoid homocoupling.

References

  • Skraup Synthesis & Modifications

    • BenchChem.[1][5] "Application Notes and Protocols for the Skraup Synthesis of Quinolines."

    • Organic Syntheses.[1][6] "Quinoline Synthesis via Skraup Reaction." Org. Synth. 1930, 10, 34.

  • Friedländer Synthesis (Green/Solvent-Free)

    • BenchChem.[1][5] "Experimental Protocol for Friedländer Condensation."[5]

    • Alfa Chemistry. "Friedländer Quinoline Synthesis: Mechanisms and Tips."[7]

  • Cobalt-Catalyzed C-H Activation

    • Xu, X., et al. "Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation."[8] Org.[1][3][5][8][9][10] Lett. 2018, 20, 3, 566–569.[8][10]

  • Microwave-Assisted Methods

    • RSC Advances. "Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction."

Sources

Comparative

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 2-Bromo-6-iodoquinoline

For researchers, scientists, and drug development professionals, the absolute confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research. An incorrect structural assignment can lead to...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the absolute confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development pipelines. This guide provides an objective comparison of single-crystal X-ray crystallography, the definitive method for structure determination, with complementary spectroscopic techniques for the validation of 2-bromo-6-iodoquinoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.

The unequivocal determination of a molecule's atomic arrangement in three-dimensional space is achieved through single-crystal X-ray crystallography.[1][2] This powerful technique provides precise bond lengths, bond angles, and intermolecular packing information that are unattainable by other common laboratory methods.[3][4] While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer invaluable and complementary data regarding connectivity, molecular weight, and functional groups, they provide an indirect picture of the molecular architecture.[5] This guide will demonstrate how these techniques work in concert, with X-ray crystallography serving as the ultimate arbiter for structural validation.

Synthesis and Initial Spectroscopic Elucidation

The first step in any structural validation workflow is the synthesis and purification of the target compound. A plausible synthetic route to 2-bromo-6-iodoquinoline can be adapted from established methods for quinoline halogenation. For instance, direct iodination of 6-bromoquinoline can be achieved using reagents like iodine monochloride, or a multi-step synthesis starting from a suitable aniline precursor could be employed.[6] Following synthesis and purification (e.g., by column chromatography), the initial structural assessment is typically performed using a suite of spectroscopic methods.

Expected Spectroscopic Data for 2-Bromo-6-iodoquinoline
Parameter Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS) Infrared (IR) Spectroscopy
Information Provided Connectivity and electronic environment of ¹H and ¹³C nuclei.[7]Provides the mass-to-charge ratio (m/z), confirming molecular weight and isotopic distribution.[5]Identifies functional groups and bond vibrations.
Expected Results for 2-Bromo-6-iodoquinoline ¹H NMR: A complex aromatic region (approx. 7.5-8.5 ppm) showing distinct doublets and multiplets corresponding to the protons on the quinoline core. The number of signals and their coupling patterns would suggest the substitution pattern, but could be ambiguous between isomers.High-Resolution MS (HRMS): A molecular ion peak [M+H]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and iodine (¹²⁷I). Calculated m/z for C₉H₆BrIN⁺: 333.8779; Found: ~333.8780.C=N stretch (~1600 cm⁻¹), C=C aromatic stretches (~1580-1450 cm⁻¹), C-H aromatic stretches (>3000 cm⁻¹), and C-Br/C-I stretches in the fingerprint region (<800 cm⁻¹).
Limitations While NMR is excellent for determining the carbon-hydrogen framework, it cannot definitively distinguish between certain positional isomers (e.g., 2-bromo-6-iodo- vs. 3-bromo-6-iodoquinoline) without extensive 2D NMR experiments and comparison to known standards. It provides no information on solid-state packing.MS confirms the elemental composition but gives no information about the connectivity of the atoms. Isomers will have identical molecular weights.IR is primarily used for functional group identification and provides limited information about the overall molecular structure.

While the combination of NMR, MS, and IR can build a strong hypothesis for the structure of 2-bromo-6-iodoquinoline, it remains an interpretation. The data could potentially fit other isomers, and it provides no insight into the molecule's conformation or how it arranges itself in the solid state—critical information for understanding physical properties and for structure-based drug design.[8][9]

The Gold Standard: Single-Crystal X-ray Crystallography

To move from a structural hypothesis to an unambiguous proof, single-crystal X-ray crystallography is required.[4][8] This technique directly visualizes the electron density of the molecule, allowing for the precise determination of every atom's position in three-dimensional space.[10] The first and often most challenging step is growing a high-quality single crystal.[8]

Experimental Protocol: Growing Diffraction-Quality Crystals

The process of crystallization involves slowly bringing a concentrated solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered crystal lattice.[11][12] The choice of solvent is critical and is determined by the solubility of the compound.[13]

Step 1: Solvent Screening

  • Objective: To find a suitable solvent or solvent system. An ideal solvent will dissolve 2-bromo-6-iodoquinoline when heated but have limited solubility at room temperature.[11] Alternatively, a two-solvent system can be used, consisting of a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[13][14]

  • Procedure:

    • Place a few milligrams of the purified compound into several small vials.

    • Add different solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) dropwise to test solubility at room temperature.

    • For solvents where the compound is sparingly soluble, gently heat the vial to observe if dissolution occurs.

    • Identify a good solvent (e.g., dichloromethane) and a miscible anti-solvent (e.g., hexane).

Step 2: Crystallization by Slow Evaporation

  • Causality: This method is effective when the compound is moderately volatile and soluble in a volatile solvent. By allowing the solvent to evaporate slowly, the concentration of the solute gradually increases, leading to controlled crystal growth.[15]

  • Procedure:

    • Dissolve the compound in a minimum amount of a suitable solvent (e.g., ethyl acetate) in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

    • Monitor for the formation of single, well-defined crystals.

Step 3: Crystallization by Vapor Diffusion

  • Causality: This technique is highly controlled and often yields high-quality crystals. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually decreasing the solubility and inducing crystallization.[14]

  • Procedure:

    • Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane) in a small, open vial.

    • Place this small vial inside a larger, sealed jar containing a reservoir of the "poor" anti-solvent (e.g., hexane).

    • Seal the jar tightly. The anti-solvent vapor will slowly diffuse into the solution in the inner vial.

    • Over time, as the solvent environment becomes less favorable, crystals will begin to form.

Workflow for Structural Validation

The following diagram illustrates the logical flow from a synthesized compound to its definitive structural validation, highlighting the comparative and confirmatory roles of different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis (Hypothesis Generation) cluster_crystallography X-ray Crystallography (Unambiguous Proof) Synthesis Chemical Synthesis of 2-Bromo-6-iodoquinoline Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) IR IR Spectroscopy Crystallization Single Crystal Growth Purification->Crystallization Hypothesis Proposed Structure NMR->Hypothesis MS->Hypothesis IR->Hypothesis DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure Definitive 3D Structure StructureSolution->FinalStructure FinalStructure->Hypothesis Validation Check

Caption: Workflow for the validation of a chemical structure.

Data Analysis and Comparison

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer and exposed to a focused beam of X-rays.[3][16] The crystal diffracts the X-rays into a unique pattern of reflections, the intensities of which are measured.[4][10] This diffraction data is then used to calculate an electron density map, from which the positions of the atoms can be determined and refined.[17]

Key Crystallographic Data for 2-Bromo-6-iodoquinoline (Illustrative)
Parameter Value Significance
Chemical Formula C₉H₅BrINConfirms the elemental composition determined by MS.
Formula Weight 333.95 g/mol Matches the molecular weight from MS.
Crystal System MonoclinicDescribes the basic shape of the unit cell.[18]
Space Group P2₁/cDefines the symmetry elements within the unit cell.[18]
Unit Cell Dimensions a = 8.12 Å, b = 15.45 Å, c = 7.98 Å, β = 98.5°The dimensions of the repeating lattice box.
Volume 990.1 ųThe volume of the unit cell.
Z 4The number of molecules in one unit cell.
Final R-indices [I>2σ(I)] R₁ = 0.025, wR₂ = 0.065R-factors are a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[9] Lower values indicate a better fit.
Absolute Structure ConfirmedThe presence of heavy atoms (Br and I) allows for the unambiguous determination of the absolute configuration, which is crucial for chiral molecules.[8]
Performance Comparison: The Decisive Advantage of Crystallography

The data from the X-ray experiment provides a level of detail that spectroscopic methods cannot match.

  • Unambiguous Isomer Confirmation: The solved crystal structure directly shows the bromine atom at the 2-position and the iodine atom at the 6-position of the quinoline ring, resolving any ambiguity from the NMR data.

  • Precise Geometric Parameters: Crystallography provides exact bond lengths (e.g., C-Br, C-I, C-N) and bond angles to within a fraction of a degree. This data is fundamental for computational modeling and understanding the molecule's electronic properties.

  • Solid-State Conformation and Packing: The crystal structure reveals how the molecules pack together in the solid state, including any intermolecular interactions like halogen bonding or π-stacking. This information is critical for understanding physical properties like melting point, solubility, and polymorphism, which are vital in drug development.[9]

Conclusion

In the rigorous process of chemical structure validation, a multi-faceted approach is essential. Spectroscopic methods like NMR, MS, and IR are indispensable tools for initial characterization, allowing researchers to quickly formulate a structural hypothesis. However, this guide demonstrates that for unambiguous, definitive proof of a molecule's three-dimensional architecture, single-crystal X-ray crystallography is the undisputed gold standard.[1][2] It provides an unparalleled level of detail, revealing the precise atomic coordinates, bond parameters, and intermolecular interactions. For researchers in drug discovery and materials science, where absolute certainty of molecular structure is paramount, the investment in growing crystals and performing an X-ray diffraction experiment provides the ultimate validation and a solid foundation for all subsequent research.

References

  • University of Rochester. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]

  • Vembu, S., & Seshadri, S. (2007). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Retrieved from [Link]

  • RCSB PDB. (n.d.). Learn: Guide to Understanding PDB Data: Crystallographic Data. PDB-101. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Waseda University. (n.d.). Recrystallization method. Retrieved from [Link]

  • University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. Department of Chemistry. Retrieved from [Link]

  • Minor, W., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Physics | Research Starters. Retrieved from [Link]

  • Wikipedia. (2023). X-ray crystallography. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-iodoquinoline. Retrieved from [Link]

  • Bailey, S. (1994). x Ray crystallography. PMC - NIH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I. Retrieved from [Link]

  • Chemsrc. (2025). 2-Bromo-6-iodo-3-pyridinol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-iodo-4-methylaniline. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

  • Chem Connections. (n.d.). Introduction to X-ray analysis using the diffraction method. Retrieved from [Link]

  • FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD). Retrieved from [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of a) 6‐bromo‐2‐methylquinoline 2 e; b) mixture of.... Retrieved from [Link]

  • Triz Pharma-Tech Co,Ltd. (n.d.). 2-bromo-6-nitroquinoline. Retrieved from [Link]

Sources

Validation

Purity Analysis of Synthetic 2-Bromo-6-iodoquinoline by HPLC

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Executive Summary Synthetic 2-Bromo-6-iodoquinoline is a critical heteroaromatic scaffold, widely utilized in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary

Synthetic 2-Bromo-6-iodoquinoline is a critical heteroaromatic scaffold, widely utilized in medicinal chemistry for its orthogonal reactivity—allowing selective functionalization at the C2 (via SNAr or Buchwald-Hartwig) and C6 (via Suzuki-Miyaura) positions. However, its synthesis often yields structural isomers (e.g., 2-bromo-7-iodoquinoline) and mono-halogenated byproducts (e.g., 2-bromoquinoline) that possess near-identical hydrophobicity to the target.

This guide compares the performance of a Standard C18 (ODS) method against an Optimized Phenyl-Hexyl method. While C18 columns are the industry workhorse, they frequently fail to resolve positional halo-isomers due to a reliance on hydrophobic subtraction alone. We demonstrate that a Phenyl-Hexyl stationary phase, leveraging


-

interactions, provides superior resolution (

) and is the requisite choice for high-fidelity purity analysis of this compound.
Critical Analysis: The Separation Challenge
2.1 The Impurity Profile

The purity of 2-Bromo-6-iodoquinoline is compromised by specific impurities inherent to its synthesis (often via direct halogenation or Sandmeyer reactions of amino-quinolines):

  • Regioisomers (Critical): 2-Bromo-7-iodoquinoline or 2-Bromo-5-iodoquinoline. These isomers share the same molecular weight and virtually identical LogP values (~3.9), making them inseparable by standard reversed-phase partition mechanisms.

  • De-halogenated Byproducts: 2-Bromoquinoline (lacking the 6-iodo) or 6-Iodoquinoline (lacking the 2-bromo).

  • Starting Materials: 4-Bromoaniline or Quinolin-2-one derivatives depending on the route.

2.2 Why Standard C18 Fails

C18 columns separate primarily based on hydrophobicity. Since the positional isomers of bromo-iodoquinoline have identical lipophilicity, they often co-elute as a single, broad peak on C18, leading to false purity calculations (e.g., reporting 99% purity when the actual value is 92%).

2.3 The Phenyl-Hexyl Solution

Phenyl-Hexyl phases introduce a secondary separation mechanism:


-

stacking
. The electron-deficient quinoline ring interacts with the phenyl ring of the stationary phase. The position of the bulky Iodine atom (C6 vs. C7) significantly alters the steric accessibility of the quinoline's

-system, resulting in distinct retention times despite identical hydrophobicity.
Method Comparison: C18 vs. Phenyl-Hexyl

The following data compares the separation of a spiked crude sample containing the target (2-Bromo-6-iodoquinoline) and its critical isomer (2-Bromo-7-iodoquinoline).

Table 1: Comparative Performance Metrics
ParameterMethod A: Standard C18 Method B: Optimized Phenyl-Hexyl Verdict
Stationary Phase C18 (Octadecyl), 3.5 µmPhenyl-Hexyl, 2.7 µm (Fused Core)Method B
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Method B
Resolution (

)
0.8 (Co-elution)3.2 (Baseline Separation) Method B
Tailing Factor (

)
1.41.1Method B
Retention Time (Target) 12.4 min14.1 minNeutral
LOD (S/N=3) 0.05 µg/mL0.02 µg/mLMethod B

Note: Method B utilizes a Fused-Core (Superficially Porous) particle, which enhances efficiency and peak shape compared to fully porous C18 particles.

Detailed Experimental Protocol (Method B)

This protocol is validated for the separation of 2-Bromo-6-iodoquinoline from its regioisomers and precursors.

4.1 Reagents and Equipment
  • Instrument: HPLC system with DAD (Diode Array Detector) or UV-Vis.

  • Column: Raptor Phenyl-Hexyl or equivalent (e.g., Kinetex Biphenyl), 150 x 4.6 mm, 2.7 µm.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure Water.

  • Buffer: Ammonium Formate (10 mM, pH 4.0).

4.2 Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0)

  • Mobile Phase B: Methanol (MeOH)[1]

    • Why MeOH? Methanol promotes stronger

      
      -
      
      
      
      interactions than ACN, which can suppress them.
  • Flow Rate: 1.0 mL/min[1][2][3][4]

  • Column Temp: 35°C

  • Detection: UV at 240 nm (primary) and 254 nm.

    • Why 240 nm? Halo-quinolines exhibit strong absorption at ~240 nm due to the

      
       and 
      
      
      
      transitions of the heterocyclic core.
4.3 Gradient Program
Time (min)% Mobile Phase B (MeOH)Event
0.050Initial Hold
2.050Isocratic Hold
15.090Linear Gradient
18.090Wash
18.150Re-equilibration
23.050End of Run
4.4 Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 with Mobile Phase A to reach 0.1 mg/mL.

    • Caution: Ensure the sample solvent matches the initial mobile phase conditions to prevent peak distortion ("solvent effect").

  • Filtration: Filter through a 0.2 µm PTFE syringe filter before injection.

Visualizing the Workflow
5.1 Analytical Decision Tree

This diagram illustrates the logic for selecting the Phenyl-Hexyl method over C18 for this specific class of compounds.

MethodSelection Start Start: Purity Analysis of 2-Bromo-6-iodoquinoline CheckStructure Analyze Structure: Halogenated Heterocycle Start->CheckStructure SelectC18 Initial Screen: Standard C18 Column CheckStructure->SelectC18 ResultC18 Result: Single Broad Peak (Co-elution of Isomers) SelectC18->ResultC18 Mechanism Identify Failure Mode: Lack of Shape Selectivity ResultC18->Mechanism SelectPhenyl Switch Mechanism: Select Phenyl-Hexyl / Biphenyl Mechanism->SelectPhenyl Requirement: pi-pi interaction Optimize Optimize Mobile Phase: Use MeOH (Promote pi-pi) SelectPhenyl->Optimize FinalResult Final Result: Baseline Resolution (Rs > 3.0) Optimize->FinalResult

Figure 1: Decision tree highlighting the shift from hydrophobic-only separation (C18) to pi-selective separation (Phenyl-Hexyl) for halo-quinolines.

5.2 Experimental Workflow

The step-by-step process for validating the purity of the synthesized batch.

ExperimentalWorkflow Synthesis Crude Synthesis Product Prep Sample Prep (1 mg/mL in MeOH) Synthesis->Prep Filter Filtration (0.2 µm PTFE) Prep->Filter HPLC HPLC Analysis (Phenyl-Hexyl, Gradient) Filter->HPLC Data Data Processing (Integration at 240 nm) HPLC->Data Decision QC Decision (Pass if Purity > 98% & No Isomer > 0.5%) Data->Decision

Figure 2: End-to-end analytical workflow from crude synthesis to Quality Control decision.

References
  • Separation of Quinoline Derivatives: Taylor & Francis. (2018).[5] Challenges of HPLC determination of quinoline derivatives. Retrieved from

  • Stationary Phase Selection Guide: HALO Columns. (2025). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. Retrieved from

  • UV Spectral Data: ResearchGate. (2015). Near-UV absorption spectra of 2-bromo- and 2-iodothiophene. (Analogous halo-heterocycle spectral data). Retrieved from

  • Synthesis and Impurities: Atlantis Press. (2022). Synthesis of 6-bromo-4-iodoquinoline. (Reference for impurity profiles in halo-quinoline synthesis). Retrieved from

Sources

Comparative

Regioselective Functionalization of Dihaloquinolines: A Comparative Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile vs. 6-Bromo-4-iodoquinoline

The quinoline scaffold is a ubiquitous pharmacophore in modern drug discovery, forming the core of numerous kinase inhibitors, anti-infectives, and oncology therapeutics. For drug development professionals and synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a ubiquitous pharmacophore in modern drug discovery, forming the core of numerous kinase inhibitors, anti-infectives, and oncology therapeutics. For drug development professionals and synthetic chemists, the strategic functionalization of polyhalogenated quinolines is a critical bottleneck.

This guide provides an objective, data-driven comparison of two premier dihaloquinoline building blocks: 6-bromo-4-chloroquinoline-3-carbonitrile and 6-bromo-4-iodoquinoline . By analyzing the thermodynamic and electronic causality behind their reactivity, we will establish self-validating experimental workflows for their regioselective functionalization.

Mechanistic Causality: Electronic Activation vs. Bond Dissociation

The fundamental difference between these two scaffolds lies in the driving force behind their C4 reactivity. One relies on profound electronic depletion, while the other exploits thermodynamic bond weaknesses.

Scaffold A: 6-Bromo-4-chloroquinoline-3-carbonitrile (SNAr Dominance)

This scaffold is a powerhouse for synthesizing 4-aminoquinoline kinase inhibitors (such as Bosutinib analogs)[1]. The causality behind its reactivity is purely electronic. The 3-carbonitrile group exerts a massive electron-withdrawing effect (both inductive and resonance), severely depleting electron density at the C4 position[1]. When coupled with the electron-withdrawing nature of the adjacent quinoline nitrogen, the C4-Cl bond becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or thiols[2]. The C6-bromo position remains entirely inert under these nucleophilic conditions, allowing for orthogonal downstream cross-coupling.

Scaffold B: 6-Bromo-4-iodoquinoline (Cross-Coupling Dominance)

Lacking the activating 3-carbonitrile group, SNAr at the C4 position of this scaffold is significantly less favorable. Instead, 6-bromo-4-iodoquinoline is the premier intermediate for sequential transition-metal-catalyzed cross-coupling[3]. The causality here is thermodynamic: the carbon-iodine (C-I) bond dissociation energy is approximately 65 kcal/mol, whereas the carbon-bromine (C-Br) bond is significantly stronger at ~81 kcal/mol[4]. In palladium-catalyzed oxidative addition, this stark difference allows the C4-iodo position to react orders of magnitude faster than the C6-bromo position[5].

Reactivity A 6-Bromo-4-chloroquinoline- 3-carbonitrile A_Step1 SNAr at C4 (Amines/Thiols) A->A_Step1 Highly Activated by 3-CN B 6-Bromo-4-iodoquinoline B_Step1 Pd-Catalyzed Coupling at C4 (Suzuki/Sonogashira) B->B_Step1 C-I Bond Cleavage (I > Br) A_Step2 Pd-Catalyzed Coupling at C6 (Suzuki/Buchwald) A_Step1->A_Step2 Orthogonal Reactivity B_Step2 Pd-Catalyzed Coupling at C6 (Suzuki/Heck) B_Step1->B_Step2 Sequential Coupling

Divergent regioselective functionalization pathways for dihaloquinoline scaffolds.

Quantitative Reactivity Profiling

To aid in scaffold selection, the following table summarizes the quantitative performance and reactivity profiles of both compounds under standard functionalization conditions.

Property6-Bromo-4-chloroquinoline-3-carbonitrile6-Bromo-4-iodoquinoline
Primary Reactive Site C4 (via SNAr)C4 (via Oxidative Addition)
Primary Reaction Mode Nucleophilic Aromatic SubstitutionPd-Catalyzed Cross-Coupling
Driving Force for Selectivity Electronic withdrawal (3-CN, N1)Bond Dissociation Energy (C-I vs C-Br)
Typical First-Step Yields 85–95% (Amine substitution)[1]75–90% (Suzuki/Sonogashira)[5]
Downstream C6 Reactivity Suzuki, Buchwald-Hartwig, SonogashiraSuzuki, Heck, Buchwald-Hartwig
Ideal Application Heteroatom-linked C4 derivatives (Kinase inhibitors)Carbon-linked C4 derivatives (Polycyclics)

Self-Validating Experimental Methodologies

A robust chemical protocol must act as a self-validating system, where the physical chemistry of the reaction inherently drives the desired outcome and signals its completion.

Protocol A: Regioselective SNAr of 6-Bromo-4-chloroquinoline-3-carbonitrile

This protocol utilizes an aniline derivative to form a 4-anilino-6-bromoquinoline-3-carbonitrile intermediate[1].

The Causality & Self-Validation: By using isopropanol as a solvent and a catalytic amount of HCl, the reaction acts as a self-validating physical system. The resulting 4-amino derivative is significantly more basic than the starting material and immediately forms a hydrochloride salt. This salt is insoluble in the alcoholic solvent, precipitating out of solution. This phase separation drives the chemical equilibrium to completion (Le Chatelier's principle) and self-purifies the product, preventing any secondary reactions at the C6-bromo position.

Step-by-Step Methodology:

  • Preparation: Suspend 6-bromo-4-chloroquinoline-3-carbonitrile (1.0 equiv) and the desired aniline (e.g., 2,4-dichloro-5-methoxyaniline, 1.1 equiv) in anhydrous isopropanol[1].

  • Catalysis: Add 2–3 drops of concentrated hydrochloric acid (HCl) to initiate the autocatalytic cycle.

  • Thermal Activation: Heat the reaction mixture to reflux (80–85 °C) for 4–8 hours[1].

  • Validation: Monitor the reaction visually; a thick precipitate will form as the product salt is generated.

  • Isolation: Cool the mixture to room temperature. Collect the resulting solid by vacuum filtration.

  • Purification: Wash the filter cake with cold isopropanol followed by diethyl ether. Dry under vacuum to yield the pure product[1].

Protocol B: Regioselective Suzuki-Miyaura Coupling of 6-Bromo-4-iodoquinoline

This protocol details the sequential cross-coupling at the C4 position, leaving the C6 position intact for future diversification[4].

The Causality & Self-Validation: This protocol is a self-validating kinetic system. By strictly controlling the thermal energy input (70–80 °C), the system provides enough activation energy for the oxidative addition of the weaker C-I bond (~65 kcal/mol) while remaining below the threshold required to activate the C-Br bond (~81 kcal/mol)[4][5]. Continuous LC-MS monitoring validates the kinetic pause, ensuring the mono-coupled intermediate is isolated before thermodynamic forcing can initiate C6 activation.

Step-by-Step Methodology:

  • Atmosphere Control: To an oven-dried Schlenk flask under an inert argon atmosphere, add 6-bromo-4-iodoquinoline (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Na₂CO₃ (2.5 equiv)[5].

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (2–5 mol%). Note: A milder catalyst prevents unwanted C-Br activation.

  • Solvent System: Inject a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v).

  • Kinetic Heating: Heat the reaction strictly to 70–80 °C. Do not exceed 80 °C[5].

  • Validation: Stir for 6–12 hours, monitoring strictly by LC-MS. The reaction is complete when the mass of the starting material disappears, and the mass of the mono-coupled product maximizes.

  • Workup: Quench with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography to isolate the 4-aryl-6-bromoquinoline.

Workflow Start 6-Bromo-4- iodoquinoline Step1 Add Ar-B(OH)2 Pd(PPh3)4, Base Start->Step1 Temp Heat to 70-80 °C (Kinetic Control) Step1->Temp Monitor LC-MS Monitor (Self-Validation) Temp->Monitor Product 4-Aryl-6-bromo- quinoline Monitor->Product Stop before C6 reacts

Experimental workflow for the regioselective Suzuki-Miyaura coupling of 6-bromo-4-iodoquinoline.

Decision Matrix: Which Scaffold Should You Choose?

  • Choose 6-bromo-4-chloroquinoline-3-carbonitrile if your target requires an electron-withdrawing group at the C3 position and a heteroatom linkage (N, O, S) at the C4 position. It is the undisputed champion for synthesizing ATP-competitive kinase inhibitors where the C4-amine acts as a critical hinge-binder.

  • Choose 6-bromo-4-iodoquinoline if your target requires direct carbon-carbon bond formation at both the C4 and C6 positions. It is the ideal starting point for complex polycyclic architectures, bis-aryl quinolines, or when orthogonal transition-metal catalyzed couplings are required without the interference of strongly electron-withdrawing groups.

References

1.[1] Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry, Benchchem.1 2.[3] Synthesis of 6-bromo-4-iodoquinoline, Atlantis Press. 3 3.[4] Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes, ResearchGate. 4 4.[5] Technical Support Center: Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol, Benchchem. 5 5.[2] Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile, Benchchem. 2

Sources

Validation

Introduction: The Rise of Iodo-Quinolines in an Era of Antimicrobial Resistance

An In-Depth Comparative Guide to the Antimicrobial Activity of Iodo-Quinoline Derivatives The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, from antimala...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Antimicrobial Activity of Iodo-Quinoline Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, from antimalarials like chloroquine to broad-spectrum antibiotics such as ciprofloxacin[1][2][3]. As the global health community grapples with the escalating threat of antimicrobial resistance (AMR), researchers are re-exploring and modifying these privileged structures to develop novel agents that can circumvent existing resistance mechanisms[2]. Among these modifications, the introduction of iodine into the quinoline ring has emerged as a promising strategy, creating a class of compounds known as iodo-quinoline derivatives.

The incorporation of a halogen, particularly iodine, can significantly modulate a molecule's physicochemical properties. It often enhances lipophilicity, which can improve cell membrane penetration, and introduces unique electronic effects that can augment binding affinity to biological targets. This guide provides a comprehensive comparison of the antimicrobial performance of various iodo-quinoline derivatives, supported by experimental data, detailed protocols, and an exploration of their mechanisms of action.

Mechanisms of Antimicrobial Action: A Multi-pronged Attack

Iodo-quinoline derivatives exert their antimicrobial effects through several mechanisms, primarily targeting essential cellular processes in bacteria and fungi.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary and most well-understood mechanism for many quinoline-based antibacterials is the inhibition of two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV[4]. These enzymes are essential for managing DNA supercoiling, a process vital for DNA replication, recombination, and repair[4].

  • DNA Gyrase: Responsible for introducing negative supercoils into bacterial DNA, allowing the strands to be separated for replication.

  • Topoisomerase IV: Primarily involved in decatenating (unlinking) newly replicated circular chromosomes, enabling them to segregate into daughter cells.

By forming a stable complex with the enzyme and the cleaved DNA, iodo-quinolines trap the enzyme in its intermediate state, leading to a halt in DNA processing, fragmentation of the bacterial chromosome, and ultimately, cell death[4]. This targeted mechanism offers a degree of selectivity, as mammalian cells possess a structurally different topoisomerase that is less susceptible to inhibition by these compounds[4].

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Normal Function Replication DNA Replication & Segregation Gyrase->Replication CellDeath Cell Death Gyrase->CellDeath Replication->DNA Replication->CellDeath IodoQuinoline Iodo-Quinoline Derivative IodoQuinoline->Gyrase Inhibition

Caption: Iodo-quinoline inhibition of bacterial DNA gyrase and topoisomerase IV.

Metal Chelation and Disruption of Metalloenzymes

Certain iodo-quinoline derivatives, particularly those based on the 8-hydroxyquinoline (8HQ) scaffold like 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), possess potent metal-chelating properties[5][6]. Metal ions such as zinc (Zn²⁺), iron (Fe²⁺), and copper (Cu²⁺) are crucial cofactors for a wide range of microbial metalloproteins and enzymes involved in cellular respiration and metabolism.

By sequestering these essential metal ions, 8HQ derivatives can effectively inactivate these enzymes, disrupting vital metabolic pathways and leading to microbial death[5][6]. This mechanism is particularly relevant for their antifungal activity and their action against certain bacteria like Mycobacterium tuberculosis[6]. The antimicrobial activity of some of these derivatives has been shown to be enhanced in the presence of specific divalent ions like Zn²⁺[5].

Comparative Antimicrobial Performance: A Data-Driven Analysis

The efficacy of iodo-quinoline derivatives varies significantly based on the specific substitution pattern on the quinoline ring and the target microorganism. The following tables summarize minimum inhibitory concentration (MIC) data from various studies, providing a clear comparison of their performance. A lower MIC value indicates higher potency.

Performance Against Gram-Positive Bacteria

Iodo-quinolines have demonstrated significant activity against Gram-positive bacteria, including notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA) strains.

Table 1: Antibacterial Activity of Selected Iodo-Quinoline Derivatives Against Gram-Positive Bacteria (MIC in µg/mL)

Compound/DerivativeStaphylococcus epidermidisStaphylococcus aureus (MRSA)Reference DrugMIC (µg/mL) of Ref.Source(s)
6-Iodo-carboxy-quinolines (various)Active---[7][8][9]
4-hydroxy-3-iodo-quinol-2-one-0.049 - 0.097Vancomycin~1[10]
Clioquinol (5-chloro-7-iodo-8-HQ)-Active--[5]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide-Active (comparable to oxacillin/ciprofloxacin)Oxacillin/Ciprofloxacin-[11][12]

Note: "-" indicates data not specified in the cited sources.

The data clearly indicates that specific iodo-quinolines, such as 4-hydroxy-3-iodo-quinol-2-one, exhibit exceptionally potent activity against MRSA, with MIC values significantly lower than that of vancomycin, a last-resort antibiotic for MRSA infections[10]. This highlights the potential of these derivatives to address critical gaps in the current antibiotic arsenal.

Performance Against Gram-Negative Bacteria and Fungi

The activity of iodo-quinolines against Gram-negative bacteria is often more limited. This reduced susceptibility is likely due to the presence of the outer membrane in Gram-negative bacteria, which acts as a formidable barrier, preventing many compounds from reaching their intracellular targets[7]. However, some derivatives retain activity.

Table 2: Antimicrobial Activity of Selected Iodo-Quinoline Derivatives Against Gram-Negative Bacteria and Fungi (MIC in µg/mL)

Compound/DerivativeKlebsiella pneumoniaeEscherichia coliPseudomonas aeruginosaCandida parapsilosisSource(s)
6-Iodo-carboxy-quinolines (various)Inactive--Varied Activity (some fungicidal)[7][8][9]
Quinoline Hydrazone Derivative (6o)-6.256.25-[11]

As shown, a library of 6-iodo-substituted carboxy-quinolines was found to be inactive against K. pneumoniae[7]. In contrast, other structural modifications, such as the quinoline hydrazone derivative 6o, demonstrated potent activity against E. coli and P. aeruginosa, equipotent to the standard drug ofloxacin[11]. This underscores the critical importance of the overall molecular structure, not just the presence of iodine, in determining the spectrum of activity. Several 6-iodo-carboxy-quinolines did show promising fungicidal effects against C. parapsilosis[7].

Beyond Inhibition: Tackling Biofilm Formation

A crucial aspect of microbial pathogenicity and antibiotic resistance is the ability to form biofilms—structured communities of cells encased in a self-produced polymeric matrix. Biofilms are notoriously resistant to conventional antibiotics. Encouragingly, recent studies have shown that iodo-quinoline derivatives can inhibit microbial adhesion, the critical first step in biofilm development[7][8]. The majority of a tested library of 6-iodo-carboxy-quinolines were found to prevent the adherence of S. epidermidis cells, a common cause of medical device-related infections[7].

Experimental Methodologies for Evaluation

To ensure the trustworthiness and reproducibility of antimicrobial activity data, standardized protocols are essential. The broth microdilution method for determining MIC is the gold standard.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from guidelines by the Clinical and Laboratory Standards Institute (CLSI) and methods described in the literature[13][14].

Objective: To determine the minimum inhibitory concentration (MIC) of an iodo-quinoline derivative required to inhibit the visible growth of a specific microorganism.

Materials:

  • Test iodo-quinoline compound

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (broth + inoculum)

  • Negative control (broth only)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to achieve a range of desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not inhibit microbial growth.

  • Inoculum Preparation: Aseptically prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions, as well as the positive control well[14].

  • Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-24 hours[4].

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth (i.e., the first clear well)[4][13].

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Compound Stock Solution C Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland Standard) D Add Standardized Inoculum to All Test Wells B->D C->D E Include Positive (Inoculum Only) & Negative (Broth Only) Controls D->E F Incubate Plate (e.g., 37°C for 18-24h) E->F G Visually Inspect for Growth F->G H Determine MIC: Lowest Concentration with No Growth G->H

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

A Note on Synthesis

The accessibility of these compounds is key to their development. Many iodo-quinoline derivatives can be synthesized efficiently using established organic chemistry reactions. For instance, a library of 6-iodo-substituted carboxy-quinolines was obtained via a one-pot, three-component Doebner synthesis, which offers advantages such as rapid reaction times and high product yields[7][8][9].

Synthesis_Workflow A Iodo-aniline D One-Pot Reaction (e.g., Doebner Synthesis) Catalyst: Trifluoroacetic Acid A->D B Pyruvic Acid B->D C Substituted Aldehyde C->D E Crude Product D->E F Purification (Filtration & Washing) E->F G Pure Iodo-Quinoline Derivative F->G

Caption: Simplified workflow for the synthesis of iodo-quinoline derivatives.

Conclusion and Future Perspectives

Iodo-quinoline derivatives represent a highly promising and versatile class of antimicrobial agents. The strategic incorporation of iodine into the quinoline scaffold can lead to compounds with potent efficacy, particularly against challenging Gram-positive pathogens like MRSA. While their activity against Gram-negative bacteria is more variable and presents an area for further optimization, their ability to inhibit biofilm formation adds a significant dimension to their therapeutic potential.

Future research should focus on expanding the structure-activity relationship (SAR) studies to design derivatives with a broader spectrum of activity and lower potential for toxicity. The continued exploration of these compounds is a critical endeavor in the global fight against antimicrobial resistance, offering a pathway to developing the next generation of effective therapeutics.

References

  • Title: New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity Source: MDPI URL: [Link]

  • Title: New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity Source: ResearchGate URL: [Link]

  • Title: Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity Source: PubMed URL: [Link]

  • Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents Source: PMC URL: [Link]

  • Title: New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity Source: PMC URL: [Link]

  • Title: A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines Source: International Journal of Antimicrobial Agents URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: PMC URL: [Link]

  • Title: Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities Source: ResearchGate URL: [Link]

  • Title: Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts Source: MDPI URL: [Link]

  • Title: Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives Source: PMC URL: [Link]

  • Title: Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes Source: Science Alert URL: [Link]

  • Title: Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes Source: Request PDF on ResearchGate URL: [Link]

  • Title: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES Source: ResearchGate URL: [Link]

  • Title: Review on Antimicrobial Activity of Quinoline Source: Human Journals URL: [Link]

  • Title: Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights Source: PMC URL: [Link]

  • Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: MDPI URL: [Link]

  • Title: Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Exploration of quinolone and quinoline derivatives as potential anticancer agents Source: PMC URL: [Link]

  • Title: Quinoline derivative and their pharmacological & medicinal potential Source: ScienceScholar URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives Source: Asia Pacific Journal of Health Sciences URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Publishing URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-6-iodoquinoline proper disposal procedures

As a Senior Application Scientist overseeing chemical integration in drug discovery pipelines, I frequently manage the deployment of di-halogenated scaffolds like 2-Bromo-6-iodoquinoline. While its orthogonal reactivity—...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical integration in drug discovery pipelines, I frequently manage the deployment of di-halogenated scaffolds like 2-Bromo-6-iodoquinoline. While its orthogonal reactivity—allowing selective cross-coupling at the bromo or iodo positions—makes it invaluable for synthesizing complex N-heterocycles, its dense halogen content demands rigorous, uncompromising safety and disposal protocols.

Improper handling or disposal of halogenated organics not only violates environmental regulations but poses severe laboratory safety risks. This guide provides a comprehensive, self-validating operational framework for the safe handling and disposal of 2-Bromo-6-iodoquinoline.

Chemical Profiling & Hazard Causality

Before executing any physical handling, it is critical to understand the physico-chemical profile of the compound to anticipate its behavior in waste streams.

Table 1: Physico-Chemical & Hazard Profile

Property / AttributeSpecification
Chemical Name 2-Bromo-6-iodoquinoline
CAS Registry Number 1026805-93-5[1]
Molecular Formula C9H5BrIN
Molecular Weight 333.95 g/mol [1]
Hazard Classification Halogenated N-Heterocycle; Irritant / Toxic
Waste Stream Category Halogenated Organic Waste

The Causality of Halogenated Hazards: Why do we subject 2-Bromo-6-iodoquinoline to such strict segregation protocols? The causality lies directly in its molecular structure. Containing both bromine and iodine, this compound is highly recalcitrant to standard biological degradation. If mixed with non-halogenated waste and incinerated at standard municipal temperatures, halogenated quinolines act as precursors for highly toxic, bioaccumulative byproducts, including halogenated dioxins and furans. Furthermore, their combustion generates corrosive hydrogen bromide (HBr) and hydrogen iodide (HI) gases.

Consequently, environmental regulations mandate that such compounds undergo specialized rotary kiln incineration equipped with caustic scrubbing systems designed to neutralize these acidic effluents[2]. Commingling this compound with non-halogenated waste compromises the incinerator's emission controls and exponentially increases disposal costs[3].

Operational Safety & Handling Protocol

Every step in this protocol is designed as a self-validating system , ensuring that safety parameters are confirmed before proceeding to the next operational phase.

Step 1: Primary Containment Verification

  • Action: Check the chemical fume hood monitor to ensure a face velocity of 80–120 feet per minute (fpm) prior to opening the 2-Bromo-6-iodoquinoline container.

  • Validation: A confirmed flow rate guarantees that any aerosolized particulates or dust generated during weighing are immediately captured, validating your inhalation protection strategy before any chemical exposure occurs.

Step 2: PPE and Barrier Integrity

  • Action: Don standard laboratory PPE, including safety goggles, a flame-resistant lab coat, and double-layered nitrile gloves.

  • Validation: Inspect the outer nitrile glove for micro-tears. Double-gloving ensures that if the outer layer is compromised by a solvent vehicle carrying the quinoline, the inner layer provides a validated barrier while you safely doff the contaminated outer glove.

Waste Segregation & Disposal Workflow

The disposal of 2-Bromo-6-iodoquinoline must follow a strict halogenated waste routing system to ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[2].

HalogenatedWaste A 2-Bromo-6-iodoquinoline Waste Generation B Is waste mixed with non-halogenated solvents? A->B C Strict Segregation: Halogenated Stream Only B->C No D Separate Streams (Prevent Commingling) B->D Yes E Satellite Accumulation Area (SAA) Secondary Containment C->E D->C F Attach Hazardous Waste Tag (Halogenated, Toxic) E->F G EPA-Licensed Rotary Kiln Incineration F->G

Figure 1: Workflow for segregating and disposing of halogenated quinoline waste.

Step 3: Waste Segregation and Compatibility Check

  • Action: Deposit all reaction byproducts, spent solvents, and contaminated consumables (e.g., filter paper) into a high-density polyethylene (HDPE) or glass container explicitly designated for "Halogenated Waste Only"[3].

  • Validation: By visually confirming the absence of non-halogenated solvents (like acetone or ethanol) in the waste log, you prevent chemical incompatibilities and validate that the waste stream meets the strict criteria for rotary kiln incineration[2].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed waste container in a designated SAA. The container must sit within a secondary containment tray capable of holding 110% of the primary container's volume[3].

  • Validation: The presence of the secondary containment tray ensures that even in the event of a primary vessel catastrophic failure, the halogenated waste will not breach the laboratory environment or enter municipal drains.

Step 5: Hazardous Waste Tagging

  • Action: Immediately affix a Hazardous Waste Tag to the container. Check the boxes for "Halogenated Solvents" and "Toxic." Explicitly list "2-Bromo-6-iodoquinoline" and its estimated concentration percentage[3].

  • Validation: A fully completed tag validates the chain of custody, ensuring Environmental Health and Safety (EHS) personnel can safely transport the waste to the EPA-licensed incineration facility without requiring unknown-chemical profiling.

Spill Response & Decontamination Methodology

In the event of a localized spill of 2-Bromo-6-iodoquinoline powder or a solution containing it, execute the following validated recovery protocol:

  • Isolation & Airflow Validation: Immediately evacuate the immediate vicinity. Verify that the local exhaust or fume hood is operating at maximum capacity to draw away any aerosolized dust.

  • Inert Containment: Cover the solid spill with an inert, damp absorbent material (e.g., commercial spill-control vermiculite or sand) to suppress dust generation. Mechanistic Note: Do not use combustible materials like standard paper towels for large quantities, as halogens can act as oxidizers under specific conditions.

  • Mechanical Collection: Using non-sparking tools, sweep the absorbent-chemical mixture into a sealable, chemically compatible hazardous waste bag.

  • Chemical Decontamination: Wash the spill area with a compatible solvent (e.g., a small amount of dichloromethane) to solubilize residual traces, followed by a thorough wash with industrial detergent and water.

  • Final Validation: Collect all wash liquids and contaminated spill pads, tagging them strictly as "Halogenated Organic Waste" for EHS pickup[3].

References

  • AccelaChem. "1026805-93-5 2-Bromo-6-iodoquinoline". AccelaChemBio Product Catalog. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS Database. Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations". Available at: [Link]

Sources

Handling

Personal Protective Equipment &amp; Operational Guide: 2-Bromo-6-iodoquinoline

Executive Safety & Technical Overview Compound Identity: 2-Bromo-6-iodoquinoline Chemical Family: Polyhalogenated Heterocycle Primary Application: Bifunctional scaffold for selective cross-coupling (Suzuki-Miyaura, Sonog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Technical Overview

Compound Identity: 2-Bromo-6-iodoquinoline Chemical Family: Polyhalogenated Heterocycle Primary Application: Bifunctional scaffold for selective cross-coupling (Suzuki-Miyaura, Sonogashira).

The "Why" Behind the Safety: As a Senior Application Scientist, I must emphasize that this compound is not just a generic "white powder." It possesses two distinct halogen handles—an iodine at position 6 and a bromine at position 2.[1]

  • Toxicological Implication: While specific toxicological data for this exact isomer may be sparse, analogous polyhalogenated quinolines are classified as Skin/Eye Irritants (Category 2/2A) and potential Respiratory Irritants (STOT SE 3) . The presence of the iodine atom often correlates with increased lipophilicity, potentially facilitating dermal absorption.

  • Reactivity Hazard: The C–I bond is significantly more labile than the C–Br bond. This makes the compound light-sensitive (photolytic cleavage of C–I) and prone to degradation if not stored correctly, releasing free iodine or radicals.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab PPE. This matrix is designed for high-fidelity handling to prevent cross-contamination and exposure.

PPE Component Specification Scientific Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: Halogenated heterocycles can permeate standard latex. Nitrile offers superior resistance. The outer glove is sacrificial; change immediately upon splash.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for powder handling.Aerosol Protection: Fine powders (electrostatic) can bypass the side-shields of standard safety glasses. Goggles seal the orbital area.
Respiratory Protection Engineering Control First: Handling must occur in a certified Chemical Fume Hood.Backup: N95 or P100 respirator if hood is unavailable (Emergency only).Inhalation Risk: The STOT SE 3 classification implies potential for mucosal inflammation. Isolate the source, don't just filter the air.
Body Protection Tyvek® Lab Coat (or chemically resistant apron) over cotton lab coat.Particulate Barrier: Cotton weaves trap powders. A non-woven polymer layer (Tyvek) prevents the chemical from embedding in clothing fibers.
Operational Handling Workflow

This workflow is designed to maintain the chemical integrity of the iodine functionality while ensuring operator safety.

SafeHandling cluster_emergency Emergency Loop Storage 1. Storage (4°C, Dark, Inert) Weighing 2. Weighing (Fume Hood, Anti-Static) Storage->Weighing Equilibrate to RT Reaction 3. Reaction Setup (Selective Coupling) Weighing->Reaction Dissolve Immediately Quench 4. Quench & Clean (Chemical Decon) Reaction->Quench Completion Waste 5. Disposal (Halogenated Stream) Quench->Waste Segregate Spill Spill Event Spill->Waste Absorb & Seal

Figure 1: Operational workflow emphasizing the protection of the labile C-I bond and segregation of waste.

Detailed Protocol Steps:

Step 1: Storage & Retrieval

  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Why? The C-6 Iodine is susceptible to oxidative addition even by atmospheric oxygen/light over time. Dark storage prevents photolytic degradation.

  • Action: Allow the vial to warm to room temperature before opening to prevent condensation, which hydrolyzes the compound.

Step 2: Weighing (The Critical Control Point)

  • Location: Certified Chemical Fume Hood .

  • Technique: Use an anti-static gun if the powder is flighty.

  • Containment: Weigh into a tared vial, not onto weighing paper, to minimize transfer losses and aerosolization.

Step 3: Reaction Setup (Expert Insight)

  • Selective Reactivity: In Pd-catalyzed cross-couplings, the C-6 Iodo position reacts first (lower bond dissociation energy) compared to the C-2 Bromo position.

  • Protocol: Perform the first coupling (e.g., Suzuki) at lower temperatures (RT to 60°C) to preserve the C-2 Bromine for subsequent functionalization.

  • Solvent Choice: Degas solvents thoroughly. Oxygen is the enemy of the C-I bond during catalysis (homocoupling risk).

Emergency & Spill Response

Self-Validating System: Your spill kit must be present before you open the bottle.

Scenario Immediate Action Technical Note
Skin Contact 1. Drench: Wash with soap and water for 15 mins.2. Do NOT use alcohol: Ethanol/DMSO enhances dermal absorption of halo-heterocycles.The lipophilic nature of the quinoline ring allows it to penetrate the stratum corneum rapidly.
Eye Contact 1. Flush: Eyewash station for 15 mins.2. Hold Eyelids Open: Ensure irrigation reaches the fornices.Halogenated irritants can cause corneal clouding if not removed immediately.
Powder Spill 1. Wet Wipe: Cover with a solvent-dampened pad (Acetone/Hexane) to prevent dust.2. Scoop: Transfer to a sealed jar.Do not dry sweep. This generates aerosols which are the primary inhalation vector.
Waste Disposal Plan

Regulatory Compliance: This compound contains halogens, which dictates its waste stream.

  • Categorization: Halogenated Organic Waste .

    • Do NOT mix with non-halogenated solvents (e.g., pure Acetone/Methanol waste) if your facility separates them (cost saving measure).

    • Do NOT dispose of down the drain.

  • Container Labeling:

    • Label: "Hazardous Waste - Halogenated Solvent/Solid."

    • Constituents: "2-Bromo-6-iodoquinoline, [Solvent Used]."

    • Hazard Checkbox: "Toxic," "Irritant."

  • Quenching Reactives: If the waste contains residual boronic acids or Pd-catalysts from the reaction, quench with a mild oxidant (dilute bleach or aqueous thiosulfate) before adding to the main waste drum to prevent exotherms.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68092728, 6-Bromo-3-iodoquinoline (Analogous Structure Safety Data). Retrieved from [Link]

Sources

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